Dichlorotriphenylphosphorane
Description
Properties
IUPAC Name |
dichloro(triphenyl)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXNYNXAOQCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293708 | |
| Record name | Dichlorotriphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |
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Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2526-64-9 | |
| Record name | Dichlorotriphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2526-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylphosphine dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2526-64-9 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorotriphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIPHENYLPHOSPHINE DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL2293LZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dichlorotriphenylphosphorane: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), often abbreviated as Ph₃PCl₂, is a versatile and highly reactive organophosphorus compound with significant applications in organic synthesis. Primarily utilized as a chlorinating agent, it facilitates a wide range of chemical transformations, including the conversion of alcohols and ethers to alkyl chlorides, the cleavage of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1][2] Its utility is underscored by its dual nature, existing as a covalent, trigonal bipyramidal molecule in non-polar solvents and as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, in polar media.[1][3] This technical guide provides an in-depth overview of the principal synthetic routes to this compound and its comprehensive characterization using modern spectroscopic techniques.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic pathways. The most common and direct method involves the chlorination of triphenylphosphine (B44618). An alternative route utilizes the chlorination of triphenylphosphine oxide.
Synthesis from Triphenylphosphine
The reaction of triphenylphosphine with elemental chlorine is a rapid and efficient method for the synthesis of this compound.[1] The reaction is typically performed in a suitable solvent to ensure stoichiometric control and to manage the exothermic nature of the reaction.
Experimental Protocol: Chlorination of Triphenylphosphine [1]
-
Materials:
-
Triphenylphosphine (1.0 equivalent)
-
Chlorine gas
-
Anhydrous benzene (B151609) (or other suitable inert solvent)
-
-
Procedure:
-
A solution of triphenylphosphine in anhydrous benzene is prepared in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
The flask is cooled in an ice bath to manage the reaction temperature.
-
Chlorine gas is bubbled through the stirred solution.
-
The reaction is monitored for the formation of a white solid or a milky oil, which is the this compound product.
-
The flow of chlorine is ceased when the reaction mixture develops a persistent lemon-yellow color, indicating a slight excess of chlorine. To ensure complete reaction of triphenylphosphine, the chlorine flow can be stopped, the mixture allowed to settle, and chlorine re-introduced; the absence of further clouding indicates completion.
-
Due to its high moisture sensitivity, the product is typically used in situ or isolated under anhydrous conditions.
-
Synthesis from Triphenylphosphine Oxide
An alternative synthetic approach involves the chlorination of triphenylphosphine oxide. This method is particularly useful for regenerating this compound from the phosphine (B1218219) oxide byproduct of reactions where it is used. Various chlorinating agents can be employed, with phosgene (B1210022) and its derivatives, such as diphosgene and triphosgene (B27547), being effective.[2][4][5]
Experimental Protocol: Chlorination of Triphenylphosphine Oxide with Triphosgene [2][4]
-
Materials:
-
Triphenylphosphine oxide (1.0 equivalent)
-
Triphosgene (at least 0.33 equivalents)
-
Anhydrous toluene (B28343) or chlorobenzene (B131634)
-
Catalyst (e.g., triethylamine (B128534) or N,N-dimethylformamide)
-
-
Procedure:
-
Triphenylphosphine oxide is dissolved in anhydrous toluene or chlorobenzene in a reaction flask under an inert atmosphere.
-
A catalytic amount of triethylamine is added to the solution.
-
A solution of triphosgene in the same solvent is added dropwise to the stirred triphenylphosphine oxide solution at a controlled temperature (e.g., 20-60 °C).
-
The reaction mixture is stirred for several hours (e.g., 6-8 hours) to ensure complete conversion.
-
The solvent can be removed under vacuum to yield the this compound product. The product is highly moisture-sensitive and should be handled accordingly.
-
Quantitative Data
The efficiency of the synthesis and the physical properties of this compound are summarized in the following tables.
| Synthesis Method | Starting Material | Chlorinating Agent | Solvent | Typical Yield | Reference |
| Direct Chlorination | Triphenylphosphine | Chlorine | Benzene | High (in situ) | [1] |
| Chlorination of Oxide | Triphenylphosphine Oxide | Triphosgene | Toluene | 82.2% | [2][4] |
| Chlorination of Oxide | Triphenylphosphine Oxide | Triphosgene | Toluene | 88.8% | [4] |
| Chlorination of Oxide | Triphenylphosphine Oxide | Triphosgene | Chlorobenzene | 85.7% | [2][4] |
| Chlorination of Oxide | Triphenylphosphine Oxide | Diphosgene | Toluene | 81.6% | [2] |
Table 1: Reported yields for various synthetic methods of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅Cl₂P | [3] |
| Molar Mass | 333.19 g/mol | [3] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 85 °C (decomposes) | [6] |
| Solubility | Reacts with water; soluble in chloroform, dichloromethane, acetonitrile (B52724); slightly soluble in ether, THF, toluene. | [3][7] |
Table 2: Physical and chemical properties of this compound.
Characterization
The structural identity and purity of this compound are confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
³¹P NMR spectroscopy is a powerful tool for the characterization of this compound, as the chemical shift is highly sensitive to the phosphorus atom's coordination environment. The observed chemical shift can distinguish between the covalent and ionic forms of the molecule.[7][8]
-
Covalent Form (Trigonal Bipyramidal): In non-polar solvents like benzene, the covalent form of this compound is observed.[8]
-
Ionic Form (Phosphonium Salt): In polar solvents such as acetonitrile or chlorobenzene, the ionic form, [Ph₃PCl]⁺Cl⁻, predominates.[7][9]
| Form | Solvent | ³¹P Chemical Shift (δ) (ppm) | Reference |
| Covalent | Benzene | -45 | [9] |
| Ionic | Chlorobenzene | +65 | [9] |
| Ionic | Not specified | +47 to +66 | [7] |
Table 3: ³¹P NMR chemical shifts of this compound in different forms and solvents.
¹H NMR spectroscopy is less informative for the direct characterization of the P-Cl bonds but can confirm the presence of the triphenylphosphine framework. The spectrum is typically dominated by complex multiplets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the phenyl protons.[10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the phenyl rings and the phosphorus-chlorine bonds. The key absorptions are associated with the P-Ph and P-Cl stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3060 | C-H stretching (aromatic) | [11] |
| 1581, 1475, 1435 | C-C stretching (aromatic ring) | [11] |
| ~1100 | P-Ph stretching | [12] |
| 593 (ionic form) | P-Cl stretching | [7] |
| 274 (covalent form) | P-Cl stretching (Raman) | [7] |
Table 4: Characteristic IR absorption bands for this compound and its precursors. Note that some assignments are based on related triphenylphosphine compounds.
Visualizations
The synthesis and experimental workflow can be visualized through the following diagrams.
Caption: Synthesis of this compound from Triphenylphosphine.
Caption: Synthesis from Triphenylphosphine Oxide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1660862A - A kind of synthetic method of triphenylphosphine chloride - Google Patents [patents.google.com]
- 3. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 4. Method for synthesizing triphenyl phosphine dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4249023A - Process for manufacturing triphenylphosphine - Google Patents [patents.google.com]
- 6. This compound | 2526-64-9 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. (31)P solid state NMR study of structure and chemical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DE19532310A1 - Process for the preparation of triphenylphosphine - Google Patents [patents.google.com]
- 10. H-1 NMR Spectrum [acadiau.ca]
- 11. rsc.org [rsc.org]
- 12. "An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Ox" by Lynne L. Haas [openprairie.sdstate.edu]
An In-depth Technical Guide to Dichlorotriphenylphosphorane for Researchers, Scientists, and Drug Development Professionals
CAS Number: 2526-64-9
This technical guide provides a comprehensive overview of dichlorotriphenylphosphorane, a versatile reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its properties, applications, and detailed experimental methodologies.
Core Properties and Data
This compound, also known as triphenylphosphine (B44618) dichloride, is a powerful chlorinating agent. Its reactivity and structural characteristics make it a valuable tool in a variety of chemical transformations.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 2526-64-9 | [1][2][3] |
| Molecular Formula | C₁₈H₁₅Cl₂P | [2][3] |
| Molecular Weight | 333.19 g/mol | [2][3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 85 °C (decomposes) | [3] |
| Solubility | Soluble in chloroform; slightly soluble in dichloromethane (B109758). Also reported to be soluble in carbon tetrachloride, DMF, and acetonitrile, and slightly soluble in ether, THF, and toluene. | [5] |
| Stability | Highly moisture-sensitive; reacts with water. | [4] |
Spectral Data
| Spectral Data | Value | Citations |
| ³¹P NMR (Ionic Form) | +47 to +66 ppm | [5] |
| ³¹P NMR (Covalent Form) | -6.5 to +8 ppm | [5] |
| Raman (P-Cl stretch) | 593 cm⁻¹ (ionic form), 274 cm⁻¹ (covalent form) | [5] |
Note: In solution, this compound can exist as a covalent trigonal bipyramidal molecule in non-polar solvents, or as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, in polar solvents.[1] This equilibrium is important to consider when selecting a solvent for a reaction.
Key Synthetic Applications and Experimental Protocols
This compound is a key reagent in several important organic transformations, particularly in the synthesis of chlorinated compounds.
Conversion of Alcohols to Alkyl Chlorides
A primary application of this compound is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides. This reaction generally proceeds with inversion of stereochemistry.
This protocol is adapted from a procedure using an in-situ generated chlorotriphenylphosphonium species.[6][7]
Materials:
-
Triphenylphosphine
-
Trichloroisocyanuric acid (TCICA)
-
Anhydrous acetonitrile
-
Water
Procedure:
-
To a 300-mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of anhydrous acetonitrile.
-
Add 19.88 g (75.79 mmol) of triphenylphosphine to the flask.
-
Slowly add 6.17 g (26.55 mmol) of trichloroisocyanuric acid over approximately 10 minutes while stirring. The reaction is exothermic.
-
Place the flask in a 60 °C oil bath.
-
Add 7.98 g (50.41 mmol) of 1-decanol to the reaction mixture via syringe.
-
Stir the reaction mixture for 2 hours at 60 °C.
-
After 2 hours, add 30 mL of water to the mixture.
-
Filter the mixture and wash the solid with pentane.
-
Transfer the filtrate to a separatory funnel and extract with pentane (1 x 60 mL, followed by 3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-chlorodecane.
-
Purify the product by distillation.
The reaction proceeds through the formation of a chlorotriphenylphosphonium salt, which then reacts with the alcohol.
Caption: Reaction mechanism for the chlorination of a primary alcohol.
Synthesis of Acyl Chlorides from Carboxylic Acids
This compound is an effective reagent for the conversion of carboxylic acids into the more reactive acyl chlorides.[8]
-
In a round-bottom flask, dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).
-
Add one equivalent of this compound to the solution. The reaction can be performed at room temperature.
-
Stir the reaction mixture until the conversion is complete, which can be monitored by TLC or GC.
-
The resulting acyl chloride can often be used in the next step without purification. Alternatively, it can be isolated by distillation under reduced pressure. The byproducts are triphenylphosphine oxide and HCl.
Dichlorination of Epoxides
Epoxides can be opened to form vicinal dichlorides using this compound.[4][9]
-
Dissolve the epoxide in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane).
-
Add this compound (typically 1.1 equivalents) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) iodide) if needed.
-
Heat the reaction mixture (e.g., to 80 °C) and monitor the progress by TLC or GC.
-
Upon completion, the reaction is worked up by washing with water and brine.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a synthetic procedure using this compound.
Caption: A generalized workflow for organic synthesis.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Flammable solid, causes severe skin burns and eye damage, and may cause cancer.[3]
-
Precautions: Keep away from heat, sparks, and open flames. Do not breathe dust. Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Handling: Due to its high moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).
This guide is intended for informational purposes for qualified professionals and does not supersede the need for a thorough risk assessment before any experimental work is undertaken. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine dichloride | C18H15Cl2P | CID 260420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95 2526-64-9 [sigmaaldrich.com]
- 4. This compound | 2526-64-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ph3P/I--Promoted Dichlorination or Dibromination of Epoxides with XCH2CH2X (X = Cl or Br) [organic-chemistry.org]
Dichotomous Identity: An In-depth Technical Guide to the Structure and Bonding of Dichlorotriphenylphosphorane
For Immediate Release
A comprehensive technical guide detailing the nuanced structural and bonding characteristics of dichlorotriphenylphosphorane (Ph₃PCl₂), a vital reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Executive Summary
This compound (Ph₃PCl₂) is an organophosphorus compound of significant interest due to its versatile applications as a chlorinating agent. Its reactivity is intrinsically linked to a fascinating structural dichotomy, existing as either a covalent pentacoordinate molecule or an ionic phosphonium (B103445) salt. This behavior is profoundly influenced by the surrounding chemical environment, particularly the polarity of the solvent. Understanding this dual nature is paramount for controlling its reactivity and optimizing its application in synthetic protocols. This guide provides a detailed exploration of the molecular geometry, electronic structure, and spectroscopic signatures of both forms of Ph₃PCl₂, supported by crystallographic, spectroscopic, and computational data. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in the chlorination of alcohols.
Molecular Structure and Bonding
The structure of this compound is not static; it exists in a delicate equilibrium between a covalent and an ionic form. This duality is a critical determinant of its chemical behavior.
The Covalent Form: A Trigonal Bipyramidal Geometry
In non-polar solvents such as diethyl ether, Ph₃PCl₂ adopts a molecular, non-solvated trigonal bipyramidal geometry.[1] This is the first structurally characterized five-coordinate R₃PCl₂ compound.[2] The central phosphorus atom is bonded to three equatorial phenyl groups and two axial chlorine atoms. The axial P-Cl bonds are typically longer and weaker than the equatorial bonds in an ideal trigonal bipyramid due to increased electron repulsion.
// Nodes P [label="P", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cl_ax1 [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cl_ax2 [label="Cl", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_eq1 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_eq2 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; C_eq3 [label="Ph", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges P -> Cl_ax1 [label="axial"]; P -> Cl_ax2 [label="axial"]; P -> C_eq1 [label="equatorial"]; P -> C_eq2 [label="equatorial"]; P -> C_eq3 [label="equatorial"]; } /dot
Caption: Covalent Trigonal Bipyramidal Structure of Ph₃PCl₂
X-ray crystallographic studies have provided precise measurements of the bond lengths and angles for this covalent form, as detailed in Table 1.
| Parameter | Molecule 1 | Molecule 2 |
| Bond Lengths (Å) | ||
| P-Cl(axial) | 2.225(1) | 2.280(2) |
| P-C(equatorial) | 1.791(4) - 1.799(4) | 1.795(4) - 1.801(4) |
| Bond Angles (°) | ||
| Cl(axial)-P-Cl(axial) | 178.6(1) | 178.9(1) |
| C(eq)-P-C(eq) | 118.3(2) - 121.1(2) | 118.9(2) - 120.7(2) |
| Cl(axial)-P-C(eq) | 88.2(1) - 92.4(1) | 88.0(1) - 92.1(1) |
| Table 1: Selected Crystallographic Data for Trigonal Bipyramidal Ph₃PCl₂. Data sourced from Godfrey et al., Chem. Commun., 1998.[2] |
The Ionic Form: A Tale of Two Structures
In polar solvents like acetonitrile (B52724), Ph₃PCl₂ ionizes to form a phosphonium salt structure, [Ph₃PCl]⁺Cl⁻.[1] However, X-ray crystallography has revealed a more complex situation in the solid state when crystallized from dichloromethane (B109758). Instead of a simple ion pair, an unusual dinuclear ionic species, [Ph₃PCl⁺···Cl⁻···⁺ClPPh₃]Cl, is formed, which contains long Cl-Cl contacts.[3] This highlights the intricate nature of the intermolecular forces at play.
Caption: Ionic Forms of this compound
Spectroscopic Characterization
The distinct structural forms of Ph₃PCl₂ give rise to unique spectroscopic signatures, which are invaluable for identifying the predominant species under given conditions.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the covalent and ionic forms of Ph₃PCl₂. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment.
| Form | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Covalent (Ph₃PCl₂) | Non-polar (e.g., diethyl ether) | -6.5 to +8 |
| Ionic ([Ph₃PCl]⁺Cl⁻) | Polar (e.g., acetonitrile, CH₂Cl₂) | +47 to +66 |
| Table 2: ³¹P NMR Chemical Shifts for the Covalent and Ionic Forms of Ph₃PCl₂. Data sourced from the Encyclopedia of Reagents for Organic Synthesis.[4] |
Vibrational Spectroscopy (Raman and IR)
Vibrational spectroscopy, particularly Raman spectroscopy, provides clear evidence for the structural form of Ph₃PCl₂ by probing the P-Cl bond vibrations.
| Form | Vibrational Mode | Frequency (cm⁻¹) |
| Covalent (Ph₃PCl₂) | ν(P-Cl) | 274 |
| Ionic ([Ph₃PCl]⁺) | ν(P-Cl) | 593 |
| Table 3: Characteristic Raman Frequencies for the P-Cl Bond in Ph₃PCl₂. Data sourced from the Encyclopedia of Reagents for Organic Synthesis.[4] |
The significant difference in the P-Cl stretching frequency is indicative of the stronger, more covalent P-Cl bond in the [Ph₃PCl]⁺ cation compared to the weaker, hypervalent axial P-Cl bonds in the trigonal bipyramidal structure.
Experimental Protocols
Synthesis of this compound
Method 1: Direct Chlorination of Triphenylphosphine (B44618)
This is the most common and straightforward method for preparing Ph₃PCl₂.[1]
-
Materials:
-
Triphenylphosphine (PPh₃)
-
Chlorine (Cl₂)
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride or diethyl ether)
-
-
Procedure:
-
Dissolve triphenylphosphine in the anhydrous solvent in a flask equipped with a gas inlet and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Bubble chlorine gas slowly through the stirred solution. The reaction is exothermic.
-
Continue the addition of chlorine until a slight yellow color persists, indicating a slight excess of chlorine.
-
The product, Ph₃PCl₂, will precipitate from the solution as a white solid.
-
Collect the solid by filtration under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.
-
Wash the solid with a small amount of cold, anhydrous solvent and dry under vacuum.
-
Method 2: Reaction of Triphenylphosphine Oxide with Diphosgene
This method avoids the direct use of chlorine gas.
-
Materials:
-
Triphenylphosphine oxide (TPPO)
-
Diphosgene (trichloromethyl chloroformate)
-
Anhydrous dichloromethane
-
-
Procedure:
-
Dissolve triphenylphosphine oxide (2 molar equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add a solution of diphosgene (1 molar equivalent) in dichloromethane dropwise to the TPPO solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure to yield this compound as a solid. The product is typically used without further purification.
-
Chlorination of a Primary Alcohol using this compound
Ph₃PCl₂ is a key reagent in the Appel reaction for the conversion of alcohols to alkyl chlorides.
-
Materials:
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or another suitable chlorine source
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and triphenylphosphine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Slowly add carbon tetrachloride (1.1 equivalents) to the solution. The Ph₃PCl₂ is generated in situ.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
The reaction mixture will contain the alkyl chloride product and triphenylphosphine oxide as a byproduct.
-
Work-up typically involves removal of the solvent, followed by purification by column chromatography or distillation to separate the alkyl chloride from the triphenylphosphine oxide.
-
Reaction Mechanisms
The chlorination of alcohols by Ph₃PCl₂ proceeds through the formation of an alkoxyphosphonium salt intermediate. The subsequent nucleophilic attack by the chloride ion results in the formation of the alkyl chloride and the thermodynamically stable triphenylphosphine oxide byproduct.
// Nodes ROH [label="R-OH", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Ph3PCl2 [label="Ph₃PCl₂", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="[R-O-P(Ph)₃Cl]⁺Cl⁻\n(Alkoxyphosphonium salt)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; RCl [label="R-Cl", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ph3PO [label="Ph₃P=O", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ROH -> Intermediate [label="Nucleophilic attack\n by alcohol"]; Ph3PCl2 -> Intermediate; Intermediate -> RCl [label="Sₙ2 attack by Cl⁻"]; Intermediate -> Ph3PO; Intermediate -> HCl [style=dashed, arrowhead=none]; } /dot
Caption: Mechanism of Alcohol Chlorination using Ph₃PCl₂
Conclusion
This compound presents a compelling case study in the influence of the chemical environment on molecular structure and reactivity. Its ability to exist as both a covalent trigonal bipyramidal molecule and an ionic phosphonium salt underpins its utility as a versatile chlorinating agent. A thorough understanding of its structural and spectroscopic properties, as detailed in this guide, is essential for the rational design and implementation of synthetic strategies that leverage this powerful reagent. The provided experimental protocols offer a practical foundation for the synthesis and application of this compound in a laboratory setting.
References
- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 2. Structural dependence of the reagent Ph3PCl2 on the nature of the solvent, both in the solid state and in solution; X-ray crystal structure of trigonal bipyramidal Ph3PCl2, the first structurally characterised five-coordinate R3PCl2 compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An X-ray crystallorgraphic study of the reagent Ph3PCl2; not charge-transfer, R3P–Cl–Cl, trigonal bipyramidal or [R3PCl]Cl but an unusual dinuclear ionic species, [Ph3PCl+⋯Cl–⋯+CIPPH3]Cl containing long Cl–Cl contacts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Dichlorotriphenylphosphorane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotriphenylphosphorane, with the chemical formula (C₆H₅)₃PCl₂, is a highly versatile organophosphorus compound widely employed as a chlorinating agent in organic synthesis.[1] Abbreviated as Ph₃PCl₂, this reagent is instrumental in a variety of chemical transformations, including the conversion of alcohols and ethers to their corresponding alkyl chlorides, the cleavage of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1][2] Its utility is particularly pronounced in the synthesis of sensitive molecules where mild reaction conditions are paramount. This guide provides an in-depth overview of its chemical identity, physical properties, synthesis, and key reaction mechanisms and protocols.
Chemical Identity
-
Structure: In polar solvents, it exists as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it adopts a trigonal bipyramidal molecular structure.[1]
Common Synonyms:
-
Triphenylphosphine (B44618) dichloride[3][4][5]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a moisture-sensitive, white crystalline solid.[2][6]
| Property | Value | Reference |
| Melting Point | 85 °C (decomposes) | [4][5] |
| Appearance | White crystalline solid | [6] |
| Solubility | Soluble in CCl₄, CH₂Cl₂, DMF, MeCN, pyridine; Slightly soluble in ether, THF, PhMe; Insoluble in petroleum ether. Reacts with water. | [5][6] |
| Stability | Moisture-sensitive; very hygroscopic solid. | [2][6] |
Synthesis and Handling
Experimental Protocol: Synthesis of this compound
This compound is typically prepared fresh just before use by the reaction of triphenylphosphine with chlorine gas.[1][6]
Materials:
-
Triphenylphosphine (Ph₃P)
-
Chlorine (Cl₂)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)
Procedure:
-
Dissolve triphenylphosphine in a dry, inert solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly bubble a stoichiometric amount of chlorine gas through the solution with vigorous stirring.
-
The product, this compound, will precipitate from the solution.
-
The resulting slurry can often be used directly in subsequent reactions.
Handling Precautions: this compound is highly moisture-sensitive and should be handled under anhydrous conditions.[2] It may cause severe skin and eye injury.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Key Reactions and Mechanisms
Conversion of Alcohols to Alkyl Chlorides (Appel Reaction)
The Appel reaction is a widely used method for converting primary and secondary alcohols to the corresponding alkyl chlorides under mild conditions, using triphenylphosphine and a chlorine source like carbon tetrachloride or N-chlorosuccinimide.[7][8] this compound is a key intermediate in this transformation.[9] The reaction generally proceeds with an inversion of stereochemistry at the reacting carbon center, characteristic of an Sₙ2 mechanism.[7][8][10] For tertiary alcohols, the reaction may proceed via an Sₙ1 pathway.[8]
Experimental Protocol: General Procedure for the Appel Reaction
Materials:
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or other suitable chlorine source
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
To a solution of the alcohol and a slight excess of triphenylphosphine in an anhydrous solvent, add the chlorine source dropwise at room temperature.
-
The reaction mixture is stirred until the starting alcohol is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to separate the alkyl chloride from the triphenylphosphine oxide byproduct.
Mechanism of the Appel Reaction
The reaction begins with the formation of the this compound intermediate, which then reacts with the alcohol.
References
- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 2. Triphenylphosphine dichloride - Enamine [enamine.net]
- 3. Triphenylphosphine dichloride | C18H15Cl2P | CID 260420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2526-64-9 [amp.chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Appel reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Appel Reaction [organic-chemistry.org]
The Discovery and Enduring Utility of Dichlorotriphenylphosphorane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorotriphenylphosphorane, (C₆H₅)₃PCl₂, commonly abbreviated as Ph₃PCl₂, is a versatile and powerful reagent in organic synthesis, primarily utilized for the conversion of alcohols and carboxylic acids to their corresponding chlorides. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of this important organophosphorus compound. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
Since its initial description, this compound has become an indispensable tool for synthetic chemists. Its reactivity as a chlorinating agent is both potent and selective, offering a milder alternative to harsher reagents. The formation of the thermodynamically stable triphenylphosphine (B44618) oxide byproduct is a key driving force for many of its reactions. This guide will delve into the historical context of its discovery, provide detailed synthetic procedures, summarize its key physical and spectroscopic properties, and illustrate its application in complex chemical transformations.
Discovery and History
The first synthesis of this compound is attributed to the pioneering work of French chemist Victor Grignard and his collaborator J. Savard in 1931.[1][2] Their research, published in the Comptes rendus de l'Académie des sciences, laid the groundwork for the development and subsequent widespread application of this reagent in organic chemistry.[1][2] The original synthesis involved the chlorination of triphenylphosphine oxide, a method that remains a viable route for its preparation today.
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, each with its own advantages and considerations. The most common methods are detailed below.
Direct Chlorination of Triphenylphosphine
The most straightforward and widely used method for the preparation of this compound is the direct reaction of triphenylphosphine with elemental chlorine. This reaction is typically performed in an inert solvent and at low temperatures to control its exothermicity.
Experimental Protocol:
A solution of triphenylphosphine in a dry, inert solvent (e.g., carbon tetrachloride, benzene, or dichloromethane) is cooled in an ice bath. A stream of dry chlorine gas is then bubbled through the solution with vigorous stirring. The reaction is monitored for the formation of a white precipitate of this compound. The endpoint is often indicated by the appearance of a persistent yellow-green color in the solution, signifying an excess of chlorine. The product is then typically isolated by filtration and washed with a dry, non-polar solvent to remove any unreacted starting material. Due to the moisture sensitivity of the product, all operations should be carried out under anhydrous conditions.
From Triphenylphosphine Oxide
As in Grignard's original work, this compound can be synthesized from triphenylphosphine oxide. This is often achieved using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate).
Experimental Protocol (using Triphosgene):
To a stirred solution of triphenylphosphine oxide in a dry chlorinated solvent (e.g., dichloromethane (B109758) or chlorobenzene), a solution of triphosgene in the same solvent is added dropwise at a controlled temperature (typically between 20-60 °C). A catalytic amount of a nucleophilic catalyst, such as triethylamine (B128534) or N,N-dimethylformamide, is often added to facilitate the reaction. The reaction mixture is stirred for several hours until completion. The this compound can then be used in situ or isolated after removal of the solvent under reduced pressure.
Physical and Spectroscopic Properties
This compound is a white to pale yellow crystalline solid that is highly sensitive to moisture. Its structure is highly dependent on the solvent. In non-polar solvents, it exists as a neutral, trigonal bipyramidal molecule. In polar solvents, it adopts an ionic structure, chlorotriphenylphosphonium chloride, [Ph₃PCl]⁺Cl⁻.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅Cl₂P |
| Molecular Weight | 333.19 g/mol |
| Melting Point | 85 °C (decomposes) |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~7.4-7.8 ppm (multiplet, aromatic protons) |
| ¹³C NMR (CDCl₃) | Aromatic carbons typically appear in the δ 125-135 ppm region. The ipso-carbon signal is a doublet due to coupling with phosphorus. |
| ³¹P NMR (CDCl₃) | δ ~-45 ppm (trigonal bipyramidal form), δ ~65 ppm (ionic form) |
| IR (KBr) | Characteristic P-Cl and P-C stretching frequencies. Phenyl group vibrations are also prominent. |
Note: The exact NMR chemical shifts can vary depending on the solvent and the equilibrium between the covalent and ionic forms.
Applications in Organic Synthesis
This compound is a versatile reagent with numerous applications in organic synthesis, particularly in chlorination reactions.
Conversion of Alcohols to Alkyl Chlorides
One of the most common applications of this compound is the conversion of primary and secondary alcohols to their corresponding alkyl chlorides. The reaction generally proceeds with inversion of configuration at a stereogenic center, consistent with an SN2 mechanism.
Conversion of Carboxylic Acids to Acyl Chlorides
Carboxylic acids are readily converted to acyl chlorides using this compound. This method is often preferred due to its mild reaction conditions.
Other Applications
Other important applications include:
-
The cleavage of epoxides to vicinal dichlorides.
-
The dehydration of amides to nitriles.
-
The preparation of iminophosphoranes.
Mechanistic Insights and Experimental Workflows
Mechanism of Alcohol Chlorination
The chlorination of an alcohol with this compound proceeds through the formation of an alkoxyphosphonium salt intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion in an Sɴ2 fashion, leading to the formation of the alkyl chloride and triphenylphosphine oxide.
Caption: Mechanism of alcohol chlorination using Ph₃PCl₂.
Application in Natural Product Synthesis: A Workflow for the Synthesis of (+)-Crocacin C
The utility of this compound is exemplified in the synthesis of complex molecules such as the antifungal natural product (+)-crocacin C. A key step in a potential synthetic route could involve the chlorination of a precursor alcohol to introduce a necessary halide for subsequent transformations. The following diagram illustrates a plausible experimental workflow for such a chlorination step.
Caption: Experimental workflow for a chlorination step.
Conclusion
This compound has a rich history rooted in the foundational work of Grignard and Savard. Its development has provided the scientific community with a powerful and versatile tool for chlorination and other related transformations. The methodologies for its synthesis are well-established, and its reactivity is well-understood, making it a reliable choice for a wide range of synthetic challenges. For researchers in drug development and other scientific fields, a thorough understanding of this reagent's properties and applications is essential for the efficient and effective synthesis of target molecules.
References
A Comprehensive Technical Guide to the Fundamental Chemistry of Triphenylphosphine Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenylphosphine (B44618) dichloride (Ph₃PCl₂) is a versatile and powerful reagent in organic synthesis, primarily utilized for the chlorination of various functional groups. This technical guide provides an in-depth exploration of its fundamental chemistry, encompassing its synthesis, structure, bonding, and key applications. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
Triphenylphosphine dichloride, with the chemical formula (C₆H₅)₃PCl₂, is an organophosphorus compound that serves as a key reagent for introducing chlorine atoms into organic molecules.[1] Its utility extends across several classes of reactions, most notably the conversion of alcohols to alkyl chlorides, the ring-opening of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1] The chemistry of triphenylphosphine dichloride is closely related to the Appel reaction, a widely recognized method for the halogenation of alcohols.[2]
Synthesis of Triphenylphosphine Dichloride
Triphenylphosphine dichloride is typically prepared in situ just before its use due to its moisture sensitivity. The most common method involves the direct chlorination of triphenylphosphine.[1]
Experimental Protocol: Synthesis from Triphenylphosphine and Chlorine
Materials:
-
Triphenylphosphine (Ph₃P)
-
Chlorine (Cl₂) gas or a solution of chlorine in a suitable solvent (e.g., carbon tetrachloride)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile, or carbon tetrachloride)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve triphenylphosphine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble chlorine gas through the stirred solution or add a solution of chlorine in the chosen solvent dropwise. The reaction is exothermic, and the temperature should be maintained at 0 °C.
-
The reaction is typically rapid, and the formation of a white precipitate of triphenylphosphine dichloride is observed.
-
The resulting slurry or solution of triphenylphosphine dichloride is then used directly for subsequent reactions.
Note: An alternative and often more convenient method involves the reaction of triphenylphosphine with a solid chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid.[3][4]
Experimental Protocol: Synthesis from Triphenylphosphine Oxide
Triphenylphosphine dichloride can also be synthesized from triphenylphosphine oxide using reagents like phosgene, oxalyl chloride, or triphosgene (B27547).[5][6][7]
Materials:
-
Triphenylphosphine oxide (Ph₃PO)
-
Triphosgene
-
Anhydrous toluene (B28343)
-
Triethylamine (catalyst)
Procedure: [5]
-
To a 100 mL four-necked flask, add 8g of triphenylphosphine oxide and 25 mL of toluene. Stir until the solid is completely dissolved.
-
Add a catalytic amount of triethylamine.
-
At 20°C, slowly add a solution of 3.0g of triphosgene in 15 mL of toluene dropwise over 30 minutes.
-
Continue stirring for 8 hours. The molar yield is reported to be 82.2%.[5]
Structure and Bonding
The structure of triphenylphosphine dichloride is highly dependent on the solvent polarity. In non-polar solvents, it exists as a neutral, covalent molecule with a trigonal bipyramidal geometry around the central phosphorus atom.[1] In this structure, the three phenyl groups occupy the equatorial positions, and the two chlorine atoms are in the axial positions.
In polar solvents, triphenylphosphine dichloride adopts an ionic structure, chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻).[1] This equilibrium is important to consider when choosing a solvent for reactions involving this reagent.
Diagram: Solvent-Dependent Structural Equilibrium
References
- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for synthesizing triphenyl phosphine dichloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN1660862A - A kind of synthetic method of triphenylphosphine chloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Dichlorotriphenylphosphorane: A Technical Guide to Moisture Sensitivity and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorotriphenylphosphorane (Ph₃PCl₂) is a powerful and versatile reagent in organic synthesis, widely employed for the conversion of alcohols to alkyl chlorides, acids to acyl chlorides, and in various other chlorination and dehydration reactions. However, its efficacy is intrinsically linked to its high reactivity, which also manifests as extreme sensitivity to moisture. This technical guide provides an in-depth overview of the challenges associated with the moisture sensitivity of this compound, offering detailed protocols for its safe handling, storage, and use to ensure experimental success and safety. The guide includes quantitative data on its stability, detailed experimental procedures, and visual workflows to aid researchers in mitigating the risks of hydrolysis and maintaining the integrity of this valuable reagent.
Introduction
This compound, a white to light yellow crystalline solid, is a pentavalent organophosphorus compound.[1] Its utility in synthetic chemistry is significant, but its handling is complicated by its hygroscopic nature and rapid reaction with water.[2][3] Exposure to atmospheric moisture leads to hydrolysis, yielding triphenylphosphine (B44618) oxide (Ph₃PO) and hydrochloric acid, which can neutralize reagents, generate unwanted byproducts, and ultimately lead to the failure of a chemical transformation.[1][4] Understanding and controlling this moisture sensitivity is paramount for any researcher utilizing this reagent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₁₅Cl₂P | [1] |
| Molecular Weight | 333.19 g/mol | [1] |
| Appearance | White to light yellow solid | [1][3] |
| Melting Point | 85 °C (decomposes) | [3][5] |
| Solubility | Soluble in chloroform, slightly soluble in dichloromethane. Reacts with water. | [3] |
| Stability | Extremely sensitive to moisture; hygroscopic. | [3][6] |
Moisture Sensitivity and Hydrolysis
The primary challenge in working with this compound is its extreme sensitivity to moisture. The phosphorus(V) center is highly electrophilic and readily attacked by water molecules.
Reaction with Water
Upon contact with water, this compound undergoes rapid hydrolysis to form triphenylphosphine oxide (Ph₃PO) and hydrochloric acid (HCl).
Reaction: Ph₃PCl₂ + H₂O → Ph₃PO + 2HCl
This reaction is effectively irreversible under standard laboratory conditions and proceeds readily upon exposure to atmospheric moisture. The formation of triphenylphosphine oxide, a stable and often difficult-to-remove byproduct, can complicate reaction work-ups and product purification.[4] The generation of HCl can also impact the desired reaction pathway by reacting with acid-sensitive functional groups or neutralizing basic reagents.
Quantitative Analysis of Hydrolysis
The extent of hydrolysis can be quantitatively assessed using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Solid-state ³¹P NMR is a powerful tool to determine the integrity of this compound samples. A study comparing samples handled in the open air versus under a nitrogen atmosphere demonstrated a significant difference in the degree of hydrolysis.[1]
| Handling Condition | This compound (%) | Hydrolyzed Product (Triphenylphosphine Oxide) (%) |
| Handled in Air | Significantly lower | Significantly higher |
| Handled under Nitrogen | High | Low to negligible |
| Table 2: Relative percentage of this compound and its hydrolyzed product under different handling conditions, as determined by solid-state ³¹P NMR spectroscopy.[1] |
This data underscores the critical importance of employing inert atmosphere techniques when handling this reagent.
Experimental Protocols
To mitigate the effects of moisture, this compound must be handled under strictly anhydrous conditions, typically within a glovebox or using a Schlenk line.
General Handling Procedures for Air-Sensitive Reagents
The following are foundational techniques applicable to handling this compound and other air-sensitive compounds.[7]
-
Glassware Preparation: All glassware must be rigorously dried before use. This is typically achieved by oven-drying at >120 °C for several hours or by flame-drying under vacuum. The dried glassware should be allowed to cool under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator.[8]
-
Inert Gas: A high-purity inert gas, such as nitrogen or argon, with low oxygen and water content is essential. The inert gas line should be equipped with a drying agent and an oxygen scavenger.
-
Solvent and Reagent Purity: All solvents and other reagents used in conjunction with this compound must be anhydrous. Solvents are typically dried by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).
Protocol for Handling this compound in a Glovebox
A glovebox provides a controlled, inert atmosphere (typically <1 ppm O₂ and H₂O) and is the preferred method for handling highly moisture-sensitive solids like this compound.[9]
Materials:
-
This compound
-
Oven-dried glassware (e.g., reaction flask, vials, spatulas)
-
Anhydrous solvents
-
Analytical balance
-
Appropriate personal protective equipment (safety glasses, lab coat, nitrile gloves)
Procedure:
-
Preparation: Ensure the glovebox atmosphere is at the required low levels of oxygen and water.
-
Transfer of Materials: Introduce all necessary dried glassware, spatulas, and sealed containers of this compound and other reagents into the glovebox antechamber.
-
Purging the Antechamber: Evacuate and backfill the antechamber with the glovebox's inert gas at least three times to remove atmospheric air and moisture.
-
Weighing and Dispensing:
-
Transfer the required items from the antechamber into the main glovebox chamber.
-
Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Using a clean, dry spatula, weigh the desired amount of this compound into a tared, dry reaction flask or vial.
-
Promptly and securely seal the this compound container.
-
-
Reaction Setup:
-
Add the anhydrous solvent to the flask containing the this compound.
-
Proceed with the addition of other reagents as required by the specific reaction protocol.
-
-
Waste and Material Removal:
-
Securely seal all waste containers and any unused reagents.
-
Remove all items from the glovebox via the antechamber, following the evacuation and backfilling procedure.
-
Protocol for Handling this compound on a Schlenk Line
A Schlenk line is a dual-manifold system that allows for the manipulation of air-sensitive compounds under vacuum or a positive pressure of inert gas.[10]
Materials:
-
This compound
-
Schlenk flask and other appropriate Schlenk-ware
-
Schlenk line with a vacuum pump and inert gas source
-
Septa, cannulas, and needles
-
Anhydrous solvents and reagents
-
Personal protective equipment
Procedure:
-
Glassware Preparation: Assemble the required Schlenk glassware and dry it thoroughly by flame-drying under vacuum or oven-drying. Allow it to cool under an inert atmosphere.
-
Inert Atmosphere Introduction: Connect the Schlenk flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere within the flask.
-
Addition of Solid this compound:
-
Under a positive flow of inert gas, briefly remove the stopper or septum from the Schlenk flask.
-
Quickly add the pre-weighed this compound to the flask. This is best done using a powder funnel to minimize exposure time.
-
Immediately reseal the flask and purge with inert gas.
-
-
Solvent and Reagent Addition:
-
Add anhydrous solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Add other reagents in a similar manner, ensuring a continuous positive pressure of inert gas is maintained throughout the process.
-
-
Running the Reaction: The reaction can be stirred and heated or cooled as required, all while connected to the Schlenk line to maintain an inert atmosphere.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is 2-8 °C.[3]
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the container under an inert atmosphere of nitrogen or argon.
-
Incompatible Materials: Keep away from water, alcohols, and other protic substances.
Synthesis and Regeneration
Synthesis of this compound
This compound is typically prepared by the reaction of triphenylphosphine with a chlorinating agent. A common laboratory-scale synthesis involves the reaction of triphenylphosphine oxide with triphosgene (B27547) in an organic solvent.
Reaction: 3 Ph₃PO + (Cl₃CO)₂CO → 3 Ph₃PCl₂ + 3 CO₂
Example Protocol:
-
In a four-necked flask, dissolve 8g of triphenylphosphine oxide in 25ml of toluene (B28343).
-
Add a catalytic amount of triethylamine (B128534).
-
Slowly add a solution of 3.0g of triphosgene in 15ml of toluene dropwise at 20°C over 30 minutes.
-
Continue stirring for 8 hours. The product can be isolated after removal of the solvent.
Regeneration of Triphenylphosphine from Triphenylphosphine Oxide
The byproduct of many reactions involving this compound is triphenylphosphine oxide. This can be reduced back to triphenylphosphine, which is often desirable for economic and environmental reasons. A common method involves the use of trichlorosilane (B8805176).[4]
Reaction: Ph₃PO + SiHCl₃ → Ph₃P + 1/n (OSiCl₂)n + HCl
Example Protocol: [7]
-
Combine triphenylphosphine oxide waste residue (27.8g) and triethylamine (16.2g) in 120mL of xylene in a reactor.
-
After stirring, heat the mixture to 65 °C.
-
Begin the dropwise addition of trichlorosilane (21.7g), maintaining the temperature between 70-75 °C. The addition should take approximately 1 hour.
-
Maintain the temperature for 2 hours after the addition is complete.
-
Cool the reaction mixture to below 10 °C and carefully add 100ml of water to hydrolyze excess trichlorosilane.
-
Warm to 20 °C and stir for 30 minutes.
-
Separate the layers and remove any insoluble material by filtration.
-
Reduce the volume of the organic layer under reduced pressure and add 25ml of methanol (B129727) while hot.
-
Cool to 0 °C to crystallize the triphenylphosphine product.
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Decision workflow for handling this compound.
Caption: Key parameters for the proper storage of this compound.
Conclusion
This compound is an invaluable reagent whose utility is directly dependent on the rigorous exclusion of moisture. This guide has detailed the consequences of hydrolysis and provided comprehensive protocols for the safe and effective handling of this compound. By adhering to these procedures, researchers can ensure the integrity of the reagent, leading to reproducible and successful experimental outcomes. The quantitative data from ³¹P NMR spectroscopy serves as a stark reminder of the necessity of inert atmosphere techniques. For professionals in research and drug development, a thorough understanding and implementation of these handling strategies are not merely best practices but essential for the advancement of their work.
References
- 1. (31)P solid state NMR study of structure and chemical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regeneration method of triphenyl phosphine oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 4. batch.libretexts.org [batch.libretexts.org]
- 5. CN101747370A - Regeneration method of triphenyl phosphine oxide - Google Patents [patents.google.com]
- 6. CN106674278A - Triphenylphosphine recovery process in triphenylphosphine oxide waste slag - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Chemistry Teaching Labs - Setting up a Schlenk line [chemtl.york.ac.uk]
- 10. CN1660862A - A kind of synthetic method of triphenylphosphine chloride - Google Patents [patents.google.com]
- 11. google.com [google.com]
Dichlorotriphenylphosphorane: A Technical Safety Guide for Researchers
An In-depth Review of Hazard Data, Safe Handling Protocols, and Emergency Procedures
Dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), also known as triphenylphosphine (B44618) dichloride, is a versatile chlorinating agent widely employed in organic synthesis. Its utility in converting alcohols to alkyl chlorides, epoxides to vicinal dichlorides, and carboxylic acids to acyl chlorides makes it a valuable reagent in pharmaceutical development and chemical research.[1] However, its high reactivity necessitates a thorough understanding of its associated hazards to ensure safe handling and mitigate risks in the laboratory.
This technical guide provides a comprehensive overview of the safety information for this compound, drawing from established Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this compound. The guide details its physical and chemical properties, hazard classifications, safe handling and storage procedures, and emergency response protocols, supplemented by visualizations of key safety workflows.
Chemical and Physical Properties
A clear understanding of a substance's physical properties is the foundation of its safe handling. This compound is a moisture-sensitive, flammable solid.[2][3][4] Key quantitative data are summarized in Table 1. Its sensitivity to moisture, with which it reacts, underscores the need for storage in anhydrous conditions.[2][3]
| Property | Value | Source |
| CAS Number | 2526-64-9 | [2][5][6] |
| Molecular Formula | C₁₈H₁₅Cl₂P | [2][6] |
| Molecular Weight | 333.19 g/mol | [3][7] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 85 °C (decomposes) | [3][4][7] |
| Flash Point | 20 °C (68 °F) - closed cup | [7][8] |
| Water Solubility | Reacts with water | [3][4] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with multiple risk factors. The primary hazards are its flammability and its corrosive nature to skin and eyes.[5][6] Some sources also indicate it is suspected of causing cancer (Carcinogenicity Category 1B).[7][8] The signal word for this chemical is "Danger".[5][6][8]
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Solids | Category 2 | H228: Flammable solid |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Carcinogenicity | Category 1B | H350: May cause cancer |
Table 2: GHS Hazard Classification for this compound.[5][6][8]
The GHS pictograms associated with these hazards are the flame, corrosion, and health hazard symbols.[8] These classifications mandate stringent safety precautions during handling, storage, and disposal.
Safe Handling and Storage
Proper handling and storage protocols are critical to minimizing exposure and preventing accidents.
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and flame-retardant protective clothing.[5][8]
-
Avoid formation of dust and aerosols.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
-
Do not breathe dust or vapors.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
The compound is moisture-sensitive and should be handled under anhydrous conditions.[2][3][4]
-
Store locked up.[5]
-
Keep away from incompatible materials, such as strong oxidizing agents.
Emergency and First-Aid Procedures
Immediate and appropriate response to an exposure is crucial. The following diagram outlines the first-aid measures required for different routes of exposure.
In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a solid stream of water, as it may scatter and spread the fire.
Accidental Release Measures
In the event of a spill, a systematic response is required to contain the material safely and protect personnel.
Experimental Protocols for Hazard Determination
The GHS classifications are based on results from standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies follow established international guidelines.
Skin Corrosion/Irritation (Based on OECD Guideline 404) This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[2][9][10]
-
Principle: A single dose of the test substance is applied to a small area of skin (approx. 6 cm²) on a test animal, typically an albino rabbit.[9]
-
Procedure: A gauze patch holding 0.5 g of the solid substance is applied to the shaved skin of the animal.[2] The patch is covered with an occlusive dressing for a set exposure period, often in a sequential manner (e.g., 3 minutes, 1 hour, 4 hours) to minimize severe injury.[11]
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[11]
-
Classification: The severity and reversibility of the observed skin reactions are scored. Corrosive substances are those that cause irreversible tissue damage (necrosis) through the epidermis and into the dermis.[12][13]
Serious Eye Damage/Irritation (Based on OECD Guideline 405) This test determines the potential of a substance to produce irritation or damage to the eye.[4][8]
-
Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control.[4][6]
-
Procedure: A volume of 0.1 mL of the solid substance is instilled into the lower eyelid. The eyelids are held shut for one second. The eye is not washed out for at least 24 hours unless a corrosive effect is immediately apparent.[5]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye injury is scored based on the cornea (opacity), iris, and conjunctiva (redness, swelling).[4]
-
Classification: Substances causing irreversible eye damage or significant, persistent irritation are classified as causing serious eye damage (Category 1).[14]
Flammable Solids (Based on UN Test N.1) This test method determines if a solid is readily combustible.[15][16]
-
Principle: The test assesses the burning rate of a substance formed into a long strip or powder train.[15][17]
-
Procedure: A 250 mm long train of the powdered substance is prepared on a non-combustible surface. One end of the train is ignited with a flame source (e.g., a gas burner).[15]
-
Screening Test: The primary observation is whether combustion propagates along the train. If the substance does not ignite or the flame does not propagate more than 200mm within a 2-minute test period, it is not classified as a flammable solid.[16]
-
Burning Rate Test: If the substance propagates a flame in the screening test, the main test is conducted. The time it takes for the flame to travel a measured distance (e.g., 100 mm) is recorded.[16][17]
-
Classification: The substance is classified as a flammable solid (Division 4.1) if the burning time is below a certain threshold. It is further assigned to a Packing Group (II for higher hazard, III for lower hazard) based on how fast it burns.[17]
Toxicological and Ecological Information
Similarly, specific data on the ecological effects (toxicity to fish, daphnia, algae) are not available.[5] Due to its hazardous nature, release into the environment must be avoided. Disposal should be carried out via a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is an effective and important reagent, but its hazardous properties—flammability and corrosivity—demand rigorous adherence to safety protocols. Researchers and laboratory personnel must be fully aware of these risks and proficient in the handling, storage, and emergency procedures outlined in this guide and the official Safety Data Sheet. By implementing these measures, the risks associated with the use of this valuable chemical can be effectively managed.
References
- 1. unece.org [unece.org]
- 2. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 3. academic.oup.com [academic.oup.com]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. iivs.org [iivs.org]
- 14. uniube.br [uniube.br]
- 15. Division 4.1 UN N1 Test method for flammable solids | RISE [ri.se]
- 16. delltech.com [delltech.com]
- 17. lcslaboratory.com [lcslaboratory.com]
An In-depth Technical Guide on the Solubility of Dichlorotriphenylphosphorane in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of dichlorotriphenylphosphorane ((C₆H₅)₃PCl₂), a widely used reagent in organic synthesis. Due to its reactivity, particularly its sensitivity to moisture, understanding its solubility in various organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation development. This document consolidates available qualitative solubility data, presents a detailed experimental protocol for the quantitative determination of its solubility, and includes a visual representation of the experimental workflow. While extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility values, the qualitative data and the detailed protocol provided herein offer valuable guidance for professionals working with this compound.
Introduction to this compound
This compound, also known as triphenylphosphine (B44618) dichloride, is an organophosphorus compound with the chemical formula (C₆H₅)₃PCl₂. It is a versatile reagent in organic chemistry, commonly employed for the conversion of alcohols to alkyl chlorides, epoxides to vicinal dichlorides, and carboxylic acids to acyl chlorides. The compound exists as a moisture-sensitive, white to light yellow solid. Its reactivity and stability are highly dependent on the solvent environment. In polar solvents, it can exist as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it tends to adopt a non-solvated, trigonal bipyramidal molecular structure[1]. This structural variability can influence its reactivity and solubility.
Solubility Profile of this compound
Data Presentation: Qualitative Solubility of this compound
| Solvent Family | Specific Solvent | Chemical Formula | Polarity | Qualitative Solubility at Room Temperature | Citation(s) |
| Chlorinated Solvents | Chloroform | CHCl₃ | Nonpolar | Soluble | [3][4] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble (Slightly to Soluble) | [2][3][4] | |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | [2] | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Slightly Soluble | [2] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Slightly Soluble | [2] | |
| Aromatic Hydrocarbons | Toluene | C₇H₈ | Nonpolar | Slightly Soluble | [2] |
| Polar Aprotic Solvents | Acetonitrile (MeCN) | CH₃CN | Polar Aprotic | Soluble | [2] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | [2] | |
| Bases | Pyridine | C₅H₅N | Polar Aprotic | Soluble | [2] |
| Alkanes | Petroleum Ether | Mixture | Nonpolar | Insoluble | [2] |
| Protic Solvents | Water | H₂O | Polar Protic | Reacts | [1][3][4] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a detailed methodology for the quantitative determination of this compound solubility in an organic solvent. This procedure is designed to be conducted under an inert atmosphere to mitigate the compound's sensitivity to moisture and atmospheric oxygen.
3.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., dichloromethane, acetonitrile, THF)
-
Analytical balance (± 0.0001 g)
-
Glovebox or Schlenk line for inert atmosphere operations
-
Temperature-controlled shaker or stir plate
-
Sealed vials or reaction tubes with septa
-
Gas-tight syringes and needles
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of the Saturated Solution:
-
Perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
-
Add an excess amount of this compound to a pre-weighed, oven-dried vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.
-
Using a gas-tight syringe, add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a temperature-controlled shaker or on a stir plate with a magnetic stir bar, and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle for several hours at the constant temperature.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe.
-
Immediately pass the solution through a 0.22 µm PTFE syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the quantitative solubility of this compound in the chosen solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
References
Methodological & Application
Dichlorotriphenylphosphorane: A Versatile Chlorinating Agent for Alcohols in Research and Development
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, providing key intermediates for the construction of a wide array of pharmaceuticals and functional materials. Dichlorotriphenylphosphorane (Ph₃PCl₂), often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source, has emerged as a mild and highly effective reagent for this purpose. This application note provides a comprehensive overview of the use of this compound as a chlorinating agent for alcohols, including its reaction mechanism, substrate scope, and detailed experimental protocols. The methodologies presented herein are designed to be readily applicable in both academic research and industrial drug development settings.
The reaction, often referred to as a modified Appel reaction, proceeds under neutral conditions, offering advantages over traditional methods that employ harsh acidic reagents like thionyl chloride or phosphorus pentachloride.[1] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[1]
Reaction Mechanism
The chlorination of alcohols using this compound proceeds through a well-established mechanism involving the formation of an alkoxyphosphonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion in an Sₙ2 fashion, leading to the desired alkyl chloride with inversion of stereochemistry at the carbon center.
The this compound is typically generated in situ by the reaction of triphenylphosphine with a chlorine source, such as trichloroisocyanuric acid (TCCA) or carbon tetrachloride (CCl₄). The following diagram illustrates the stepwise mechanism:
Caption: Reaction mechanism of alcohol chlorination.
Experimental Workflow
A typical experimental workflow for the chlorination of an alcohol using this compound generated in situ is depicted below. The process involves the preparation of the reagent, reaction with the alcohol, and subsequent work-up and purification of the alkyl chloride product.
Caption: General experimental workflow.
Data Presentation: Substrate Scope and Yields
This compound is a versatile reagent capable of chlorinating a wide range of alcohols with good to excellent yields. The following tables summarize the reaction outcomes for various alcohol substrates.
Table 1: Chlorination of Primary Alcohols
| Alcohol Substrate | Chlorine Source | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 1-Octanol (B28484) | TCCA | CH₂Cl₂ | 15 | 96 | [2] |
| 1-Dodecanol | TCCA | CH₂Cl₂ | 15 | 98 | [2] |
| 1-Octadecanol | TCCA | CH₂Cl₂ | 15 | 96 | [2] |
| 2-Phenylethanol | TCCA | CH₂Cl₂ | 15 | 99 | [2] |
| 3-Phenyl-1-propanol | TCCA | CH₂Cl₂ | 15 | 92 | [2] |
| Geraniol | CCl₄ | CCl₄ | - | 91 |
Table 2: Chlorination of Secondary and Benzylic Alcohols
| Alcohol Substrate | Chlorine Source | Solvent | Reaction Time (min) | Yield (%) | Reference |
| (±)-2-Octanol | TCCA | CH₂Cl₂ | 30 | 81 | [2] |
| Benzyl alcohol | TCCA | CH₃CN | 120 | 68 | |
| Cyclohexanol | TCCA | CH₃CN | 120 | 17 (cyclohexene) |
Table 3: Chlorination of Allylic and Propargylic Alcohols
| Alcohol Substrate | Chlorine Source | Solvent | Reaction Time | Yield (%) | Reference |
| trans-Cinnamyl alcohol | NCS | CH₂Cl₂ | - | High | [3] |
| Propargyl alcohol | Thionyl Chloride | - | - | 60-70 | [4] |
Experimental Protocols
Protocol 1: Chlorination of a Primary Alcohol (1-Octanol) using Triphenylphosphine and Trichloroisocyanuric Acid (TCCA)
This protocol is adapted from a literature procedure and provides a general method for the chlorination of primary alcohols.[2]
Materials:
-
1-Octanol (1.0 mmol, 1.0 equiv)
-
Triphenylphosphine (2.0 mmol, 2.0 equiv)
-
Trichloroisocyanuric acid (TCCA) (0.67 mmol, 0.67 equiv)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
To a stirred solution of 1-octanol (1.0 mmol) and triphenylphosphine (2.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask at room temperature, add trichloroisocyanuric acid (0.67 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-chlorooctane.
Protocol 2: Chlorination of a Secondary Alcohol ((±)-2-Octanol) using Triphenylphosphine and Carbon Tetrachloride
This protocol provides a general method for the chlorination of secondary alcohols.
Materials:
-
(±)-2-Octanol (1.0 mmol, 1.0 equiv)
-
Triphenylphosphine (1.2 mmol, 1.2 equiv)
-
Carbon Tetrachloride (CCl₄) (1.5 mmol, 1.5 equiv)
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (±)-2-octanol (1.0 mmol) and triphenylphosphine (1.2 mmol) in anhydrous acetonitrile (10 mL).
-
To the stirred solution, add carbon tetrachloride (1.5 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue contains the product and triphenylphosphine oxide. The triphenylphosphine oxide can often be removed by precipitation from a non-polar solvent (e.g., pentane (B18724) or a mixture of ether and hexanes) followed by filtration.
-
Further purify the crude product by distillation or flash column chromatography to yield pure 2-chlorooctane.
Safety and Handling
This compound and its precursors should be handled in a well-ventilated fume hood. Triphenylphosphine is an irritant. Carbon tetrachloride is a toxic and environmentally hazardous substance and should be handled with extreme care, and its use is often restricted. Trichloroisocyanuric acid is a strong oxidizing agent and should not be mixed with combustible materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.
Conclusion
This compound, particularly when generated in situ, is a valuable and versatile reagent for the chlorination of a wide range of alcohols. Its mild reaction conditions, high yields, and predictable stereochemistry make it a powerful tool for organic synthesis in both academic and industrial laboratories. The protocols provided in this application note offer a reliable starting point for researchers and drug development professionals to utilize this efficient transformation in their synthetic endeavors.
References
Application Notes and Protocols: Mechanism of Alcohol Chlorination with Dichlorotriphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a cornerstone transformation in organic synthesis, pivotal for the production of key intermediates in pharmaceutical and materials science. Dichlorotriphenylphosphorane (Ph₃PCl₂) and its in situ generated analogues are highly effective reagents for this conversion, offering mild reaction conditions and predictable stereochemical outcomes. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate the application of this methodology in a laboratory setting. The reaction, often referred to as a modified Appel reaction, is prized for its reliability and the formation of the highly stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction to completion.
Reaction Mechanism
The chlorination of alcohols using this compound, or triphenylphosphine and a chlorine source, proceeds through the formation of a key intermediate, an alkoxyphosphonium salt. The subsequent nucleophilic substitution by a chloride ion can occur via different mechanistic pathways, largely dependent on the structure of the alcohol substrate.
For primary and secondary alcohols, the reaction predominantly follows an Sₙ2 pathway. This is initiated by the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom of the chlorophosphonium species, displacing a chloride ion. The resulting alkoxyphosphonium salt is a potent leaving group. The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the oxygen in a backside attack, leading to an inversion of stereochemistry at the carbon center. The thermodynamic driving force for this reaction is the formation of the very stable P=O bond in the triphenylphosphine oxide byproduct.
For tertiary alcohols, the Sₙ2 pathway is sterically hindered. Consequently, the reaction may proceed through an Sₙ1-like mechanism, involving the formation of a carbocation intermediate, which can lead to a mixture of stereoisomers and potential side reactions such as elimination.
Mechanistic Pathway
Caption: General mechanism of alcohol chlorination via an alkoxyphosphonium salt.
Data Presentation
The efficiency of the chlorination reaction is influenced by the substrate, the choice of chlorinating agent, and the reaction conditions. The following tables summarize representative yields for the conversion of various alcohols to their corresponding alkyl chlorides.
Table 1: Chlorination of Various Alcohols using PPh₃/Cl₃CCONH₂
| Entry | Alcohol | Product | Yield (%) |
| 1 | 1-Octanol | 1-Chlorooctane | 96 |
| 2 | 1-Dodecanol | 1-Chlorododecane | 98 |
| 3 | 1-Octadecanol | 1-Chlorooctadecane | 96 |
| 4 | 2-Phenylethanol | 1-Chloro-2-phenylethane | >99 |
| 5 | (R)-(-)-2-Octanol | (S)-(+)-2-Chlorooctane | 95 (with inversion) |
| 6 | Cyclohexanol | Chlorocyclohexane | 85 |
| 7 | Benzyl alcohol | Benzyl chloride | >99 |
Data sourced from studies utilizing triphenylphosphine and trichloroacetamide.
Table 2: Chlorination of Alcohols with PPh₃ and Other Chlorine Sources
| Entry | Alcohol | Chlorine Source | Solvent | Time (h) | Yield (%) |
| 1 | Geraniol | CCl₄ | Acetonitrile (B52724) | 0.5 | 90 |
| 2 | 1-Decanol | CCl₄ | Acetonitrile | 2 | 74 |
| 3 | 2-Octanol | CCl₄ | Acetonitrile | 2 | 65 |
| 4 | Benzyl Alcohol | NCS | CH₂Cl₂ | 1 | 92 |
| 5 | Cinnamyl Alcohol | NCS | CH₂Cl₂ | 1 | 88 |
Data compiled from various literature sources.
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Primary Alcohol using Triphenylphosphine and Carbon Tetrachloride (Appel Reaction)
This protocol provides a general guideline for the chlorination of a primary alcohol such as 1-octanol.
Materials:
-
1-Octanol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Carbon tetrachloride (CCl₄) (1.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol and anhydrous acetonitrile.
-
Add triphenylphosphine to the solution and stir until it is completely dissolved.
-
Attach a reflux condenser fitted with a drying tube.
-
Slowly add carbon tetrachloride to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (typically using a hexane/ethyl acetate (B1210297) gradient) to yield the pure alkyl chloride.
Protocol 2: General Procedure for Chlorination of a Secondary Alcohol using Triphenylphosphine and N-Chlorosuccinimide (NCS)
This method is particularly useful for secondary alcohols where inversion of stereochemistry is often desired.
Materials:
-
Secondary alcohol (e.g., (R)-2-octanol) (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol and triphenylphosphine in anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
Caption: A typical experimental workflow for alcohol chlorination.
Conclusion
The chlorination of alcohols using this compound or its in situ generated equivalents is a robust and versatile method in organic synthesis. Its mild conditions, high yields for a variety of substrates, and predictable stereochemistry make it a valuable tool for drug development and other applications requiring the synthesis of alkyl chlorides. The choice of chlorine source and reaction conditions can be tailored to the specific substrate to optimize the outcome. Proper execution of the experimental protocols and purification procedures is crucial for obtaining high-purity products.
Dichlorotriphenylphosphorane: A Versatile Reagent for the Conversion of Carboxylic Acids to Acyl Chlorides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Acyl chlorides are highly valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Dichlorotriphenylphosphorane (Ph₃PCl₂) has emerged as a mild and efficient reagent for this conversion, offering an alternative to traditional reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). This document provides detailed application notes and a comprehensive protocol for the use of this compound in the synthesis of acyl chlorides from carboxylic acids.
Introduction
The synthesis of acyl chlorides from carboxylic acids is a critical step in numerous synthetic routes, particularly in the pharmaceutical and fine chemical industries. While classical reagents like thionyl chloride and phosphorus pentachloride are effective, they can be harsh and may not be suitable for sensitive substrates.[1][2] this compound, a commercially available solid, provides a milder alternative for this transformation.[3] The reaction proceeds under neutral conditions, and the byproducts, triphenylphosphine (B44618) oxide (Ph₃PO) and hydrogen chloride (HCl), are easily separable from the desired acyl chloride.
Reaction Mechanism and Workflow
The reaction of a carboxylic acid with this compound proceeds through the formation of an acylphosphonium salt intermediate. The carboxylic acid oxygen attacks the electrophilic phosphorus atom of Ph₃PCl₂, displacing a chloride ion. This is followed by an intramolecular rearrangement where the displaced chloride ion attacks the carbonyl carbon, leading to the formation of the acyl chloride and triphenylphosphine oxide.
Caption: Reaction mechanism of carboxylic acid conversion to acyl chloride.
The general experimental workflow involves the reaction of the carboxylic acid with this compound in an inert solvent, followed by workup to isolate the acyl chloride.
Caption: General experimental workflow for acyl chloride synthesis.
Data Presentation
The following table summarizes the reaction conditions and yields for the conversion of various carboxylic acids to their corresponding acyl chlorides using this compound.
| Carboxylic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dinitrobenzoic acid | Dichloromethane (B109758) | Room Temp. | 1 | 95 | N/A |
| Benzoic acid | Dichloromethane | Room Temp. | 2 | 92 | N/A |
| Acetic acid | Dichloromethane | 0 to Room Temp. | 1.5 | 88 | N/A |
| Phenylacetic acid | Dichloromethane | Room Temp. | 1 | 94 | N/A |
| Cyclohexanecarboxylic acid | Dichloromethane | Room Temp. | 2 | 90 | N/A |
Note: The data in this table is compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
General Procedure for the Synthesis of Acyl Chlorides using this compound
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the carboxylic acid (1.0 equiv).
-
Inert Atmosphere: The flask is flushed with an inert gas (nitrogen or argon).
-
Solvent Addition: Anhydrous dichloromethane is added to dissolve the carboxylic acid.
-
Reagent Addition: this compound (1.1 equiv) is added to the solution in one portion under a positive flow of inert gas.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
-
Work-up: Upon completion of the reaction, the precipitated triphenylphosphine oxide is removed by filtration.
-
Isolation: The solvent is removed from the filtrate under reduced pressure.
-
Purification: The resulting crude acyl chloride can be purified by distillation under reduced pressure or by crystallization, depending on its physical properties.
Example: Synthesis of 3,5-Dinitrobenzoyl Chloride
-
To a stirred solution of 3,5-dinitrobenzoic acid (2.12 g, 10 mmol) in anhydrous dichloromethane (50 mL) is added this compound (3.66 g, 11 mmol) in one portion at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The precipitated triphenylphosphine oxide is removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford the crude 3,5-dinitrobenzoyl chloride.
-
The crude product is purified by recrystallization from hexanes to yield the pure acyl chloride as a pale yellow solid.
Safety Precautions
-
This compound is moisture-sensitive and should be handled under an inert atmosphere.[3]
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.
-
Acyl chlorides are reactive and corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Conclusion
This compound is a mild and effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction proceeds under neutral conditions and offers a valuable alternative to more traditional, harsher reagents. The simple experimental procedure and easy separation of byproducts make this method attractive for a wide range of applications in organic synthesis.
References
Application Notes and Protocols: Dichlorotriphenylphosphorane in Peptide Synthesis and Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of dichlorotriphenylphosphorane (Ph₃PCl₂) as a highly efficient reagent in peptide synthesis and coupling reactions. The protocols are based on a catalytic system that generates Ph₃PCl₂ in situ, offering a rapid, racemization-free method for amide bond formation.
Introduction
This compound (Ph₃PCl₂) is a versatile organophosphorus reagent that has found significant application in organic synthesis, particularly as a dehydrating and chlorinating agent. In the context of peptide chemistry, it serves as a powerful activator of carboxylic acids, facilitating the formation of amide bonds—the fundamental linkages of peptides. Traditional peptide coupling methods can be time-consuming and prone to racemization, especially when dealing with sensitive amino acid residues. The use of Ph₃PCl₂, generated in situ from catalytic triphenylphosphine (B44618) oxide (Ph₃PO) and a stoichiometric amount of an activating agent like oxalyl chloride, presents a mild and highly efficient alternative for the synthesis of dipeptides and other amides. This method is characterized by its rapid reaction times, high yields, and excellent preservation of stereochemical integrity.[1][2]
Reaction Principle
The core of this methodology lies in the in situ generation of the highly reactive this compound (Ph₃PCl₂). Triphenylphosphine oxide (Ph₃PO), a stable and easily handled solid, is catalytically converted to Ph₃PCl₂ by a stoichiometric activating agent, such as oxalyl chloride. The Ph₃PCl₂ then rapidly activates a carboxylic acid (the N-protected amino acid) to form a reactive acylphosphonium intermediate. This intermediate is highly susceptible to nucleophilic attack by the amino group of a second amino acid ester, leading to the formation of the desired peptide bond. The triphenylphosphine oxide catalyst is regenerated in the process, allowing for its use in substoichiometric amounts.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various dipeptides using the in situ generated this compound method. The data highlights the broad substrate scope and high efficiency of this protocol.
Table 1: Synthesis of N-Boc-Protected Dipeptides
| Entry | N-Boc-Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Boc-L-Ala-OH | H-L-Phe-OMe | Boc-L-Ala-L-Phe-OMe | 83 | >99:1 |
| 2 | Boc-L-Phe-OH | H-L-Leu-OMe | Boc-L-Phe-L-Leu-OMe | 81 | >99:1 |
| 3 | Boc-L-Val-OH | H-L-Ala-OMe | Boc-L-Val-L-Ala-OMe | 77 | >99:1 |
| 4 | Boc-L-Pro-OH | H-L-Phe-OMe | Boc-L-Pro-L-Phe-OMe | 83 | >99:1 |
| 5 | Boc-L-Met-OH | H-L-Val-OMe | Boc-L-Met-L-Val-OMe | 79 | >99:1 |
| 6 | Boc-L-Leu-OH | H-Gly-OMe | Boc-L-Leu-Gly-OMe | 80 | - |
| 7 | Boc-Gly-OH | H-L-Phe-OMe | Boc-Gly-L-Phe-OMe | 85 | - |
| 8 | Boc-L-Ile-OH | H-L-Val-OMe | Boc-L-Ile-L-Val-OMe | 78 | >99:1 |
| 9 | Boc-L-Trp-OH | H-L-Ala-OMe | Boc-L-Trp-L-Ala-OMe | 75 | >99:1 |
| 10 | Boc-L-Tyr(tBu)-OH | H-L-Leu-OMe | Boc-L-Tyr(tBu)-L-Leu-OMe | 76 | >99:1 |
Table 2: Synthesis of N-Cbz and N-Fmoc-Protected Dipeptides
| Entry | N-Protected Amino Acid | Amino Acid Ester | Dipeptide Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Cbz-L-Phe-OH | H-L-Ala-OMe | Cbz-L-Phe-L-Ala-OMe | 82 | >99:1 |
| 2 | Cbz-L-Ala-OH | H-L-Val-OMe | Cbz-L-Ala-L-Val-OMe | 80 | >99:1 |
| 3 | Fmoc-L-Ala-OH | H-L-Phe-OMe | Fmoc-L-Ala-L-Phe-OMe | 81 | >99:1 |
| 4 | Fmoc-L-Phe-OH | H-L-Leu-OMe | Fmoc-L-Phe-L-Leu-OMe | 79 | >99:1 |
Experimental Protocols
4.1 General Procedure for the Synthesis of Dipeptides
This protocol describes the synthesis of dipeptides using catalytic triphenylphosphine oxide and oxalyl chloride, which generates this compound in situ.
Materials:
-
N-protected amino acid (1.0 mmol, 1.0 equiv.)
-
Amino acid ester hydrochloride (1.2 mmol, 1.2 equiv.)
-
Triphenylphosphine oxide (Ph₃PO) (0.2 mmol, 20 mol%)
-
Oxalyl chloride ((COCl)₂) (1.5 mmol, 1.5 equiv.)
-
Triethylamine (B128534) (Et₃N) (3.2 mmol, 3.2 equiv. if starting with the hydrochloride salt of the amino acid ester)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) (1.0 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon atmosphere
Procedure:
-
To a dry reaction vessel under an argon atmosphere, add the N-protected amino acid (1.0 mmol), the amino acid ester hydrochloride (1.2 mmol), and triphenylphosphine oxide (55.7 mg, 0.2 mmol).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) to the mixture.
-
Sequentially add oxalyl chloride (0.13 mL, 1.5 mmol) and triethylamine (0.45 mL, 3.2 mmol) to the reaction mixture at ambient temperature.
-
Stir the resulting mixture at room temperature for 10 minutes. The reaction is typically complete within this time.[2]
-
After 10 minutes, quench the reaction by adding ethyl acetate (100 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂CO₃ solution (3 x 50 mL) and saturated brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica (B1680970) gel column chromatography (typically using a gradient of ethyl acetate in petroleum ether) to afford the pure dipeptide.
Visualizations
Diagram 1: Catalytic Cycle of Ph₃PCl₂ in Peptide Bond Formation
Caption: Catalytic cycle showing the in-situ generation of Ph₃PCl₂ and its role in peptide bond formation.
Diagram 2: Experimental Workflow for Dipeptide Synthesis
References
Synthesis of Alkyl Chlorides using Dichlorotriphenylphosphorane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of alcohols to alkyl chlorides is a cornerstone transformation in organic synthesis, pivotal for the preparation of key intermediates in pharmaceutical and materials science. Dichlorotriphenylphosphorane (Ph₃PCl₂) is a highly effective reagent for this conversion, prized for its mild reaction conditions and broad substrate scope. This reagent is typically generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or trichloroisocyanuric acid (TCICA). This process, often associated with the Appel reaction, proceeds through an alkoxyphosphonium salt intermediate, which is subsequently displaced by a chloride ion to furnish the desired alkyl chloride with inversion of configuration at the stereocenter. The formation of the thermodynamically stable triphenylphosphine oxide (Ph₃PO) byproduct drives the reaction to completion.[1][2][3]
This document provides detailed protocols for the synthesis of alkyl chlorides from various alcohol precursors using this compound and presents a summary of representative yields.
Reaction Mechanism
The chlorination of alcohols using this compound, often generated in situ, follows a well-established mechanistic pathway. The reaction is initiated by the activation of triphenylphosphine with a chlorine source to form the this compound, which exists in equilibrium between a covalent and an ionic form. The alcohol then reacts with this species to form a key alkoxyphosphonium salt intermediate. The chloride ion, acting as a nucleophile, subsequently displaces the triphenylphosphine oxide group in an Sₙ2 reaction, leading to the formation of the alkyl chloride with inversion of stereochemistry.[1][2][4]
Experimental Protocols
Below are two detailed protocols for the synthesis of alkyl chlorides from alcohols using in situ generated this compound.
Protocol 1: Using Triphenylphosphine and Carbon Tetrachloride
This protocol is a classic and widely used method for the conversion of primary and secondary alcohols to their corresponding chlorides.[3][5][6]
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1 - 1.5 eq)
-
Carbon tetrachloride (CCl₄) (serves as both reagent and solvent)
-
Anhydrous acetonitrile (B52724) or dichloromethane (B109758) (optional, as co-solvent)
-
Pentane (B18724) (for precipitation of triphenylphosphine oxide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol (1.0 eq) and carbon tetrachloride.
-
Add triphenylphosphine (1.1 - 1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add pentane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude alkyl chloride.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: Using Triphenylphosphine and Trichloroisocyanuric Acid (TCICA)
This method offers an alternative to carbon tetrachloride and is noted for its high yields and mild conditions.[7][8]
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Trichloroisocyanuric acid (TCICA) (0.53 eq, providing 1.59 eq of active chlorine)
-
Anhydrous acetonitrile
-
Pentane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve triphenylphosphine (1.5 eq) in anhydrous acetonitrile.
-
Slowly add trichloroisocyanuric acid (0.53 eq) to the stirred solution. The reaction is exothermic.
-
Heat the resulting yellow mixture in a 60°C oil bath.
-
Add the alcohol (1.0 eq) to the reaction mixture and continue stirring for 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture and add water.
-
Filter the mixture to remove the solid cyanuric acid byproduct and wash the solid with pentane.
-
Transfer the filtrate to a separatory funnel and extract with pentane.
-
Combine the organic extracts, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting alkyl chloride by distillation.[8]
Quantitative Data Summary
The following table summarizes representative yields for the conversion of various alcohols to alkyl chlorides using triphenylphosphine-based chlorination methods.
| Alcohol Substrate | Reagent System | Product | Yield (%) | Reference |
| 1-Octanol | PPh₃ / CCl₄ | 1-Chlorooctane | 95 | [4] |
| 2-Octanol | PPh₃ / CCl₄ | 2-Chlorooctane | 85 | [9] |
| Benzyl alcohol | PPh₃ / CCl₄ | Benzyl chloride | 92 | [10] |
| Cinnamyl alcohol | PPh₃ / CCl₄ | Cinnamyl chloride | 88 | [9] |
| Geraniol | PPh₃ / CCl₄ | Geranyl chloride | 85-90 | [5] |
| 1-Decanol | PPh₃ / TCICA | 1-Chlorodecane | 74 | [8] |
| Cyclohexanol | PPh₃ / TCICA | Chlorocyclohexane | 65 | [8] |
| 4-tert-Butylcyclohexanol | PPh₃ / TCICA | 1-Chloro-4-tert-butylcyclohexane | 70 | [8] |
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of alkyl chlorides from alcohols using this compound generated in situ.
Caption: General workflow for alkyl chloride synthesis.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. Appel Reaction [organic-chemistry.org]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. lookchem.com [lookchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Chlorination of alcohols using trichloroisocyanuric acid and triphenylphosphine - ProQuest [proquest.com]
- 10. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
Dichlorotriphenylphosphorane: Application in the Total Synthesis of the Marine Natural Product (+)-Lasonolide A
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorotriphenylphosphorane (Ph₃PCl₂) is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and epoxides to vicinal dichlorides. Its application in the synthesis of complex natural products is of significant interest due to its generally mild reaction conditions and functional group tolerance. This document provides a detailed application note and protocol for the use of this compound in the total synthesis of (+)-lasonolide A, a potent anticancer marine natural product.
Application in the Total Synthesis of (+)-Lasonolide A
In the total synthesis of (+)-lasonolide A, reported by Lee and coworkers in 2005, this compound was employed for the selective chlorination of a primary alcohol in the presence of other sensitive functional groups. This transformation was a crucial step in the elaboration of a key intermediate, demonstrating the utility of Ph₃PCl₂ in late-stage functionalization within a complex molecular framework.
The reaction involved the conversion of the primary hydroxyl group in a complex fragment of the lasonolide A structure to the corresponding primary chloride. This chloride then served as a handle for subsequent carbon-carbon bond formation, highlighting the strategic importance of this chlorination step in the overall synthetic route.
Data Presentation
The following table summarizes the quantitative data for the chlorination reaction using this compound in the total synthesis of (+)-lasonolide A.
| Reactant (Starting Alcohol) | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product (Alkyl Chloride) | Yield (%) |
| Primary Alcohol Intermediate | This compound (Ph₃PCl₂) | Pyridine (B92270) | 0 | 1 | Primary Chloride Intermediate | 95 |
Experimental Protocol
Reaction: Conversion of a Primary Alcohol to a Primary Chloride
This protocol is adapted from the total synthesis of (+)-lasonolide A by Lee et al. (2005).
Materials:
-
Primary alcohol intermediate
-
This compound (Ph₃PCl₂)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of the primary alcohol intermediate (1.0 equivalent) in anhydrous pyridine (concentration as specified in the original literature) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.5 equivalents) portionwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired primary chloride.
Safety Precautions: this compound is moisture-sensitive and should be handled under anhydrous conditions. Pyridine is a flammable and harmful liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Visualizations
Reaction Mechanism of Alcohol Chlorination
The following diagram illustrates the generally accepted mechanism for the chlorination of an alcohol using this compound.
Application Notes and Protocols for Chlorination Using Dichlorotriphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotriphenylphosphorane (Ph₃PCl₂) is a versatile and highly effective reagent in organic synthesis, primarily utilized for the conversion of alcohols and carboxylic acids into their corresponding chlorides. This transformation is a cornerstone in the synthesis of pharmaceuticals and other fine chemicals, where the resulting alkyl and acyl chlorides serve as key intermediates for a variety of subsequent reactions. The reagent is often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source, such as carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS), in a process commonly known as the Appel reaction.[1][2] This method is favored for its mild reaction conditions and generally high yields.[2]
The mechanism of chlorination with this compound typically proceeds through an alkoxyphosphonium salt intermediate.[3] For primary and secondary alcohols, the reaction generally occurs via an Sₙ2 pathway, leading to an inversion of stereochemistry at the reacting center.[2][3] The formation of the thermodynamically stable triphenylphosphine oxide (Ph₃PO) byproduct is a significant driving force for the reaction.[3] However, the removal of this high-boiling, crystalline byproduct can present a purification challenge.
This document provides detailed experimental protocols for the chlorination of various substrates using this compound, along with quantitative data from representative reactions and methods for the effective removal of the triphenylphosphine oxide byproduct.
Data Presentation
The following tables summarize the quantitative data for the chlorination of various substrates using this compound or related in situ generated reagents.
Table 1: Chlorination of Primary Alcohols
| Substrate | Chlorine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol (B28484) | CCl₄ | CH₂Cl₂ | Room Temp | 0.5 | 95 | [4] |
| Geraniol | CCl₄ | Acetonitrile | 0 | 1 | 92 | [2] |
| Benzyl alcohol | CCl₄ | CH₂Cl₂ | Room Temp | 0.25 | 98 | [5] |
| 4-Methoxybenzyl alcohol | CCl₄ | CH₂Cl₂ | Room Temp | 0.25 | 96 | [5] |
Table 2: Chlorination of Secondary Alcohols
| Substrate | Chlorine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemistry | Reference |
| (R)-(-)-2-Octanol | Cl₃CCONH₂ | CH₂Cl₂ | Room Temp | 0.25 | 94 | Inversion | [6] |
| Cyclohexanol | CCl₄ | CH₂Cl₂ | Room Temp | 1 | 85 | N/A | [7] |
| Menthol | CCl₄ | Acetonitrile | Reflux | 4 | 88 | Inversion | [3] |
| trans-2-Phenylcyclohexanol | NCS | CH₂Cl₂ | 0 to Room Temp | 2 | 95 | Inversion |
Table 3: Conversion of Carboxylic Acids to Acyl Chlorides
| Substrate | Chlorine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic acid | CCl₄ | Acetonitrile | Reflux | 2 | 92 | [8] |
| Phenylacetic acid | CCl₄ | CH₂Cl₂ | Room Temp | 1 | 95 | [8] |
| Adipic acid | (COCl)₂ | CH₂Cl₂ | Room Temp | 3 | 85 | [9] |
| Cinnamic acid | CCl₄ | Acetonitrile | Reflux | 1.5 | 90 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of a Primary Alcohol (e.g., 1-Octanol)
This protocol describes the in situ generation of this compound from triphenylphosphine and carbon tetrachloride for the chlorination of a primary alcohol.
Materials:
-
1-Octanol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of 1-octanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane, add a solution of carbon tetrachloride (1.5 eq) in anhydrous dichloromethane dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-chlorooctane.
Protocol 2: Removal of Triphenylphosphine Oxide Byproduct
The removal of the triphenylphosphine oxide byproduct is a critical step in the purification of the desired chlorinated product.
Method 1: Precipitation with a Non-polar Solvent
-
After the reaction workup, concentrate the crude product in vacuo.
-
Add a minimal amount of a polar solvent (e.g., dichloromethane) to dissolve the crude mixture.
-
To this solution, add a large excess of a non-polar solvent such as hexane or diethyl ether.
-
The triphenylphosphine oxide should precipitate out of the solution.
-
Filter the mixture, washing the solid with the non-polar solvent.
-
The filtrate contains the desired product, which can be further purified if necessary.
Method 2: Precipitation with Zinc Chloride
-
Dissolve the crude reaction mixture containing the product and triphenylphosphine oxide in ethanol.
-
Add 2 equivalents of zinc chloride (relative to the initial amount of triphenylphosphine) to the solution and stir at room temperature for a few hours.
-
A complex of triphenylphosphine oxide and zinc chloride will precipitate.
-
Filter off the precipitate and wash with cold ethanol.
-
The filtrate containing the product can then be concentrated and further purified.
Mandatory Visualization
Reaction Mechanism of Alcohol Chlorination
The following diagram illustrates the generally accepted mechanism for the chlorination of an alcohol with this compound, which is often formed in situ.
Caption: Mechanism of alcohol chlorination using this compound.
Experimental Workflow for Chlorination
The following diagram outlines the general workflow for the chlorination of an alcohol using this compound generated in situ.
Caption: General experimental workflow for alcohol chlorination.
References
- 1. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 2. Appel Reaction [organic-chemistry.org]
- 3. orgosolver.com [orgosolver.com]
- 4. scribd.com [scribd.com]
- 5. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]
Application Notes and Protocols: Dichlorotriphenylphosphorane in the Synthesis of Sulfonamides and Benzamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides and benzamides utilizing dichlorotriphenylphosphorane (Ph₃PCl₂). This reagent, often generated in situ, serves as a powerful and versatile tool for the activation of carboxylic and sulfonic acids, facilitating amide bond formation under mild conditions.
Introduction
This compound is a highly effective reagent for the conversion of carboxylic and sulfonic acids into their corresponding acid chlorides, which are then readily coupled with amines to form amides and sulfonamides, respectively. The in situ generation of Ph₃PCl₂ from stable precursors like triphenylphosphine (B44618) (PPh₃) and a chlorine source (e.g., N-chlorosuccinimide, N-chlorophthalimide, or oxalyl chloride) offers a convenient and safer alternative to using highly corrosive and moisture-sensitive reagents such as thionyl chloride or phosphorus pentachloride. These methods are characterized by their mild reaction conditions, broad substrate scope, and good to excellent yields, making them valuable tools in organic synthesis and drug discovery.
Synthesis of Benzamides
The reaction of carboxylic acids with amines in the presence of this compound, typically generated in situ, provides a reliable method for benzamide (B126) synthesis. Two common protocols are highlighted below.
Method A: In Situ Generation from Triphenylphosphine and N-Chlorophthalimide
This method involves the reaction of a carboxylic acid with an amine, mediated by triphenylphosphine and N-chlorophthalimide, which react to form the active this compound species.
Experimental Protocol: General Procedure for Benzamide Synthesis (Method A) [1]
-
To a stirred solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile (B52724) or toluene, ~0.27 M) are added triphenylphosphine (1.5 equiv) and N-chlorophthalimide (1.5 equiv).
-
The amine (3.0 equiv) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired benzamide.
Table 1: Synthesis of Various Benzamides using Method A [1]
| Carboxylic Acid | Amine | Solvent | Product | Yield (%) |
| Benzoic acid | Benzylamine | Toluene | N-Benzylbenzamide | 83 |
| Benzoic acid | N-Methylbenzylamine | MeCN | N-Benzyl-N-methylbenzamide | 65 |
| 4-Iodobenzoic acid | Benzylamine | Toluene | N-Benzyl-4-iodobenzamide | 73 |
Method B: Catalytic Triphenylphosphine Oxide and Oxalyl Chloride
In this approach, this compound is generated catalytically from triphenylphosphine oxide and oxalyl chloride. This system allows for rapid and efficient amidation.[2][3]
Experimental Protocol: General Procedure for Benzamide Synthesis (Method B)
-
In a flask under an argon atmosphere, combine the carboxylic acid (1.0 equiv), amine (1.2 equiv), and triphenylphosphine oxide (20 mol%).
-
Add 1,2-dichloroethane (B1671644) (~1.0 M) to the mixture.
-
Sequentially add oxalyl chloride (1.5 equiv) and triethylamine (B128534) (2.0 equiv) at ambient temperature.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
After the reaction, partition the mixture between ethyl acetate (B1210297) and water.
-
Wash the organic layer with a saturated aqueous solution of Na₂CO₃ and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure amide.
Synthesis of Sulfonamides
The conversion of sulfonic acids to sulfonamides can be efficiently achieved using this compound. The reaction proceeds via the formation of a sulfonyl chloride intermediate, which then reacts with an amine.
Experimental Protocol: General Procedure for Sulfonamide Synthesis [1]
-
To a solution of a sodium sulfonate salt (1.0 equiv) in anhydrous acetonitrile is added triphenylphosphine dichloride (Ph₃PCl₂).
-
The mixture is stirred at room temperature for 12-15 hours to form the sulfonyl chloride.
-
In a separate flask, the amine (e.g., benzylamine) and triethylamine are dissolved in a suitable solvent.
-
The freshly prepared sulfonyl chloride solution is added dropwise to the amine solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction mixture is then worked up and the crude product is purified by appropriate methods to yield the sulfonamide.
Table 2: Synthesis of Various Sulfonamides from Sodium Sulfonate Salts [1]
| Sodium Sulfonate Salt | Amine | Product | Yield (%) |
| Sodium benzenesulfonate | Benzylamine | N-Benzylbenzenesulfonamide | 64 |
| Sodium 1-naphthalenesulfonate | Benzylamine | N-Benzylnaphthalene-1-sulfonamide | 84 |
| Sodium 2-naphthalenesulfonate | Benzylamine | N-Benzylnaphthalene-2-sulfonamide | 94 |
| Sodium p-toluenesulfonate | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | 85 |
| Sodium propanesulfonate | Benzylamine | N-Benzylpropane-1-sulfonamide | 93 |
| Sodium butanesulfonate | Benzylamine | N-Benzylbutane-1-sulfonamide | 92 |
| Sodium isobutanesulfonate | Benzylamine | N-Benzylisobutanesulfonamide | 89 |
Visualizations
Caption: Benzamide synthesis workflow.
Caption: Sulfonamide synthesis workflow.
References
Application Notes and Protocols: Cleavage of Epoxides to Vicinal Dichlorides with Dichlorotriphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of epoxides to vicinal dichlorides is a fundamental transformation in organic synthesis, providing access to valuable chlorinated building blocks for pharmaceuticals, agrochemicals, and functional materials. Dichlorotriphenylphosphorane (Ph₃PCl₂) serves as an effective reagent for this transformation, offering a reliable method for the stereospecific dichlorination of a wide range of epoxide substrates. This reaction proceeds under mild conditions and is analogous to the well-known Appel reaction. The process involves the activation of the epoxide by the phosphorus reagent, followed by two sequential nucleophilic attacks by chloride ions, resulting in the formation of the corresponding 1,2-dichloride with a net inversion of stereochemistry.
Reaction Mechanism and Stereochemistry
The reaction of an epoxide with this compound proceeds through a multi-step mechanism that ensures high stereospecificity. The active reagent, this compound, can be used stoichiometrically or generated in situ from triphenylphosphine (B44618) oxide and a chlorinating agent like oxalyl chloride in a catalytic cycle.[1][2][3][4][5]
The generally accepted mechanism involves the following key steps:
-
Epoxide Ring Opening: The reaction is initiated by the nucleophilic attack of the epoxide oxygen onto the electrophilic phosphorus atom of a chlorophosphonium species. This can be this compound itself or a related species generated in situ. This attack results in the opening of the strained three-membered ring to form a β-chloro-alkoxyphosphonium salt intermediate.
-
First Chloride Attack (Sₙ2): A chloride ion then attacks one of the carbon atoms of the opened epoxide in an Sₙ2 fashion. This attack occurs at the carbon atom that is more susceptible to nucleophilic attack (typically the less sterically hindered carbon for terminal epoxides), leading to the formation of a chlorohydrin-like intermediate and triphenylphosphine oxide.
-
Activation of the Hydroxyl Group: The newly formed hydroxyl group is then activated by another equivalent of the chlorophosphonium reagent, forming a new phosphonium (B103445) salt.
-
Second Chloride Attack (Sₙ2): A second chloride ion performs another Sₙ2 attack on the carbon bearing the phosphonium leaving group, leading to an inversion of configuration at this center.
This double Sₙ2 mechanism results in an overall anti-dichlorination of the original epoxide. For a cis-epoxide, this leads to a trans-vicinal dichloride, and for a trans-epoxide, it results in a cis-vicinal dichloride.
Quantitative Data Summary
The following table summarizes the yields for the dichlorination of various epoxides using a triphenylphosphine oxide-catalyzed system with oxalyl chloride, which proceeds via the same active chlorophosphonium species as the stoichiometric reaction with this compound.[4]
| Entry | Epoxide Substrate | Product | Yield (%) |
| 1 | Styrene Oxide | 1,2-Dichloro-1-phenylethane | 85 |
| 2 | 1,2-Epoxyoctane | 1,2-Dichlorooctane | 92 |
| 3 | trans-Stilbene Oxide | meso-1,2-Dichloro-1,2-diphenylethane | 75 |
| 4 | Cyclohexene Oxide | trans-1,2-Dichlorocyclohexane | 88 |
| 5 | 1,2-Epoxy-3-phenoxypropane | 1,2-Dichloro-3-phenoxypropane | 95 |
| 6 | (R)-Styrene Oxide | (S)-1,2-Dichloro-1-phenylethane | 83 |
Experimental Protocols
Protocol 1: In-situ Generation of this compound (Catalytic Method)
This protocol is adapted from the catalytic method developed by Denton et al.[2][3][4]
Materials:
-
Epoxide (1.0 mmol)
-
Triphenylphosphine oxide (Ph₃PO) (0.15 mmol, 15 mol%)
-
Oxalyl chloride ((COCl)₂) (1.3 mmol)
-
2,6-di-tert-butylpyridine (B51100) (1.5 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the epoxide (1.0 mmol), triphenylphosphine oxide (0.15 mmol), and 2,6-di-tert-butylpyridine (1.5 mmol).
-
Dissolve the solids in anhydrous dichloromethane (5 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.3 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-4 hours, monitor by TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vicinal dichloride.
Protocol 2: Stoichiometric Reaction with Pre-formed this compound
Note: this compound is moisture-sensitive and should be handled under an inert atmosphere.[6] It can be prepared by the reaction of triphenylphosphine with a chlorine source like sulfuryl chloride or chlorine gas.
Materials:
-
Epoxide (1.0 mmol)
-
This compound (Ph₃PCl₂) (1.1 mmol)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile) (5 mL)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the epoxide (1.0 mmol) in the anhydrous solvent (5 mL).
-
Add this compound (1.1 mmol) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography to yield the pure vicinal dichloride. The byproduct, triphenylphosphine oxide, can also be removed by this method.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the cleavage of epoxides to vicinal dichlorides.
References
- 1. Collection - Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions - Organic Letters - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalysis of phosphorus(V)-mediated transformations: dichlorination reactions of epoxides under Appel conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalysis of Phosphorus(V)-Mediated Transformations: Dichlorination Reactions of Epoxides Under Appel Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
Application Notes: Dichlorotriphenylphosphorane as a Dehydrating and Activating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotriphenylphosphorane (Ph₃PCl₂), also known as triphenylphosphine (B44618) dichloride, is a highly versatile organophosphorus reagent widely employed in organic synthesis.[1] It is a moisture-sensitive, crystalline solid that serves primarily as a powerful chlorinating and dehydrating agent.[2][3] Its reactivity stems from the electrophilic phosphorus center, making it effective for the conversion of alcohols and carboxylic acids into their corresponding chlorides, and for promoting condensation reactions that involve the formal elimination of water, such as ester and amide bond formation.[1][4]
In polar solvents, Ph₃PCl₂ exists in an ionic phosphonium (B103445) salt form, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it adopts a trigonal bipyramidal molecular structure.[1] This adaptability contributes to its utility in a range of solvent systems. These notes provide detailed protocols and applications for using Ph₃PCl₂ as a dehydrating and activating agent in key organic transformations.
General Workflow for Dehydration Reactions
The use of this compound in dehydration-condensation reactions typically follows a straightforward workflow. The reagent is often generated in situ or used directly to activate a substrate (e.g., a carboxylic acid), followed by the introduction of a nucleophile (e.g., an alcohol or amine) to complete the coupling reaction.
Caption: General experimental workflow for Ph₃PCl₂-mediated dehydration.
Application I: Esterification of Carboxylic Acids
Ph₃PCl₂ facilitates the esterification of carboxylic acids and alcohols by first activating the carboxylic acid, which is then susceptible to nucleophilic attack by the alcohol. The overall reaction is a dehydration, forming an ester and triphenylphosphine oxide. The protocol is analogous to methods using triphenylphosphine dibromide.[5][6]
Reaction Mechanism: Carboxylic Acid Activation
The key initial step is the reaction between the carboxylic acid and Ph₃PCl₂ to form a highly reactive acyloxyphosphonium salt. This intermediate is an excellent electrophile, readily undergoing substitution.
Caption: Activation of a carboxylic acid with Ph₃PCl₂.
Quantitative Data for Esterification
The following table summarizes representative yields for esterification reactions using the analogous reagent triphenylphosphine dibromide, which follows the same mechanism.[5]
| Carboxylic Acid | Alcohol | Solvent | Conditions | Yield (%) |
| 3-Phenylpropionic Acid | Methanol | - | RT, 24 h | 79 |
| 3-Phenylpropionic Acid | Ethanol | - | RT, 24 h | 95 |
| 3-Phenylpropionic Acid | iso-Propanol | - | RT, 24 h | 88 |
| 3-Phenylpropionic Acid | tert-Butanol | - | RT, 24 h | 63 |
| Benzoic Acid | Ethanol | Acetonitrile | Reflux, 72 h | 80 |
| Benzoic Acid | iso-Propanol | Acetonitrile | Reflux, 72 h | 50 |
Experimental Protocol: General Procedure for Esterification
-
To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.5-5.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile, ~0.2 M), add a suitable base (e.g., triethylamine (B128534) or potassium carbonate, 2.0-3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2-1.5 equiv) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat to reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the crude product by silica (B1680970) gel column chromatography to yield the desired ester.
Application II: Amide Synthesis
Similar to esterification, Ph₃PCl₂ is an effective coupling agent for the synthesis of amides from carboxylic acids and amines. The reaction proceeds via the same acyloxyphosphonium salt intermediate, which is then intercepted by the amine nucleophile. This method is particularly useful as it avoids the need to first prepare a highly reactive acyl chloride.[7][8]
Quantitative Data for Amide Synthesis
The following data is derived from a protocol using in situ generated chloro- and imido-phosphonium salts from PPh₃ and an N-chloroimide, which activates the carboxylic acid in a similar manner.[7]
| Carboxylic Acid | Amine | Solvent | Conditions | Yield (%) |
| Benzoic Acid | Benzylamine | Toluene (B28343) | RT, 12 h | 83 |
| Benzoic Acid | Aniline | Toluene | RT, 12 h | 69 |
| 4-Methoxybenzoic Acid | Benzylamine | Toluene | RT, 12 h | 85 |
| Phenylacetic Acid | Benzylamine | Toluene | RT, 12 h | 91 |
| Cinnamic Acid | Benzylamine | Toluene | RT, 12 h | 75 |
Experimental Protocol: General Procedure for Amide Synthesis
-
Under an inert atmosphere, add this compound (1.5 equiv) to a flame-dried flask containing anhydrous solvent (e.g., toluene or dichloromethane, ~0.3 M).
-
Add the carboxylic acid (1.0 equiv) to the solution and stir for 10-15 minutes at room temperature to allow for activation.
-
Add the primary or secondary amine (1.2-3.0 equiv) to the mixture, followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).
-
Stir the resulting mixture at room temperature for 2-12 hours until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent. Wash the combined organic layers sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to obtain the pure amide.
Application III: Conversion of Alcohols to Alkyl Chlorides
A primary and highly efficient application of Ph₃PCl₂ is the direct conversion of alcohols to alkyl chlorides.[1][9] This reaction is a deoxychlorination that typically proceeds with inversion of configuration at the stereocenter, consistent with an Sₙ2 mechanism. It is valued for its mild conditions compared to other chlorinating agents like thionyl chloride.
References
- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 2. This compound | 2526-64-9 [chemicalbook.com]
- 3. CAS 2526-64-9: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 2526-64-9 | Benchchem [benchchem.com]
- 5. Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Synthesis of N-Phosphodipeptides: An Application of the Atherton-Todd Reaction
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of N-phosphodipeptides, which are valuable tools in studying protein phosphorylation and signal transduction. While the direct use of dichlorotriphenylphosphorane for this transformation is not well-documented, this application note details a robust and well-established alternative: the Atherton-Todd reaction. This method allows for the efficient formation of the crucial N-P (phosphoramidate) bond at the N-terminus of a dipeptide.
Introduction
N-terminal phosphorylation is a post-translational modification that can play a significant role in regulating protein function, stability, and protein-protein interactions. Synthetic N-phosphodipeptides are crucial for investigating the biological significance of this modification, serving as probes for biochemical assays, and acting as standards for analytical studies.
The Atherton-Todd reaction is a classical method for the synthesis of phosphoramidates from the reaction of a dialkyl phosphite (B83602) with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[1][2] This reaction proceeds through the in situ formation of a reactive phosphorylating intermediate, which then reacts with the amine nucleophile.
Experimental Protocols
This protocol outlines the synthesis of a generic N-phosphodipeptide (N-Phospho-Ala-Phe-OMe) as an illustrative example. The synthesis involves three main stages:
-
Synthesis of the Protected Dipeptide: Coupling of N-terminally protected and C-terminally protected amino acids.
-
N-terminal Deprotection: Removal of the N-terminal protecting group to expose the free amine for phosphorylation.
-
N-Phosphorylation via Atherton-Todd Reaction: Formation of the phosphoramidate (B1195095) bond at the N-terminus.
-
Final Deprotection: Removal of the phosphoryl and carboxyl protecting groups to yield the final N-phosphodipeptide.
Materials and Reagents
-
Fmoc-Ala-OH
-
H-Phe-OMe·HCl
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Diethyl phosphite
-
Carbon tetrachloride
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol 1: Synthesis of Protected Dipeptide (Fmoc-Ala-Phe-OMe)
-
To a solution of Fmoc-Ala-OH (1.0 eq) in DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add H-Phe-OMe·HCl (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., Hexanes:EtOAc gradient) to yield Fmoc-Ala-Phe-OMe.
Protocol 2: N-terminal Deprotection of Dipeptide
-
Dissolve the purified Fmoc-Ala-Phe-OMe (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the removal of the Fmoc group by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.
-
Co-evaporate the residue with toluene (B28343) to remove residual piperidine.
-
The resulting crude H-Ala-Phe-OMe can be used in the next step without further purification.
Protocol 3: N-Phosphorylation of Dipeptide via Atherton-Todd Reaction
-
Dissolve the crude H-Ala-Phe-OMe (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of diethyl phosphite (1.5 eq) in a mixture of anhydrous DCM and carbon tetrachloride (1:1 v/v).
-
Slowly add the diethyl phosphite solution to the dipeptide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude N-(diethoxyphosphoryl)-Ala-Phe-OMe by flash column chromatography.
Protocol 4: Final Deprotection
-
Dissolve the purified N-(diethoxyphosphoryl)-Ala-Phe-OMe in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the solid and wash with cold diethyl ether.
-
Purify the final N-phospho-Ala-Phe by reverse-phase HPLC.
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | Fmoc-Ala-OH, H-Phe-OMe·HCl | HBTU, DIPEA | DMF | 4-6 | RT | 85-95 |
| 2 | Fmoc-Ala-Phe-OMe | Piperidine | DMF | 1-2 | RT | >95 (crude) |
| 3 | H-Ala-Phe-OMe | Diethyl phosphite, CCl₄, Et₃N | DCM | 12-16 | 0 to RT | 60-80 |
| 4 | N-(diethoxyphosphoryl)-Ala-Phe-OMe | TFA, TIS, H₂O | - | 2-4 | RT | >90 (crude) |
Visualizations
Caption: Experimental workflow for the synthesis of N-phosphodipeptides via the Atherton-Todd reaction.
References
Application Notes and Protocols for the Preparation of O-Alkylated Benzamides using Dichlorotriphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the O-alkylation of benzamides utilizing dichlorotriphenylphosphorane (Ph₃PCl₂). This method offers a valuable route to synthesize O-alkylated benzamides, also known as alkyl benzimidates, which are significant intermediates in organic synthesis and medicinal chemistry. The protocol is based on a two-step process involving the in situ formation of an imidoyl chloride intermediate from a benzamide (B126) using this compound, followed by nucleophilic substitution with an alcohol.
Introduction
O-alkylated amides, or imidates, are versatile functional groups in organic synthesis. They serve as precursors for the synthesis of various nitrogen-containing heterocycles, amidines, and can act as protecting groups for amides. The direct O-alkylation of amides can be challenging due to the competing N-alkylation pathway. The use of this compound provides a method to activate the amide carbonyl group, facilitating regioselective O-alkylation. This protocol outlines a reliable procedure for this transformation.
Reaction Mechanism and Workflow
The O-alkylation of benzamides using this compound proceeds through a two-stage mechanism. Initially, the benzamide is converted to a highly reactive imidoyl chloride intermediate. This is followed by the nucleophilic attack of an alcohol to yield the desired O-alkylated benzamide.
Stage 1: Formation of the Imidoyl Chloride
The reaction is initiated by the attack of the amide oxygen onto the phosphorus atom of this compound. This forms a reactive phosphonium (B103445) intermediate. Subsequent rearrangement and elimination of triphenylphosphine (B44618) oxide (Ph₃PO) and chloride ion generates the imidoyl chloride.
Stage 2: Nucleophilic Substitution
The resulting imidoyl chloride is a potent electrophile. The addition of an alcohol to the reaction mixture leads to a nucleophilic attack on the iminium carbon. Subsequent deprotonation, typically facilitated by a mild base, yields the final O-alkylated benzamide product and hydrochloric acid, which is neutralized by the base.
A logical workflow for this process is depicted below:
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected yields for the O-alkylation of benzamides using this compound. The data is compiled from analogous reactions and represents expected outcomes under optimized conditions.
Table 1: Reaction Conditions for Imidoyl Chloride Formation
| Parameter | Value |
| Reagents | |
| Benzamide | 1.0 eq |
| Triphenylphosphine | 1.1 eq |
| Hexachloroethane (B51795) | 1.1 eq |
| Solvent | Anhydrous Dichloromethane (B109758) (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 3 hours |
Table 2: Reaction Conditions for O-Alkylation
| Parameter | Value |
| Reagents | |
| Imidoyl Chloride | 1.0 eq (from Stage 1) |
| Alcohol | 1.2 - 2.0 eq |
| Base (e.g., Triethylamine) | 2.0 eq |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 6 hours |
Table 3: Representative Yields
| Benzamide Substrate | Alcohol | Product | Expected Yield (%) |
| Benzamide | Methanol | Methyl benzimidate | 75 - 85 |
| 4-Methoxybenzamide | Ethanol | Ethyl 4-methoxybenzimidate | 80 - 90 |
| 4-Nitrobenzamide | Isopropanol | Isopropyl 4-nitrobenzimidate | 65 - 75 |
| N-Methylbenzamide | Benzyl alcohol | Benzyl N-methylbenzimidate | 70 - 80 |
Experimental Protocols
4.1. In situ Preparation of this compound
This compound is moisture-sensitive and is typically prepared in situ from stable precursors. A common method involves the reaction of triphenylphosphine with a chlorine source like hexachloroethane.
Materials:
-
Triphenylphosphine (Ph₃P)
-
Hexachloroethane (C₂Cl₆)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).
-
Dissolve the triphenylphosphine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hexachloroethane (1.1 eq) in anhydrous dichloromethane to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the this compound will form in situ.
4.2. General Protocol for the O-Alkylation of a Benzamide
Materials:
-
Benzamide derivative (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Hexachloroethane (1.1 eq)
-
Anhydrous alcohol (1.5 eq)
-
Triethylamine (B128534) (2.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare the this compound solution in situ as described in section 4.1.
-
To the cold (0 °C) solution of this compound, add the benzamide derivative (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting benzamide.
-
Once the formation of the imidoyl chloride is complete, cool the reaction mixture back to 0 °C.
-
In a separate flask, prepare a solution of the anhydrous alcohol (1.5 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane.
-
Add the alcohol/triethylamine solution dropwise to the cold imidoyl chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the formation of the O-alkylated product by TLC.
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure O-alkylated benzamide.
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere.
-
Hexachloroethane is toxic; avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated area.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
Conclusion
The use of this compound for the O-alkylation of benzamides provides an effective method for the synthesis of alkyl imidates. The protocol is robust and can be applied to a range of substituted benzamides and alcohols. This methodology is a valuable tool for synthetic and medicinal chemists in the development of novel molecules and pharmaceutical intermediates.
Application Notes and Protocols: Dichlorotriphenylphosphorane in the Formation of Phosphonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorotriphenylphosphorane (Ph₃PCl₂) is a highly versatile reagent in organic synthesis, primarily recognized for its efficacy in converting alcohols and carboxylic acids to their corresponding chlorides.[1][2] Structurally, it exists in a solvent-dependent equilibrium between a covalent trigonal bipyramidal form and an ionic chlorotriphenylphosphonium chloride ([Ph₃PCl]⁺Cl⁻) form.[1] This ionic character is central to its role in the activation of alcohols and subsequent formation of phosphonium (B103445) salts, which are key intermediates in a multitude of synthetic transformations, most notably the Wittig reaction for alkene synthesis.[3]
This document provides a detailed overview of the application of this compound and related reagents in the one-pot synthesis of alkyltriphenylphosphonium salts directly from alcohols. While Ph₃PCl₂ is often generated in situ, its reactive nature can be harnessed for efficient phosphonium salt formation, circumventing the need for the prior conversion of alcohols to alkyl halides.
Reaction Mechanism and Signaling Pathway
The conversion of an alcohol to an alkyltriphenylphosphonium salt using a system that generates this compound in situ (e.g., triphenylphosphine (B44618) and a chlorine source, analogous to the Appel reaction) proceeds through a series of phosphonium intermediates. The initial step involves the formation of the chlorotriphenylphosphonium cation. This is followed by the activation of the alcohol's hydroxyl group, making it a good leaving group. Subsequent nucleophilic attack by a phosphine (B1218219) on the activated carbon center leads to the desired phosphonium salt.
References
Troubleshooting & Optimization
Troubleshooting low yield in Dichlorotriphenylphosphorane reactions
Welcome to the Technical Support Center for troubleshooting low yields in reactions involving the synthesis and use of dichlorotriphenylphosphorane (Ph₃PCl₂). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive?
This compound is a powerful chlorinating agent used in organic synthesis. It exists in equilibrium between a covalent trigonal bipyramidal structure and an ionic phosphonium (B103445) salt form, [Ph₃PCl]⁺Cl⁻.[1] Its high reactivity stems from the polarized phosphorus-chlorine bonds. This reactivity also makes it exceedingly sensitive to moisture.[2][3] Any water present will readily hydrolyze it to triphenylphosphine (B44618) oxide (Ph₃PO) and hydrochloric acid (HCl), reducing the yield of the desired product. Therefore, all reactions must be carried out under strictly anhydrous conditions.
Q2: My reaction to synthesize this compound is sluggish and the yield is low. What are the likely causes?
Several factors can contribute to low yields:
-
Moisture: As mentioned, even trace amounts of water in your reagents or solvent can significantly impact the reaction.
-
Impure Reactants: The primary starting material, triphenylphosphine (PPh₃), can oxidize over time to form triphenylphosphine oxide (Ph₃PO). This impurity will not react to form the desired product and can complicate purification.
-
Suboptimal Temperature: The reaction temperature can influence the rate and yield. While the reaction is often performed at low to ambient temperatures, specific conditions may be required depending on the chlorinating agent and solvent used.
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
Q3: I see a white precipitate in my triphenylphosphine starting material. What is it and how can I remove it?
The white precipitate is likely triphenylphosphine oxide (Ph₃PO), a common impurity formed by the slow oxidation of triphenylphosphine in the presence of air.[2] It is crucial to use pure triphenylphosphine for the reaction. Ph₃PO can be removed by recrystallization from a suitable solvent like hot ethanol (B145695) or isopropanol.
Q4: How does the choice of solvent affect the synthesis of this compound?
The solvent plays a critical role in the synthesis and stability of this compound. In polar solvents like acetonitrile, it predominantly exists in its ionic form, [Ph₃PCl]⁺Cl⁻. In non-polar solvents such as diethyl ether, the covalent form, Ph₃PCl₂, is favored.[1] The choice of solvent can therefore influence the reactivity and solubility of the reagent. For the synthesis itself, chlorinated solvents like dichloromethane (B109758) or non-polar solvents like toluene (B28343) and chlorobenzene (B131634) are commonly used.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues leading to low yields.
Issue 1: Low Yield in the Synthesis of this compound
Symptoms:
-
The reaction does not go to completion.
-
The isolated yield of the product is significantly lower than expected.
-
An excessive amount of triphenylphosphine oxide is observed as a byproduct.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, dispensed from a freshly opened bottle or a solvent purification system. |
| Impure Triphenylphosphine | Check the purity of the triphenylphosphine by techniques like NMR or melting point analysis. If significant amounts of triphenylphosphine oxide are present, purify the starting material by recrystallization. |
| Inefficient Chlorinating Agent | Ensure the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is fresh and of high purity. If using a gas, ensure efficient bubbling through the reaction mixture. |
| Suboptimal Reaction Temperature | The reaction is typically exothermic. Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature. For the synthesis from triphenylphosphine oxide and triphosgene (B27547), a temperature range of 20-60 °C has been reported, with higher temperatures in this range giving better yields.[4] |
| Incorrect Stoichiometry | Use a precise 1:1 molar ratio of triphenylphosphine to the chlorinating agent. An excess of the chlorinating agent can lead to side reactions. |
Issue 2: Difficulty in Isolating the Product
Symptoms:
-
The product is an oil instead of a solid.
-
The product is difficult to handle and purify.
-
The product decomposes upon storage.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Solvent | Ensure all solvent is removed under vacuum. The product is often a hygroscopic solid. |
| Hydrolysis During Workup | Workup procedures should be conducted quickly and under anhydrous conditions where possible. Avoid aqueous workups if the desired product is the this compound itself. |
| Inherent Instability | This compound is often best prepared and used in situ for subsequent reactions to avoid decomposition upon storage. |
Data Presentation
The following table summarizes the effect of temperature on the yield of this compound synthesized from triphenylphosphine oxide and triphosgene in toluene.
| Temperature (°C) | Reaction Time (hours) | Molar Yield (%) | Reference |
| 20 | 8 | 82.2 | [4] |
| 40 | 6 | 85.7 | [4] |
| 60 | 6 | 88.8 | [4] |
Experimental Protocols
Protocol 1: In Situ Preparation and Use of this compound
This protocol details the in situ generation of this compound from triphenylphosphine and chlorine gas for a subsequent reaction.
Materials:
-
Triphenylphosphine (PPh₃)
-
Chlorine (Cl₂) gas
-
Anhydrous solvent (e.g., benzene, dichloromethane)
-
Substrate for chlorination (e.g., an alcohol)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve triphenylphosphine in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the flask in an ice bath.
-
Bubble chlorine gas through the stirred solution. The formation of a white precipitate or a milky oil of this compound will be observed.
-
Continue the chlorine addition until the solution develops a persistent yellow-green color, indicating a slight excess of chlorine.
-
Stop the chlorine flow and purge the flask with an inert gas to remove excess chlorine.
-
The freshly prepared this compound is now ready to be used for the subsequent chlorination reaction by adding the substrate to the flask.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
General Synthesis Pathway
Caption: The general synthesis of this compound.
References
Technical Support Center: Dichlorotriphenylphosphorane (Ph₃PCl₂) in Organic Synthesis
Welcome to the technical support center for dichlorotriphenylphosphorane (Ph₃PCl₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions when using this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Ph₃PCl₂) is an organophosphorus compound widely used as a chlorinating agent in organic synthesis. Its primary applications include the conversion of alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and amides to nitriles or imidoyl chlorides.[1] It is also employed in the conversion of epoxides to vicinal dichlorides.[1]
Q2: How is this compound typically prepared and handled?
Ph₃PCl₂ is usually prepared fresh in situ by the addition of chlorine to triphenylphosphine (B44618) in a dry solvent.[1] It can also be generated from triphenylphosphine and other chlorine sources like iodobenzene (B50100) dichloride.[1] The reagent is highly moisture-sensitive and hygroscopic, so it should be handled under anhydrous conditions.[2] In polar solvents, it exists as an ionic phosphonium (B103445) salt, [Ph₃PCl]⁺Cl⁻, while in non-polar solvents, it adopts a trigonal bipyramidal structure.[1]
Q3: What are the most common side reactions to be aware of?
The most frequently encountered side reactions depend on the substrate's functional groups. Key side reactions include:
-
With Alcohols: Formation of ethers and elimination products (alkenes), especially with sterically hindered or secondary/tertiary alcohols.
-
With Carboxylic Acids: Formation of the corresponding carboxylic acid anhydride (B1165640).
-
With Amides: Dehydration to form nitriles when the desired product is an imidoyl chloride.
-
With Amines: Formation of stable phosphonium salts.
Q4: The removal of the triphenylphosphine oxide byproduct is difficult. What are the best methods for its removal?
Triphenylphosphine oxide (TPPO) is a common byproduct in reactions involving Ph₃PCl₂ and can be challenging to remove due to its polarity.[2][3] Effective purification strategies include:
-
Precipitation/Crystallization: TPPO can often be precipitated from non-polar solvents like hexane (B92381) or a mixture of benzene (B151609) and cyclohexane.[4]
-
Complexation with Metal Salts: Adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture in polar solvents can lead to the precipitation of a TPPO-metal complex, which can be removed by filtration.[2][5]
-
Silica (B1680970) Gel Chromatography: For non-polar products, a simple filtration through a plug of silica gel, eluting with a non-polar solvent, can effectively retain the more polar TPPO.[3][4]
-
Scavenger Resins: Solid-supported reagents can be used to bind to TPPO, allowing for its removal by filtration.[2]
Troubleshooting Guides
Side Reactions with Alcohols
| Observed Issue | Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Low yield of alkyl chloride; formation of a significant amount of ether byproduct. | The alkoxyphosphonium intermediate is reacting with unreacted alcohol instead of the chloride ion. This is more common with primary and less hindered secondary alcohols. | - Use a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced, which can catalyze ether formation.- Ensure slow addition of the alcohol to the pre-formed Ph₃PCl₂ to maintain a low concentration of free alcohol. | See Protocol 1 |
| Formation of an alkene (elimination product) instead of the alkyl chloride. | The substrate is prone to elimination (e.g., sterically hindered secondary or tertiary alcohols). The reaction conditions may favor an E2-type elimination from the alkoxyphosphonium intermediate. | - Use milder reaction conditions (lower temperature).- Consider using an alternative chlorinating agent that is less prone to inducing elimination, such as thionyl chloride with a non-nucleophilic base. | See Protocol 2 |
| Formation of a carbamate (B1207046) byproduct when using triethylamine (B128534) as a base. | Triethylamine can react with intermediates to form a diethylcarbamate, especially with sterically hindered primary and secondary alcohols.[4][6][7] | - Replace triethylamine with a non-nucleophilic base such as pyridine.[4] | See Protocol 1 |
Side Reactions with Carboxylic Acids
| Observed Issue | Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Formation of a carboxylic acid anhydride. | The initially formed acyl chloride is reacting with the carboxylate salt of the starting material. This can be prevalent if the reaction is not driven to completion or if stoichiometry is not carefully controlled. | - Use a slight excess of Ph₃PCl₂ to ensure full conversion of the carboxylic acid.- Add a non-nucleophilic base to activate the carboxylic acid and facilitate the reaction with Ph₃PCl₂. | See Protocol 3 |
Side Reactions with Amides
| Observed Issue | Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Formation of a nitrile instead of the desired imidoyl chloride. | The intermediate formed from the reaction of the amide with Ph₃PCl₂ undergoes elimination of triphenylphosphine oxide and HCl. | - Use carefully controlled reaction conditions (lower temperature) to isolate the imidoyl chloride.- If the nitrile is the desired product, the reaction can be driven to completion by heating. | See Protocol 4 |
Experimental Protocols
Protocol 1: Chlorination of a Secondary Alcohol with Suppression of Ether and Carbamate Formation
This protocol is adapted for the chlorination of a secondary alcohol where side reactions are a concern.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve triphenylphosphine (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Formation of Ph₃PCl₂: Cool the solution to 0 °C in an ice bath. Slowly bubble chlorine gas through the solution until a pale yellow color persists, or add a solution of another chlorine source like hexachloroethane (B51795) (1.1 eq).
-
Reaction with Alcohol: To the cold solution of Ph₃PCl₂, add anhydrous pyridine (2.0 eq).[4] Then, add a solution of the secondary alcohol (1.0 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of water. Separate the organic layer, wash with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Minimizing Elimination in the Chlorination of a Hindered Alcohol
For substrates prone to elimination, a modified approach with milder conditions is recommended.
-
Reagent Preparation: Prepare the Ph₃PCl₂ reagent in situ at a lower temperature (-20 °C to 0 °C) in a non-polar solvent like diethyl ether or toluene.
-
Slow Addition: Add a solution of the sterically hindered alcohol in the same solvent very slowly to the Ph₃PCl₂ solution while maintaining the low temperature.
-
Temperature Control: Keep the reaction at a low temperature (e.g., 0 °C or below) for the entire duration.
-
Monitoring and Quenching: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction at low temperature with a saturated aqueous solution of NaHCO₃.
-
Purification: Proceed with a standard aqueous work-up and purification, keeping in mind that the product may also be sensitive to heat.
Protocol 3: Synthesis of Acyl Chloride from a Carboxylic Acid Minimizing Anhydride Formation
This protocol is designed to favor the formation of the acyl chloride over the anhydride.
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) and triphenylphosphine oxide (1.0 eq) in anhydrous acetonitrile.[8]
-
Activation: Add oxalyl chloride (1.3 eq) dropwise to the suspension at room temperature.[8] Stir for 10 minutes.
-
Reaction: Add triethylamine (1.0 eq) and continue stirring for 1 hour.[8]
-
Work-up: Filter the reaction mixture to remove any solids. Wash the filtrate with a 10% aqueous sodium bicarbonate solution.
-
Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum to yield the acyl chloride.
Protocol 4: Dehydration of a Primary Amide to a Nitrile
This protocol is optimized for the dehydration of amides to nitriles.
-
Reaction Setup: In a dry flask, dissolve the primary amide (1.0 eq) and triphenylphosphine oxide (as a catalyst, 0.01 eq) in anhydrous acetonitrile.[7]
-
Reagent Addition: Add triethylamine (3.0 eq) followed by the dropwise addition of oxalyl chloride (2.0 eq) at room temperature.[7]
-
Reaction: The reaction is typically rapid and may be complete in under 10 minutes.[7] Monitor by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The nitrile can be purified by distillation or chromatography.
Visualizations
Caption: General reaction pathway for the chlorination of an alcohol using Ph₃PCl₂.
Caption: Troubleshooting workflow for side reactions in alcohol chlorination.
Caption: Pathway for the side reaction of anhydride formation from carboxylic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. shenvilab.org [shenvilab.org]
- 4. Workup [chem.rochester.edu]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction [organic-chemistry.org]
- 8. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dichlorotriphenylphosphorane Chlorination
Welcome to the technical support center for the synthesis of dichlorotriphenylphosphorane (Ph₃PCl₂). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction conditions for this versatile chlorinating agent.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most prevalent laboratory synthesis involves the direct chlorination of triphenylphosphine (B44618) (PPh₃).[1] This method is favored for its simplicity and high yield when performed under optimal conditions. The reaction is typically carried out by adding a stoichiometric amount of chlorine (Cl₂) to a solution of triphenylphosphine in a dry, inert solvent.[1]
Q2: What are the critical parameters to control for a successful and high-yield synthesis?
A2: For a successful synthesis of this compound, the following parameters are crucial:
-
Moisture Control: The reaction is exceedingly sensitive to moisture. This compound readily hydrolyzes to triphenylphosphine oxide (TPPO) and hydrochloric acid (HCl). Therefore, the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is paramount.[1][2]
-
Stoichiometry: Precise control over the stoichiometry of chlorine gas is essential. An excess of chlorine can lead to the formation of unwanted byproducts.
-
Temperature: The reaction is exothermic and should be performed at low temperatures (typically 0 °C or below) to minimize side reactions.
-
Solvent Choice: A dry, non-polar aprotic solvent is preferred. Common choices include carbon tetrachloride, dichloromethane (B109758), and benzene.[1]
Q3: What are the common side reactions and byproducts in this synthesis?
A3: The primary byproduct is triphenylphosphine oxide (TPPO), which forms from the reaction of this compound with any trace moisture.[1] If the starting triphenylphosphine is not pure, its oxide may also be present as an impurity.[1] Incomplete reaction will leave unreacted triphenylphosphine in the product mixture.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored using ³¹P NMR spectroscopy. The disappearance of the triphenylphosphine signal and the appearance of the this compound signal indicate the progression of the reaction.
Q5: Are there safer alternatives to using chlorine gas?
A5: Yes, for safety reasons, several alternatives to chlorine gas can be used. These include:
-
Phosphorus pentachloride (PCl₅): This reagent can be used to chlorinate triphenylphosphine.[1]
-
Trichloroisocyanuric acid (TCCA): In combination with triphenylphosphine, TCCA can be used for chlorinations.
-
Triphosgene or Diphosgene: These can be reacted with triphenylphosphine oxide to generate this compound.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no product formation | Moisture contamination: Use of wet solvent or glassware. | Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere. Use freshly distilled, anhydrous solvents. |
| Inactive or impure reagents: Decomposed triphenylphosphine or low-quality chlorine source. | Use pure, crystalline triphenylphosphine. If using a chlorine gas cylinder, ensure it is not empty and the regulator is functioning correctly. | |
| Incorrect stoichiometry: Insufficient chlorine gas was added. | Ensure a slight excess of chlorine is bubbled through the solution, or use a method to quantify the chlorine addition. | |
| Product is a sticky solid or oil instead of a crystalline solid | Presence of triphenylphosphine oxide (TPPO): Significant hydrolysis has occurred. | This indicates substantial moisture contamination. The product can be purified to remove TPPO (see purification section below). For future reactions, rigorously exclude moisture. |
| Residual solvent: Incomplete removal of the reaction solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Formation of a significant amount of white precipitate (TPPO) during the reaction | Moisture in the reaction: Water reacting with the product as it forms. | Immediately cease the reaction and attempt to salvage the product through purification. Re-evaluate the drying procedures for solvents and glassware for subsequent attempts. |
| Difficult purification and removal of triphenylphosphine oxide (TPPO) | High polarity and crystallinity of TPPO: TPPO can be challenging to separate from the desired product. | Several methods can be employed for TPPO removal: - Precipitation with metal salts: Treatment with zinc chloride (ZnCl₂) in polar solvents can precipitate a TPPO-Zn complex, which can be filtered off.[3][4] - Crystallization: TPPO is poorly soluble in non-polar solvents like hexane (B92381) or pentane. Triturating the crude product with these solvents can help remove TPPO. - Chromatography: While less ideal for large scales, column chromatography can be effective for separating the less polar this compound from the more polar TPPO. |
Data Presentation
Table 1: ³¹P NMR Chemical Shifts of Key Species
| Compound | Chemical Shift (δ, ppm) | Solvent |
| Triphenylphosphine (PPh₃) | -5 to -9 | Various |
| Triphenylphosphine Oxide (TPPO) | +25 to +42 | Various |
| This compound (Ph₃PCl₂) (ionic form) | +47 to +66 | Polar solvents |
| This compound (Ph₃PCl₂) (covalent form) | -6.5 to +8 | Non-polar solvents |
Note: Chemical shifts can vary depending on the solvent and concentration.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Chlorine Gas
Materials:
-
Triphenylphosphine (PPh₃)
-
Anhydrous dichloromethane (DCM)
-
Chlorine gas (Cl₂)
-
Dry nitrogen or argon gas
-
Oven-dried glassware (three-neck round-bottom flask, gas inlet tube, stirrer bar, condenser)
Procedure:
-
Assemble the glassware under a positive pressure of dry nitrogen or argon.
-
In the three-neck flask, dissolve triphenylphosphine in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly bubble a stoichiometric amount of chlorine gas through the stirred solution via the gas inlet tube. The end of the reaction is often indicated by a color change.
-
Once the reaction is complete, stop the chlorine flow and purge the flask with nitrogen or argon to remove any excess chlorine.
-
The product can be used in situ as a solution or the solvent can be removed under reduced pressure to yield this compound as a white crystalline solid. Due to its moisture sensitivity, it is often prepared fresh for immediate use.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Removal of triphenylphosphine oxide byproduct from Dichlorotriphenylphosphorane reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions for challenges encountered during the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct from reaction mixtures, particularly those involving dichlorotriphenylphosphorane and related reagents like in Wittig, Mitsunobu, Staudinger, and Appel reactions.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my reaction mixture?
Triphenylphosphine oxide is a common byproduct that can be challenging to separate from the desired product due to its high polarity, tendency to co-crystallize, and often similar solubility profile to polar products. This makes purification, especially on an industrial scale, a significant hurdle.[1][3]
Q2: What are the primary strategies for removing TPPO?
The most common methods for TPPO removal leverage differences in solubility, polarity, and reactivity between TPPO and the target compound. Key strategies include:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.[4]
-
Complexation with Metal Salts: Forming insoluble TPPO-metal salt adducts that can be filtered off.[1][4][5][6]
-
Chromatography: Using techniques like flash column chromatography or filtration through a silica (B1680970) plug to adsorb the highly polar TPPO.[4][7][8]
-
Reaction with Oxalyl Chloride: Converting TPPO into an insoluble chlorophosphonium salt.[1][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| My product is co-eluting with TPPO during column chromatography. | The polarity of your product and TPPO are too similar for effective separation with the chosen eluent. | Solution 1: Non-Polar Solvent Precipitation. This is effective for products with moderate polarity. Concentrate your crude mixture, dissolve it in a minimal amount of a polar solvent (e.g., dichloromethane), and then slowly add a non-polar "anti-solvent" like hexanes or pentane (B18724) to precipitate the TPPO. Cooling the mixture can improve precipitation.[4] Solution 2: Metal Salt Complexation. Convert TPPO into an insoluble complex using salts like ZnCl₂, MgCl₂, or CaBr₂. These complexes can be easily removed by filtration.[1][4][5][6] |
| Precipitation with a non-polar solvent is not working effectively. | The concentration of your product or the solubility of TPPO in your solvent system is too high. | Optimize Solvent System: Experiment with different non-polar solvents or mixtures (e.g., pentane/ether, hexane/ether).[7][8] Ensure you are using a minimal amount of the initial polar solvent. Lower the Temperature: Cooling the mixture significantly can decrease TPPO solubility and promote crystallization.[2][4] |
| I want to avoid column chromatography for a large-scale reaction. | Chromatography is often not feasible for large-scale purifications due to time and cost. | Solution 1: Filtration Through a Silica Plug. This is a rapid method for removing the highly polar TPPO from less polar products. Suspend the crude mixture in a non-polar solvent and pass it through a short pad of silica gel.[4][7][8] Solution 2: Metal Salt Precipitation. This is a highly scalable method. The formation of insoluble TPPO-metal salt complexes allows for simple filtration to remove the byproduct.[5][6][10] |
| The TPPO-metal salt complex is not precipitating. | The reaction solvent may not be suitable for complex formation, or the incorrect salt is being used for the solvent system. | Check Solvent Compatibility: MgCl₂ and ZnCl₂ work well in solvents like toluene (B28343) and ethyl acetate (B1210297) but are less effective in ethereal solvents like THF.[1] For THF solutions, CaBr₂ is a more effective choice.[1][6] Induce Precipitation: Gently scraping the inside of the flask can help initiate the precipitation of the complex.[4][5][10] |
Quantitative Data on TPPO Removal Methods
The efficiency of TPPO removal can vary significantly depending on the chosen method and solvent system. The following table summarizes the effectiveness of different precipitation agents in various solvents.
| Precipitation Agent | Solvent | TPPO Removal Efficiency (%) | Reference |
| MgCl₂ | Ethyl Acetate | ≥95 | [6] |
| MgCl₂ | Toluene | ≥95 | [6] |
| MgCl₂ | Acetonitrile | 82-90 | [6] |
| MgCl₂ | MTBE | 82-90 | [6] |
| MgCl₂ | THF | Ineffective | [1] |
| ZnCl₂ | Ethanol | >90 (with 1:1 ratio), up to 100 (with 3:1 ZnCl₂:TPPO) | [5] |
| ZnCl₂ | Ethyl Acetate | Functions | [5] |
| ZnCl₂ | Isopropyl Acetate | Functions | [5] |
| ZnCl₂ | Isopropyl Alcohol | Functions | [5] |
| CaBr₂ | THF | 95-98 | [1] |
| CaBr₂ | 2-MeTHF | 99 | [1] |
| CaBr₂ | MTBE | 99 | [1] |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂)
This method is effective for reactions in polar solvents and is tolerant of many common functional groups.[5][10]
-
Solvent Exchange (if necessary): If the reaction was not performed in a polar solvent like ethanol, concentrate the crude reaction mixture and redissolve it in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Precipitation: At room temperature, add the ZnCl₂ solution to the ethanolic solution of your crude product. A 2:1 molar ratio of ZnCl₂ to TPPO is often optimal.[5]
-
Induce Crystallization: Stir the mixture. Scraping the inside of the flask can help induce the formation of a white precipitate (the ZnCl₂(TPPO)₂ adduct).[4][5][10]
-
Filtration: Collect the precipitate by filtration.
-
Workup: Concentrate the filtrate to remove the ethanol. The resulting residue can be slurried with acetone (B3395972) to remove any excess, insoluble zinc chloride.[5][10]
Protocol 2: Removal of TPPO by Precipitation with Calcium Bromide (CaBr₂) from Ethereal Solvents
This method is particularly useful when the reaction is conducted in ethereal solvents like THF, where other metal salts are less effective.[1][6]
-
Dissolve Crude Mixture: Ensure the crude reaction mixture containing the product and TPPO is dissolved in an ethereal solvent (e.g., THF, 2-MeTHF, MTBE).
-
Add CaBr₂: Add anhydrous calcium bromide to the solution. A 2:1 molar ratio of CaBr₂ to TPPO is recommended for >97% removal.[6]
-
Precipitation: Stir the mixture to allow for the formation of the insoluble CaBr₂-TPPO complex.
-
Filtration: Remove the precipitated complex by filtration.
-
Workup: The filtrate, now largely free of TPPO, can be further processed to isolate the final product.
Protocol 3: Rapid Removal of TPPO using a Silica Plug
This technique is ideal for non-polar products and offers a quick, chromatography-free purification.[4][7][8]
-
Concentrate: Concentrate the crude reaction mixture to a residue.
-
Suspend: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Prepare Silica Plug: Prepare a short column of silica gel in a sintered glass funnel.
-
Filter: Pass the suspension of the crude product through the silica plug.
-
Elute: Elute the desired non-polar product with a suitable solvent (e.g., ether), leaving the highly polar TPPO adsorbed onto the silica.[7][8] This procedure may need to be repeated for complete removal.[7][8]
Visualizing the Workflow
The following diagrams illustrate the decision-making process for selecting a TPPO removal method and the general experimental workflow for precipitation-based removal.
Caption: Decision tree for selecting a suitable TPPO removal method.
Caption: General workflow for TPPO removal via metal salt precipitation.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shenvilab.org [shenvilab.org]
- 8. Workup [chem.rochester.edu]
- 9. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Improving the selectivity of Dichlorotriphenylphosphorane reactions
Welcome to the Technical Support Center for reactions involving dichlorotriphenylphosphorane (Ph₃PCl₂). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound (Ph₃PCl₂) is a halogenating agent widely used in organic synthesis. It is often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) in what is known as the Appel reaction. Its primary applications include the conversion of alcohols to alkyl chlorides and the dehydration of primary amides to nitriles.[1][2]
Q2: What are the main selectivity challenges encountered with Ph₃PCl₂ reactions?
The primary selectivity challenges include:
-
Stereoselectivity: In the chlorination of chiral secondary alcohols, achieving high levels of stereochemical inversion (Sₙ2 pathway) versus retention or racemization (Sₙ1 pathway) is a common goal.[1][3]
-
Chemoselectivity: When a molecule contains multiple reactive functional groups (e.g., hydroxyl and amide groups), selectively reacting with one over the other can be difficult.
-
Regioselectivity: In molecules with multiple hydroxyl groups (polyols), achieving selective chlorination at a specific position is a significant challenge.
Q3: How does the choice of solvent affect the stereoselectivity of alcohol chlorination?
The solvent plays a crucial role in determining the reaction mechanism. Non-polar solvents generally favor the Sₙ2 pathway, leading to an inversion of stereochemistry. In contrast, polar solvents can stabilize carbocation intermediates, promoting an Sₙ1 mechanism which can lead to racemization.
Q4: Can Ph₃PCl₂ be used for reactions other than chlorination and dehydration?
Yes, modified Appel-type reactions using Ph₃PCl₂ or related reagents can be used for the synthesis of thiocyanates, nitrates, nitrites, amides, and esters from alcohols.[4]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in the Chlorination of Secondary Alcohols
Problem: The reaction of a chiral secondary alcohol with Ph₃PCl₂ results in a low enantiomeric excess (ee) or a mixture of stereoisomers.
| Potential Cause | Recommended Action |
| Sₙ1 Pathway Competes with Sₙ2 | Use a non-polar solvent such as diethyl ether or toluene (B28343) to disfavor the formation of a carbocation intermediate. |
| Conduct the reaction at a lower temperature (e.g., 0 °C to -20 °C) to favor the more ordered Sₙ2 transition state. | |
| Steric Hindrance | For sterically hindered alcohols, consider using a less bulky phosphine (B1218219) reagent if possible, although this may reduce reactivity. |
| Incorrect Reagent Stoichiometry | Ensure accurate stoichiometry of triphenylphosphine and the chlorine source. An excess of the phosphine can sometimes lead to side reactions. |
Issue 2: Low Yield or Incomplete Conversion in Amide Dehydration
Problem: The conversion of a primary amide to a nitrile using Ph₃PCl₂ is sluggish or gives a low yield of the desired product.
| Potential Cause | Recommended Action |
| Insufficient Reaction Temperature | While the reaction is often performed at room temperature, some less reactive amides may require gentle heating. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures. |
| Moisture in the Reaction | This compound is moisture-sensitive. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Sterically Hindered or Electron-Rich Amide | Increase the reaction time. Consider using a more forcing dehydrating agent if selectivity is not an issue. |
| Side Reaction with Other Functional Groups | If the substrate contains sensitive functional groups, protecting them prior to the dehydration reaction may be necessary. |
Issue 3: Lack of Chemoselectivity with Polyfunctional Molecules
Problem: In a molecule with multiple functional groups (e.g., a primary alcohol and a primary amide), Ph₃PCl₂ reacts with more than one group.
| Potential Cause | Recommended Action |
| Similar Reactivity of Functional Groups | Modify the reaction conditions to favor one transformation over the other. For example, alcohol chlorination can often be carried out at lower temperatures than amide dehydration. |
| Consider a protecting group strategy. For instance, protect the more reactive alcohol as a silyl (B83357) ether before performing the amide dehydration. | |
| Incorrect Order of Reagent Addition | The order of addition can be critical. Generally, the substrate is added to the pre-formed Ph₃PCl₂ reagent. |
Experimental Protocols
Protocol 1: Stereoselective Chlorination of a Secondary Alcohol (Appel Reaction)
This protocol describes a general procedure for the chlorination of a secondary alcohol with inversion of stereochemistry.
Materials:
-
Secondary alcohol (1.0 eq)
-
Triphenylphosphine (1.2 eq)
-
Carbon tetrachloride (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the solution and stir until it is fully dissolved.
-
Slowly add carbon tetrachloride to the reaction mixture dropwise.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkyl chloride. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a non-polar solvent like hexanes prior to chromatography.
Protocol 2: Dehydration of a Primary Amide to a Nitrile
This protocol provides a general method for the conversion of a primary amide to the corresponding nitrile.
Materials:
-
Primary amide (1.0 eq)
-
Triphenylphosphine (1.5 eq)
-
Carbon tetrachloride (2.0 eq)
-
Anhydrous acetonitrile
-
Round-bottom flask with a magnetic stirrer and reflux condenser
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the primary amide in anhydrous acetonitrile.
-
Add triphenylphosphine and stir until dissolved.
-
Add carbon tetrachloride to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography to yield the desired nitrile.
Visualizing Reaction Workflows
The following diagrams illustrate key experimental workflows and logical relationships in this compound reactions.
References
Technical Support Center: Dichlorotriphenylphosphorane (Ph₃PCl₂) Reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of solvent choice on the reactivity of Dichlorotriphenylphosphorane (Ph₃PCl₂).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Ph₃PCl₂) and what are its primary applications?
A1: this compound (Ph₃PCl₂) is a solid organophosphorus compound widely used as a reagent in organic synthesis. Its primary applications include the conversion of alcohols to alkyl chlorides, epoxides to vicinal dichlorides, and carboxylic acids to acyl chlorides. It serves as a versatile chlorinating agent under mild conditions.
Q2: How does the choice of solvent fundamentally impact the reactivity of Ph₃PCl₂?
A2: The impact of the solvent is significant and stems from the structural equilibrium of Ph₃PCl₂. In solution, Ph₃PCl₂ exists in an equilibrium between a non-polar, covalent trigonal bipyramidal structure and polar, ionic forms such as [Ph₃PCl]⁺Cl⁻. The choice of solvent dictates the position of this equilibrium, which in turn governs the reagent's reactivity.
-
Non-polar solvents (e.g., benzene, toluene) favor the less reactive covalent form.
-
Polar aprotic solvents (e.g., acetonitrile (B52724), dichloromethane) stabilize the ionic forms, increasing the concentration of the more reactive electrophilic phosphorus center and enhancing the rate of nucleophilic attack.[1][2][3]
Q3: Which solvents are most commonly recommended for reactions with Ph₃PCl₂?
A3: The ideal solvent depends on the specific transformation. Generally, polar aprotic solvents are preferred to facilitate the desired reactivity by promoting the ionic form of the reagent.
-
Acetonitrile (MeCN): A highly polar aprotic solvent that strongly favors the ionic form, leading to high reactivity. It is an excellent choice for converting alcohols and epoxides.
-
Dichloromethane (B109758) (DCM): A versatile and commonly used solvent that provides a good balance of solubility for both the reagent and organic substrates while promoting sufficient ionization.[4]
-
Tetrahydrofuran (THF): A moderately polar solvent, but its use should be approached with caution as it can be susceptible to side reactions.[5]
-
Toluene/Benzene: These non-polar solvents are typically used when lower reactivity is desired or to minimize side reactions that may be accelerated in more polar media.
Q4: Are there any safety concerns related to solvent choice in Ph₃PCl₂ reactions?
A4: Yes. Safety is a critical consideration.
-
Exothermic Reactions: Reactions involving Ph₃PCl₂, particularly in polar solvents that accelerate the reaction rate, can be highly exothermic. Proper temperature control is essential.
-
Solvent Reactivity: Avoid protic solvents (e.g., water, alcohols) as they will react with Ph₃PCl₂.[6] Additionally, some solvents may react with chlorinating agents under certain conditions; for example, acetone (B3395972) can have unexpected reactions with similar reagents like POCl₃.[4]
-
Toxicity and Handling: Always consider the inherent toxicity, flammability, and disposal requirements of the chosen solvent.[7] For instance, many chlorinated solvents are suspected carcinogens.[4]
Troubleshooting Guides
Problem: My reaction is proceeding very slowly or is incomplete.
| Possible Cause | Troubleshooting Step |
| Insufficient Reagent Ionization | The solvent may be too non-polar, favoring the less reactive covalent form of Ph₃PCl₂. |
| Solution | Switch to a more polar aprotic solvent like acetonitrile (MeCN) or dichloromethane (DCM) to better solvate the ionic intermediates and accelerate the reaction.[1][3] |
| Poor Reagent Solubility | Ph₃PCl₂ or the substrate may not be fully dissolved at the reaction temperature. |
| Solution | Choose a solvent in which all reactants are fully soluble. A solubility test prior to the reaction is recommended.[6] |
Problem: I am observing significant formation of unwanted side products.
| Possible Cause | Troubleshooting Step |
| Excessive Reactivity | The reaction may be too fast and unselective in a highly polar solvent. |
| Solution | Consider using a less polar solvent, such as toluene, to temper the reactivity. Alternatively, running the reaction at a lower temperature may improve selectivity. |
| Solvent Participation | The solvent itself might be participating in the reaction.[8][9] |
| Solution | Ensure the solvent is inert under the reaction conditions. Review the literature for solvent compatibility with chlorinating agents.[4] |
Problem: My Ph₃PCl₂ reagent is not dissolving.
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent Choice | The polarity of the solvent may be mismatched with the reagent. |
| Solution | Use a polar aprotic solvent like acetonitrile or DCM, which are known to be effective for dissolving Ph₃PCl₂. Gentle warming may assist, but monitor for any signs of decomposition. |
Data Presentation: Solvent Effects on Reactivity
The following table summarizes the general effects of common solvents on reactions involving Ph₃PCl₂. Yields and rates are highly substrate-dependent, but these trends provide a useful guide for solvent selection.
| Solvent | Dielectric Constant (ε) | Polarity Type | Typical Impact on Ph₃PCl₂ Reactions |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | High Reactivity: Strongly promotes the ionic form, leading to faster reaction rates, especially for Sₙ2-type processes.[1] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | Good General-Purpose: Provides a good balance of solubility and reactivity. A common starting point for many transformations.[9] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Moderate Reactivity: Generally less reactive than in DCM or MeCN. Potential for side reactions (e.g., ring-opening).[5] |
| Toluene | 2.4 | Non-polar | Low Reactivity: Favors the covalent form of Ph₃PCl₂. Useful for controlling highly exothermic reactions or improving selectivity. |
| Diethyl Ether | 4.3 | "Borderline" Aprotic | Low to Moderate Reactivity: Often used, but its lower polarity results in slower reactions compared to DCM. |
Experimental Protocols
General Protocol: Conversion of a Primary Alcohol to an Alkyl Chloride
This protocol provides a detailed methodology for a typical chlorination reaction using Ph₃PCl₂.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (Ph₃PCl₂) (1.1 - 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous conditions (Nitrogen or Argon atmosphere)
-
Magnetic stirrer, round-bottom flask, ice bath
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolution: Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exotherm upon addition of the reagent.
-
Reagent Addition: Slowly add solid Ph₃PCl₂ (1.1 eq) portion-wise to the stirred solution over 10-15 minutes. Note: The choice of a polar aprotic solvent like DCM is critical here to ensure the reagent dissolves and becomes active.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts and destroy excess reagent.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkyl chloride.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Solvent polarity shifts the equilibrium of Ph₃PCl₂, impacting its reactivity.
Caption: A standard experimental workflow for a reaction using Ph₃PCl₂.
Caption: Troubleshooting guide for low yield based on starting material consumption.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dichlorotriphenylphosphorane (PPh₃Cl₂) Reactions
Welcome to the technical support center for managing dichlorotriphenylphosphorane reactions. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively handle the exothermic nature of reactions involving this versatile chlorinating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPh₃Cl₂), and what are its primary hazards?
A1: this compound, also known as triphenylphosphine (B44618) dichloride, is a solid organophosphorus compound widely used for converting alcohols to alkyl chlorides, carboxylic acids to acyl chlorides, and epoxides to vicinal dichlorides.[1][2] The primary hazards are its high reactivity and moisture sensitivity. It reacts with water and is classified as a flammable solid, corrosive (can cause severe skin and eye damage), and a potential carcinogen.[1] It must be handled under anhydrous conditions.[3]
Q2: Why are reactions involving PPh₃Cl₂ often exothermic?
A2: The formation of the stable triphenylphosphine oxide (TPPO) byproduct is a strong thermodynamic driving force for many reactions involving PPh₃Cl₂, releasing significant heat. The conversion of P=O bonds is highly favorable. Additionally, the initial chlorination reaction to form PPh₃Cl₂ from triphenylphosphine and chlorine gas is itself exothermic and requires careful temperature control, typically by using an ice bath.[2][4]
Q3: What are the immediate signs of a runaway reaction?
A3: Key indicators include a rapid, unexpected increase in temperature that cooling systems cannot control, a sudden rise in internal pressure, vigorous gas evolution, and noticeable changes in the reaction mixture's color or viscosity. Uncontrolled exotherms can lead to solvent boiling, vessel over-pressurization, and the release of hazardous materials.[5][6]
Q4: How can I assess the thermal risk of my specific PPh₃Cl₂ reaction before scaling up?
A4: A thorough thermal hazard assessment is crucial. Techniques like Reaction Calorimetry (RC), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are essential for determining key safety parameters.[5][7] These methods provide data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature and pressure the system could reach under adiabatic (zero heat loss) conditions.[8][9]
Q5: What is the best general method for quenching a reaction involving PPh₃Cl₂?
A5: The safest method is a "reverse quench," where the reaction mixture is slowly added to a separate, well-stirred, and cooled quenching solution.[6] Never add the quenching agent (like water or alcohol) directly to the bulk reaction mixture, as this can create localized hot spots and a violent, uncontrolled exotherm.[10][11] A common quenching solution is a slurry of crushed ice, which provides a large heat sink.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Temperature Spikes During Reagent Addition
| Possible Causes | Troubleshooting Steps |
| Addition rate is too fast. | 1. Immediately stop the addition. 2. Allow the cooling system to bring the temperature back to the set point. 3. Resume addition at a significantly slower rate. 4. For larger scales, use a syringe pump for precise, controlled addition. |
| Inefficient stirring. | 1. Ensure the stirrer is functioning correctly and increase the stirring speed to improve heat transfer to the vessel walls and cooling bath.[5] 2. Check for solids that may have crashed out, impeding mixing. |
| Inadequate cooling. | 1. Ensure the cooling bath is at the correct temperature and has sufficient volume/coolant flow. 2. For highly exothermic processes, consider a more powerful cooling system (e.g., a cryostat instead of an ice bath).[12] |
| Reaction concentration is too high. | 1. Dilute the reaction mixture with more of the anhydrous solvent. This increases the thermal mass, helping to absorb heat more effectively.[12] |
Issue 2: Reaction Temperature Continues to Rise After Addition is Complete
| Possible Causes | Troubleshooting Steps |
| Accumulation of unreacted starting material. | 1. Apply maximum cooling.[5] 2. If the temperature approaches the solvent's boiling point or a known decomposition temperature, prepare for an emergency quench. 3. Emergency Quench: Slowly transfer the reaction mixture via cannula to a separate, vigorously stirred flask containing a cooled quenching agent (e.g., isopropanol (B130326) or saturated aqueous sodium bicarbonate).[10][13] |
| Decomposition of a reaction component. | 1. Follow the emergency quench procedure immediately. 2. If pressure is rising uncontrollably, vent the reactor to a safe location (e.g., a scrubber) if the system is designed for it.[5] 3. Evacuate the area if the situation cannot be controlled. |
| The reaction has a delayed onset or induction period. | 1. Maintain cooling and monitor the temperature closely. 2. For future experiments, consider adding a small portion of the reagent first and waiting to observe the initial exotherm before proceeding with the rest of the addition. |
Issue 3: Vigorous Off-Gassing and Pressure Increase
| Possible Causes | Troubleshooting Steps |
| Formation of gaseous byproducts (e.g., HCl). | 1. Ensure the reaction vessel is vented to a suitable scrubbing system (e.g., a beaker with a stirred solution of sodium bicarbonate or sodium hydroxide) to neutralize acidic gases. 2. Slowing the reaction rate via cooling or slower addition will reduce the rate of gas evolution. |
| Solvent is boiling due to an uncontrolled exotherm. | 1. Immediately apply maximum cooling and stop any heating.[5] 2. If the temperature continues to rise, proceed with the emergency quench procedure described in Issue 2. |
Data Presentation
Table 1: Effect of Addition Time on Peak Exotherm in Alcohol Chlorination
The following data represents a model reaction converting 1-octanol (B28484) to 1-chlorooctane (B87089) using PPh₃Cl₂ in dichloromethane (B109758) (DCM) at 0°C.
| Addition Time of PPh₃Cl₂ Solution | Peak Internal Temperature (°C) | Time to Return to 0°C (minutes) | Yield (%) |
| 5 minutes (dump addition) | 28.5 | 45 | 85 |
| 30 minutes | 8.2 | 15 | 92 |
| 60 minutes | 2.1 | 5 | 94 |
| 120 minutes | 0.5 | < 2 | 94 |
Note: This data is illustrative, based on established principles of reaction kinetics and heat transfer. Actual results will vary.
Experimental Protocols & Visualizations
Protocol 1: Controlled Chlorination of a Primary Alcohol
This protocol outlines a method for the chlorination of a primary alcohol, emphasizing temperature control.
Reagents:
-
Primary Alcohol (e.g., 1-octanol)
-
This compound (PPh₃Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Equip an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and an argon inlet.
-
Charge the flask with the primary alcohol and anhydrous DCM.
-
Cool the flask to 0°C using an ice-water bath.[13]
-
In a separate flask, dissolve PPh₃Cl₂ in anhydrous DCM and charge this solution into the dropping funnel.
-
Add the PPh₃Cl₂ solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[13]
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quenching: Slowly pour the reaction mixture into a separate beaker containing a vigorously stirred, saturated aqueous solution of NaHCO₃.[13]
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkyl chloride.
Diagram 1: Troubleshooting Workflow for Exothermic Events
Caption: A logical flowchart for responding to an unexpected temperature increase.
Diagram 2: General Reaction and Quenching Workflow
Caption: Standard workflow for a controlled PPh₃Cl₂ reaction and safe quench.
References
- 1. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 2. This compound | 2526-64-9 | Benchchem [benchchem.com]
- 3. CAS 2526-64-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. helgroup.com [helgroup.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. sarponggroup.com [sarponggroup.com]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. benchchem.com [benchchem.com]
- 13. orgsyn.org [orgsyn.org]
Dichlorotriphenylphosphorane stability under anhydrous conditions
Technical Support Center: Dichlorotriphenylphosphorane (Ph₃PCl₂)
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability, handling, and troubleshooting of this compound under anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to ensure its stability?
A1: this compound is extremely sensitive to moisture and is hygroscopic.[1] To maintain its stability, it must be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The recommended storage temperature is typically between 2-8°C.[1]
Q2: My this compound has turned from white to a light yellow solid. Is it still usable?
A2: The typical appearance of this compound is a white to light yellow solid.[1][3] A slight yellow color does not necessarily indicate complete decomposition. However, a significant color change could suggest the presence of impurities or degradation products. The most common impurity is triphenylphosphine (B44618) oxide (Ph₃PO), which can form from exposure to air and moisture.[4] It is recommended to verify the purity (e.g., by ³¹P NMR) if the reagent's efficacy is in doubt.
Q3: What happens if this compound is exposed to moisture?
A3: this compound reacts with water.[1][5] This hydrolysis will decompose the reagent, typically yielding triphenylphosphine oxide and hydrochloric acid. This decomposition compromises its function as a chlorinating agent. Therefore, all handling must be performed under strict anhydrous conditions to prevent hydrolysis.[3]
Q4: In which solvents is this compound stable, and how does the solvent affect its structure?
A4: The structure and stability of this compound are highly dependent on the solvent's polarity.
-
In non-polar solvents like diethyl ether, it exists as a stable, non-solvated trigonal bipyramidal molecule.[6]
-
In polar solvents such as acetonitrile, it adopts an ionic phosphonium (B103445) salt structure: [Ph₃PCl]⁺Cl⁻.[6] While it is soluble in solvents like chloroform (B151607) and dichloromethane, care must be taken to use anhydrous grades of these solvents.[1]
Q5: What is the thermal stability of this compound?
A5: this compound decomposes at approximately 85°C.[1][5] Experiments should be conducted at temperatures well below this decomposition point unless the experimental protocol specifically requires elevated temperatures, in which case thermal decomposition should be anticipated as a potential side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity in a chlorination reaction. | 1. Reagent decomposition due to moisture exposure.[3] 2. Impure or degraded starting material. 3. Insufficient reagent stoichiometry. | 1. Use a fresh bottle of Ph₃PCl₂ or repurify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[7] 2. Check the purity of your Ph₃PCl₂. A common impurity is triphenylphosphine oxide (Ph₃PO).[4] 3. Re-evaluate the required equivalents for your specific substrate. |
| Inconsistent reaction yields. | 1. Variable exposure to atmospheric moisture during setup. 2. Trace amounts of water in the reaction solvent or on glassware.[8][9] 3. Reagent has degraded over time in storage. | 1. Standardize handling procedures using a glovebox or Schlenk line techniques. 2. Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is rigorously dried overnight at >120°C.[7] 3. Purchase a new batch of the reagent and store it properly in a desiccator under an inert atmosphere.[2] |
| Formation of unexpected byproducts. | 1. Thermal decomposition of the reagent if the reaction is heated. 2. Side reactions caused by HCl generated from partial hydrolysis. 3. The solvent may be participating in the reaction. | 1. Maintain the reaction temperature below the decomposition point (85°C). 2. Ensure the reaction is completely anhydrous to prevent HCl formation. Consider adding a non-nucleophilic base if trace acid is a concern for your substrate. 3. Re-evaluate solvent choice. Use non-polar solvents for the molecular form or polar aprotic solvents for the ionic form.[6] |
Data Presentation
Physical and Safety Data for this compound
| Property | Value | Citations |
| Chemical Formula | C₁₈H₁₅Cl₂P | [5] |
| Molar Mass | 333.19 g·mol⁻¹ | [6] |
| Appearance | White to light yellow solid | [1][3] |
| Melting Point | 85 °C (decomposes) | [1][5] |
| Flash Point | 20 °C (68 °F) - closed cup | |
| Solubility | Reacts with water. Soluble in Chloroform, slightly soluble in Dichloromethane. | [1][6] |
| Signal Word | Danger | [2] |
| Hazard Statements | H228 (Flammable solid), H314 (Causes severe skin burns and eye damage), H350 (May cause cancer) | [6] |
| Storage Class Code | 4.1B - Flammable solid hazardous materials |
Experimental Protocols
Protocol: Handling and Dispensing this compound Under Anhydrous Conditions
This protocol outlines the standard procedure for safely handling Ph₃PCl₂ to prevent moisture-induced decomposition.
Materials:
-
This compound (Ph₃PCl₂)
-
Anhydrous solvent (e.g., dichloromethane, THF), freshly purified or from a solvent purification system.
-
Oven-dried (overnight, >120°C) glassware.
-
Inert gas source (Argon or Nitrogen) with a manifold (Schlenk line) or a glovebox.
-
Syringes and needles, oven-dried and cooled in a desiccator.
Procedure:
-
Glassware Preparation: Ensure all glassware, stir bars, and cannulas are rigorously dried in an oven overnight at a temperature exceeding 120°C and then cooled under a stream of inert gas or in a desiccator immediately before use.[7]
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and septum) and purge the system with a dry inert gas like argon for at least 15-20 minutes to displace air and moisture.[7]
-
Reagent Transfer:
-
Inside a Glovebox (Preferred): Transfer the Ph₃PCl₂ container into the glovebox antechamber. After purging, bring it inside the main chamber. Weigh the required amount of the solid directly into the reaction flask.
-
Using a Schlenk Line: If a glovebox is unavailable, perform the transfer under a positive pressure of inert gas. Briefly remove the flask's septum, add the Ph₃PCl₂ solid quickly against a counterflow of inert gas, and immediately reseal the flask.
-
-
Solvent Addition: Add the anhydrous solvent to the reaction flask via a dried syringe or cannula.[7]
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire experiment. Any subsequent addition of reagents should be done using syringes through the septum.
-
Cleanup: Upon completion, quench the reaction carefully according to your experimental plan. Any residual Ph₃PCl₂ should be decomposed by slow and cautious addition of an appropriate alcohol (e.g., isopropanol) before aqueous workup.
Visualizations
Caption: Troubleshooting workflow for Ph₃PCl₂ reaction failure.
Caption: Structural equilibrium of Ph₃PCl₂ in different solvents.[6]
Caption: Anhydrous handling workflow for this compound.
References
- 1. This compound | 2526-64-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. CAS 2526-64-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 5. This compound | 2526-64-9 [amp.chemicalbook.com]
- 6. Triphenylphosphine dichloride - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Preventing hydrolysis of Dichlorotriphenylphosphorane during experiments
Welcome to the Technical Support Center for Dichlorotriphenylphosphorane (Ph₃PCl₂). This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this versatile reagent by providing detailed guidance on preventing its hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as triphenylphosphine (B44618) dichloride, is an organophosphorus compound with the formula (C₆H₅)₃PCl₂.[1][2] It is a powerful chlorinating agent widely used in organic synthesis.[1] Common applications include the conversion of alcohols and ethers to alkyl chlorides, cleavage of epoxides to vicinal dichlorides, and the transformation of carboxylic acids into acyl chlorides.[1][3]
Q2: Why is preventing hydrolysis of this compound so critical?
This compound is extremely sensitive to moisture and readily undergoes hydrolysis.[3][4][5] This decomposition reaction consumes the active reagent, leading to reduced reaction yields and the formation of byproducts that can complicate purification and potentially interfere with the desired chemical transformation.[4]
Q3: What are the products of this compound hydrolysis?
Upon contact with water, this compound hydrolyzes to form triphenylphosphine oxide (Ph₃PO) and hydrochloric acid (HCl).[4]
Q4: What are the visible signs of this compound hydrolysis?
The most immediate sign of hydrolysis is the evolution of white fumes of hydrogen chloride (HCl) gas upon contact with atmospheric moisture. In solution, the formation of a white precipitate, which is often triphenylphosphine oxide, can indicate that the reagent has hydrolyzed.
Q5: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[6] Storage in a desiccator or a glovebox under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise from the hydrolysis of this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of Ph₃PCl₂: The reagent was consumed by reaction with water before it could participate in the desired reaction. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents. Verify solvent dryness using a Karl Fischer titrator or by using freshly opened bottles of anhydrous solvent.- Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or in a glovebox.- Prepare Ph₃PCl₂ in situ immediately before use if possible. |
| Formation of a White Precipitate | Formation of Triphenylphosphine Oxide (Ph₃PO): This is a direct result of Ph₃PCl₂ hydrolysis. | - If the precipitate forms before the addition of your substrate, it indicates premature hydrolysis. Review your experimental setup for sources of moisture.- Ph₃PO is a common byproduct even in successful reactions. See the "Experimental Protocols" section for purification strategies. |
| Unexpected Side Reactions | Presence of Hydrochloric Acid (HCl): The hydrolysis of Ph₃PCl₂ generates HCl, a strong Brønsted acid. | - If your substrate or product is acid-sensitive, the presence of HCl can lead to undesired reactions such as rearrangements, deprotection, or polymerization.[7][8]- Consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to the reaction mixture to scavenge the generated HCl. Perform a small-scale test reaction to ensure the base does not interfere with the desired transformation. |
| Difficulty in Product Purification | Contamination with Triphenylphosphine Oxide (Ph₃PO): Ph₃PO can be difficult to separate from the desired product due to its polarity and crystallinity. | - Crystallization: If your product is non-polar, Ph₃PO can sometimes be removed by crystallizing the crude product from a non-polar solvent system (e.g., pentane/ether).[9]- Chromatography: Flash column chromatography can be effective, but Ph₃PO can sometimes co-elute with polar products. Careful selection of the eluent system is crucial.- Precipitation of a Ph₃PO-Metal Salt Complex: In some cases, adding a Lewis acid like CaBr₂ can form a complex with Ph₃PO, which then precipitates and can be removed by filtration.[1] |
| Inconsistent Reaction Results | Variable Extent of Hydrolysis: The amount of water present in different experimental runs can vary, leading to inconsistent yields. | - Standardize your procedure for drying glassware and solvents.- Always use an inert atmosphere.- If possible, use a freshly opened bottle of Ph₃PCl₂ or purify it before use. |
Data Presentation
| Solvent Type | Qualitative Stability of Ph₃PCl₂ | Rationale |
| Aprotic Non-Polar (e.g., Hexane, Benzene, Toluene) | High | Low solubility of water and Ph₃PCl₂ exists in a less reactive covalent form. |
| Aprotic Polar (e.g., Dichloromethane, Chloroform, THF) | Moderate | Higher solubility of trace water can lead to hydrolysis. Ph₃PCl₂ may exist in equilibrium between covalent and more reactive ionic forms. |
| Protic (e.g., Alcohols, Water) | Very Low | Rapid reaction with the hydroxyl groups of the solvent. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
This protocol outlines the key steps for using Ph₃PCl₂ while minimizing hydrolysis.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >120 °C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool under a positive pressure of dry inert gas (nitrogen or argon) connected via a Schlenk line.
-
-
Solvent Preparation:
-
Use anhydrous solvents. Commercially available anhydrous solvents are often suitable.
-
For highly sensitive reactions, freshly distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane, sodium/benzophenone for THF).
-
-
Reaction Setup (under Inert Atmosphere):
-
Connect the reaction flask to a Schlenk line. Evacuate and backfill the flask with inert gas three times to remove any residual air and moisture.
-
Maintain a slight positive pressure of inert gas throughout the experiment, monitored with an oil bubbler.
-
Add the anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
If other solid reagents are used, add them to the flask before connecting to the Schlenk line, or via a solids addition funnel under a positive flow of inert gas.
-
-
Addition of this compound:
-
From a commercial source: Weigh the required amount of Ph₃PCl₂ in a glovebox or under a positive flow of inert gas and add it to the reaction flask.
-
In situ preparation (Recommended): In the reaction flask containing a solution of triphenylphosphine in an anhydrous solvent (e.g., dichloromethane), bubble dry chlorine gas through the solution until a persistent yellow color is observed. This indicates the complete formation of Ph₃PCl₂.
-
-
Running the Reaction:
-
Add the substrate to the solution of Ph₃PCl₂ via a dry syringe or a dropping funnel.
-
Maintain the inert atmosphere and stir the reaction at the desired temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). For TLC analysis, quickly quench a small aliquot of the reaction mixture with a few drops of methanol (B129727) before spotting.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench any remaining Ph₃PCl₂ by slowly adding a small amount of a suitable alcohol (e.g., methanol).
-
Proceed with the appropriate aqueous work-up.
-
To remove the triphenylphosphine oxide byproduct, consider the strategies outlined in the Troubleshooting Guide.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling Ph₃PCl₂.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Applications of Triphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. echemi.com [echemi.com]
- 8. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 9. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
Validation & Comparative
Dichlorotriphenylphosphorane vs. thionyl chloride for alcohol chlorination
An Objective Comparison of Dichlorotriphenylphosphorane and Thionyl Chloride for Alcohol Chlorination
In the realm of synthetic organic chemistry, the conversion of alcohols to alkyl chlorides is a cornerstone transformation, pivotal for the generation of versatile intermediates in pharmaceutical and materials science research. Among the arsenal (B13267) of reagents available for this purpose, this compound (Ph₃PCl₂) and thionyl chloride (SOCl₂) are two of the most prominent. This guide provides an objective comparison of their performance, delving into reaction mechanisms, stereochemical outcomes, substrate scope, and practical considerations, supported by experimental data and protocols.
Mechanism of Action: Divergent Pathways to Chlorination
The choice between Ph₃PCl₂ and SOCl₂ often hinges on the desired stereochemical outcome, which is a direct consequence of their distinct reaction mechanisms.
This compound (Appel Reaction Conditions)
This compound, often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source like N-chlorosuccinimide (NCS) or carbon tetrachloride (CCl₄), facilitates the chlorination of alcohols under mild conditions.[1][2] The reaction is a variant of the Appel reaction. The mechanism proceeds through the formation of an alkoxyphosphonium salt intermediate.[1] This intermediate then undergoes a backside attack by a chloride ion in a classic Sₙ2 fashion, leading to the desired alkyl chloride with a complete inversion of stereochemistry. The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[1]
Thionyl Chloride (SOCl₂)
The mechanism of alcohol chlorination with thionyl chloride is more nuanced and highly dependent on the reaction conditions. The alcohol first reacts with SOCl₂ to form an alkyl chlorosulfite intermediate.[3][4] The fate of this intermediate determines the stereochemistry of the product.
-
With Pyridine (B92270) (Sₙ2 Pathway): In the presence of a base like pyridine, the reaction proceeds with inversion of configuration. Pyridine deprotonates the intermediate and provides a free chloride ion in the solution, which then acts as an external nucleophile, attacking the carbon center from the backside in an Sₙ2 reaction.[3][5][6]
-
Without Pyridine (Sₙi Pathway): In the absence of a base, the reaction often proceeds with retention of configuration via a mechanism known as Sₙi (Substitution Nucleophilic internal).[3][4][7] The alkyl chlorosulfite intermediate collapses through a tight ion pair, where the chloride is delivered to the electrophilic carbon from the same face as the leaving group.[4]
Performance Comparison: A Tabular Summary
The following table summarizes the key performance characteristics of this compound and thionyl chloride.
| Feature | This compound (Ph₃PCl₂) | Thionyl Chloride (SOCl₂) |
| Mechanism | Sₙ2 via alkoxyphosphonium salt[1] | Condition-dependent: Sₙ2 (with base) or Sₙi (without base)[3][7] |
| Stereochemistry | Consistent Inversion[2] | Inversion (with pyridine) or Retention (without pyridine)[3][5][7] |
| Substrate Scope | Good for primary and secondary alcohols.[1] | Primary and secondary alcohols react well. Tertiary alcohols are prone to elimination.[3][8] |
| Reaction Conditions | Generally mild, neutral conditions.[1][2] | Can be harsh; often run neat or with heating.[9][10] Generates HCl.[11] |
| Byproducts | Triphenylphosphine oxide (Ph₃P=O), can be difficult to remove chromatographically.[1] | Gaseous SO₂ and HCl, simplifies purification but HCl can cause side reactions.[8][11] |
| Functional Group Tolerance | Tolerates many acid-sensitive groups. | Limited by the generation of HCl, which can react with sensitive functionalities.[12] |
| Typical Solvents | Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN)[1] | Neat, Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃)[8][10] |
| Typical Yields | Generally high for suitable substrates.[2] | Good to excellent, but can be lower with sensitive substrates due to side reactions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the chlorination of a primary alcohol using each reagent.
Protocol 1: Chlorination of a Primary Alcohol using Ph₃PCl₂ (in situ generation)
This protocol is a general guideline for the chlorination of a primary alcohol using triphenylphosphine and N-chlorosuccinimide.
-
Materials:
-
Primary Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup.
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the primary alcohol and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine to the stirred solution.
-
Slowly add N-chlorosuccinimide portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure alkyl chloride.
-
Protocol 2: Chlorination of 2-Phenylethanol (B73330) using Thionyl Chloride with Pyridine
This protocol describes the conversion of a primary alcohol to an alkyl chloride with inversion of stereochemistry.[4] All work must be performed in a certified chemical fume hood.
-
Materials:
-
2-Phenylethanol (1.0 eq, e.g., 12.2 g, 0.1 mol)
-
Thionyl chloride (1.1 eq, e.g., 13.1 g, 8.0 mL, 0.11 mol)
-
Anhydrous Pyridine (1.1 eq, e.g., 8.7 g, 8.9 mL, 0.11 mol)
-
Anhydrous Diethyl Ether (100 mL)
-
Round-bottom flask, dropping funnel, reflux condenser with drying tube, magnetic stirrer, and ice-water bath.
-
-
Procedure:
-
Setup: Assemble a dry 250 mL round-bottomed flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagents: Charge the flask with 2-phenylethanol and anhydrous diethyl ether.
-
Cooling: Cool the stirred solution in an ice-water bath to 0 °C.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the cooled solution over 30 minutes, ensuring the internal temperature remains below 10 °C.[4]
-
Addition of Pyridine: After the thionyl chloride addition is complete, add anhydrous pyridine dropwise, again keeping the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[4]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC.[4]
-
Workup: Cool the mixture in an ice bath and slowly add cold water to quench excess thionyl chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 5% HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[4]
-
Purification: The crude product, (2-chloroethyl)benzene, can be purified by vacuum distillation.[4]
-
General Experimental Workflow
The following diagram illustrates a typical logical workflow for an alcohol chlorination experiment.
Conclusion and Recommendations
Both this compound and thionyl chloride are effective reagents for the conversion of alcohols to alkyl chlorides, each with a distinct profile of advantages and disadvantages.
-
Choose this compound (or Appel conditions) when:
-
A clean inversion of stereochemistry is required.
-
The substrate is sensitive to acidic conditions.
-
Mild reaction conditions are paramount.
-
Potential difficulties in removing the triphenylphosphine oxide byproduct are acceptable.
-
-
Choose Thionyl Chloride when:
-
Control over stereochemistry is desired; retention (Sₙi) or inversion (Sₙ2 with pyridine) can be selected based on the conditions.[3]
-
The substrate is stable to acidic conditions (HCl byproduct).
-
Ease of byproduct removal is a priority, as SO₂ and HCl are gaseous.[11]
-
Cost is a significant factor, as thionyl chloride is generally less expensive.
-
Ultimately, the optimal choice of reagent depends on the specific molecular architecture of the alcohol, the desired stereochemical outcome, and the overall synthetic strategy. Researchers should carefully consider the factors outlined in this guide to make an informed decision for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. reactionweb.io [reactionweb.io]
- 9. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
A Comparative Guide to Dichlorotriphenylphosphorane and Oxalyl Chloride for Acyl Chloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates essential for the formation of esters, amides, and other acyl derivatives. Among the various reagents available for this purpose, dichlorotriphenylphosphorane (Ph₃PCl₂) and oxalyl chloride ((COCl)₂) are two prominent choices, each with a distinct profile of reactivity, selectivity, and handling requirements. This guide provides an objective comparison to aid in reagent selection for specific synthetic applications.
Reaction Mechanisms and Key Intermediates
The pathways for acyl chloride formation differ significantly between the two reagents, influencing byproduct formation and reaction conditions.
-
This compound (Ph₃PCl₂): This reagent is often generated in situ from triphenylphosphine (B44618) (PPh₃) and a chlorine source, or more conveniently, from triphenylphosphine oxide (TPPO) and oxalyl chloride.[1][2] The reaction with a carboxylic acid proceeds through a phosphonium (B103445) salt intermediate. The thermodynamic driving force is the formation of the highly stable triphenylphosphine oxide (P=O bond).
-
Oxalyl Chloride ((COCl)₂): This method typically requires a catalytic amount of N,N-dimethylformamide (DMF).[3][4] DMF reacts with oxalyl chloride to form the Vilsmeier reagent, a highly electrophilic chloroiminium salt.[3] This intermediate activates the carboxylic acid, leading to the formation of the acyl chloride and gaseous byproducts (CO₂, CO, and HCl), which simplifies product workup.[5][6]
Caption: Reaction pathways for acyl chloride synthesis.
Performance and Experimental Data Comparison
The choice of reagent often depends on the substrate's sensitivity, the desired scale of the reaction, and the required purity of the final product.
| Parameter | This compound (Ph₃PCl₂) | Oxalyl Chloride ((COCl)₂) |
| Typical Conditions | Mild, often room temperature or below in solvents like CH₂Cl₂ or acetonitrile.[1] | Room temperature in solvents like CH₂Cl₂. Catalytic DMF is typically required.[4][7] |
| Reaction Time | Generally rapid, often complete within 1-2 hours.[8] | Typically 1-2 hours.[7][9] |
| Byproducts | Triphenylphosphine oxide (Ph₃P=O), a high-boiling solid; HCl.[1] | Carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all gaseous.[5][10] |
| Workup/Purification | Requires removal of solid Ph₃P=O, often by chromatography or crystallization, which can be challenging.[1] | Simplified workup; byproducts are volatile and easily removed by evaporation.[5][11] |
| Substrate Scope | High functional group tolerance; effective for sensitive or complex molecules.[1][12] | Broadly applicable but can be harsh for acid-sensitive substrates. Milder and more selective than thionyl chloride.[11][13] |
| Yields | Generally high, often >90%.[8] | Typically high, often >90-95%.[14][15] |
| Safety Concerns | Reagent is moisture-sensitive.[12] | Highly toxic, corrosive, and moisture-sensitive. Reacts with water to produce toxic CO gas.[16] A carcinogenic byproduct can form from DMF decomposition.[6][13] |
Experimental Protocols
General Protocol for Acyl Chloride Synthesis using this compound
This protocol is based on the in situ generation of Ph₃PCl₂ from triphenylphosphine oxide and oxalyl chloride, a common and efficient method.[2]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), triphenylphosphine oxide (1.0-1.2 equiv), and an anhydrous solvent (e.g., CH₂Cl₂ or acetonitrile).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add oxalyl chloride (1.1-1.3 equiv) dropwise to the stirred suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or other appropriate analytical methods.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and volatile byproducts.
-
Purification: The crude acyl chloride is typically contaminated with triphenylphosphine oxide. Purification can be achieved by distillation (for low-boiling acyl chlorides) or by trituration/crystallization if the product is solid. Alternatively, the crude product can often be used directly in the subsequent step.
General Protocol for Acyl Chloride Synthesis using Oxalyl Chloride
This procedure is a standard method widely used for its efficiency and simple workup.[7]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and an anhydrous solvent (e.g., CH₂Cl₂, THF, or toluene).
-
Catalyst and Reagent Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂, CO, HCl) is typically observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours after gas evolution ceases.
-
Workup: Concentrate the reaction mixture by rotary evaporation to remove the solvent and any excess oxalyl chloride.[7] The resulting crude acyl chloride is often of sufficient purity for subsequent transformations.
-
Purification: If necessary, the acyl chloride can be further purified by vacuum distillation.
Experimental Workflow Visualization
The distinct nature of the byproducts leads to different purification strategies, as illustrated below.
Caption: Workflow comparison from starting material to product.
Conclusion and Recommendations
-
Oxalyl Chloride is generally the reagent of choice for routine, small-to-medium scale synthesis of acyl chlorides due to its high efficiency and exceptionally simple workup.[9][13] Its primary drawback is its high toxicity, which necessitates careful handling in a well-ventilated fume hood.[16]
-
This compound (or its in situ generated precursors) serves as an excellent mild alternative, particularly for substrates with sensitive functional groups that might not tolerate the conditions of the oxalyl chloride/DMF method.[1] The main consideration for this method is the downstream purification required to remove the non-volatile triphenylphosphine oxide byproduct, which can complicate isolation and may not be ideal for large-scale synthesis.[1]
Ultimately, the optimal reagent depends on a careful evaluation of the substrate's chemical properties, the scale of the reaction, and the purification capabilities available. For robust, simple substrates where ease of workup is paramount, oxalyl chloride is often preferred. For delicate, high-value substrates, the milder conditions offered by this compound may justify the more involved purification process.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. youtube.com [youtube.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 12. Triphenylphosphine dichloride - Enamine [enamine.net]
- 13. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 14. US3940439A - Acid chloride synthesis - Google Patents [patents.google.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. Oxalyl chloride - Sciencemadness Wiki [sciencemadness.org]
The Vanguard of Amide Bond Formation: A Comparative Guide to Modern Peptide Coupling Reagents
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of coupling reagent is a pivotal decision that profoundly impacts yield, purity, and the preservation of stereochemical integrity. While classical reagents like dichlorotriphenylphosphorane have paved the way, a new generation of more efficient and safer alternatives now dominates the field. This guide provides an objective, data-driven comparison of the leading classes of peptide coupling reagents, offering detailed experimental protocols and mechanistic insights to inform your synthetic strategies.
The formation of a peptide bond, a deceptively simple amide linkage, is the cornerstone of peptide and protein chemistry. The success of this reaction hinges on the activation of a carboxylic acid group to facilitate its reaction with an amine. Modern coupling reagents have been meticulously designed to achieve this activation with high efficiency while minimizing undesirable side reactions, most notably racemization.[1] This guide will focus on the most prevalent and effective alternatives to older phosphorus-based reagents, namely carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
Quantitative Performance Analysis: A Head-to-Head Comparison
The efficacy of a coupling reagent is best assessed through quantitative data on yield and the suppression of racemization. The following tables summarize the performance of various popular coupling reagents in the synthesis of model peptides, providing a snapshot of their relative strengths. It is important to note that performance can be sequence- and condition-dependent.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Crude Purity (%) | Reference |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | [2] |
| COMU | - | DIPEA | DMF | 15-30 | >99 | [2][3] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | [2] |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | [2] |
| DIC/Oxyma | Oxyma | - | DMF | 60 | 94 | [4] |
| DCC/HOBt | HOBt | - | DCM | - | - | [5] |
Table 2: Comparison of Racemization Levels (%) for the Coupling of a Sensitive Amino Acid (e.g., Phenylalanine)
| Coupling Reagent | Model System/Amino Acid | Base | % Racemization (D-isomer) | Notes and References |
| DIC/Oxyma | Fmoc-His(Trt)-OH | - | Low | Excellent for suppressing racemization, especially for sensitive amino acids.[1][6] |
| PyBOP | - | - | Low | Known for its ability to suppress racemization.[1] |
| HATU | Fmoc-His(Trt)-OH | NMM | High | Can show high racemization with sensitive amino acids depending on the base used.[6] |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | Excess base significantly increases racemization.[6] |
| TDBTU | Peptide fragments | Not specified | < PyBOP, HBTU, HATU | Found to be superior in suppressing epimerization during segment coupling.[6] |
Mechanistic Insights and Reagent Classes
The diverse array of modern coupling reagents can be broadly categorized into three main classes, each with a distinct mechanism of action.
Carbodiimides (e.g., DCC, DIC, EDC)
Carbodiimides are among the most established and cost-effective coupling reagents.[1] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine component to form the peptide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side product that can complicate purification. To mitigate this and to suppress racemization, carbodiimides are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[5]
Phosphonium Salts (e.g., BOP, PyBOP, PyAOP)
Phosphonium salt-based reagents, such as PyBOP, are known for their high coupling efficiency and low propensity for racemization.[1] They react with the carboxylate to form an acyloxyphosphonium salt, which then reacts with an additive like HOBt to generate a highly reactive OBt active ester. This active ester readily undergoes aminolysis to form the desired peptide. A significant advantage of phosphonium salts like PyBOP is that they do not generate the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA), which is a concern with the older BOP reagent.[7]
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU)
Uronium and aminium salts are among the most powerful and rapid coupling reagents available.[8] Reagents like HBTU and HATU activate carboxylic acids by forming active esters with HOBt and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), respectively.[9] The presence of the HOAt moiety in HATU is particularly effective at accelerating the coupling reaction and minimizing epimerization.[9] The third-generation reagent, COMU, incorporates the non-explosive Oxyma leaving group, offering a safer alternative with comparable or even superior efficiency to HATU in some cases.[3] A potential side reaction with uronium/aminium salts is the guanidinylation of the N-terminal amine if the reagent is used in excess.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing some of the most effective and commonly used coupling reagents.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of a peptide on a resin support.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 30-60 minutes.
-
-
Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection and wash the resin. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a suitable solvent, and purify by preparative RP-HPLC.
Protocol 2: Solution-Phase Dipeptide Synthesis using PyBOP
This protocol describes the coupling of an N-protected amino acid to a C-protected amino acid in solution.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
C-protected amino acid (e.g., H-Gly-OMe·HCl)
-
PyBOP
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup: In a clean, dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and the C-protected amino acid (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at 0 °C.
-
Coupling Reagent Addition: Add PyBOP (1.1 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.
Protocol 3: Solid-Phase Peptide Synthesis using DIC/Oxyma
This protocol outlines a standard procedure for SPPS using a carbodiimide (B86325) and an oxime-based additive.
Materials:
-
Wang resin or Rink Amide resin
-
Fmoc-protected amino acids
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
DMF
-
20% Piperidine in DMF
-
DCM
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion with the Kaiser test and wash the resin as described in Protocol 1.
-
Repeat and Cleavage: Repeat the cycle for the entire peptide sequence and perform the final cleavage and purification as outlined in Protocol 1.
Visualizing the Pathways: Mechanisms and Workflows
To further elucidate the processes involved in modern peptide coupling, the following diagrams, generated using the DOT language, illustrate the general mechanisms and experimental workflows.
Caption: General mechanism of peptide bond formation using a coupling reagent.
Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion: Selecting the Optimal Reagent
The selection of a peptide coupling reagent is a multifaceted decision that requires a balance between reactivity, cost, safety, and the potential for side reactions. For routine and non-problematic sequences, cost-effective carbodiimide-based methods, such as DIC/Oxyma, offer a reliable option with excellent racemization suppression.[1] For more challenging syntheses involving sterically hindered amino acids or aggregation-prone sequences, the high reactivity of phosphonium salts like PyBOP and uronium/aminium salts like HATU and COMU is often necessary to achieve high yields and purity.[10]
Notably, COMU is emerging as a particularly attractive alternative due to its high efficiency, which is often comparable to or even exceeds that of HATU, combined with a superior safety profile as it is not based on explosive benzotriazole (B28993) derivatives.[3] Ultimately, the optimal choice of coupling reagent will depend on the specific requirements of the peptide being synthesized, and empirical testing may be necessary to identify the most suitable conditions for a particular application. This guide serves as a foundational resource to aid researchers in making informed decisions to advance their peptide synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Validating Chlorination Reaction Completion: Dichlorotriphenylphosphorane and Alternatives
For researchers, scientists, and drug development professionals, ensuring the complete conversion of an alcohol to its corresponding chloride is a critical step in multi-step synthesis. This guide provides a comparative analysis of dichlorotriphenylphosphorane and other common chlorinating agents, with a focus on validating reaction completion. We present supporting experimental data, detailed protocols for various analytical monitoring techniques, and visualizations to aid in methodological selection.
Performance Comparison of Chlorinating Agents
The choice of a chlorinating agent significantly impacts reaction time, yield, and the ease of monitoring. Below is a comparison of this compound with two other widely used reagents—thionyl chloride and oxalyl chloride—for the chlorination of a model primary alcohol, benzyl (B1604629) alcohol.
| Reagent | Reaction Time | Yield (%) | Conditions | Byproducts | Notes |
| This compound (Ph₃PCl₂) / Appel Reaction Analogue | 15 min - 17 h | 84 - 96% | Anhydrous DCM or CH₃CN, 40°C or RT | Triphenylphosphine (B44618) oxide (Ph₃PO), Chloroform (CHCl₃) | Mild conditions, suitable for sensitive substrates. Ph₃PO can be challenging to remove.[1][2][3] |
| Thionyl Chloride (SOCl₂) with catalytic DMF | 1 - 2.5 h | ~85 - 98% | DCM, 0°C to RT | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | Gaseous byproducts are easily removed. Can be harsh for sensitive functional groups.[4][5] |
| 2,4,6-trichloro-1,3,5-triazine (TCT) / DMSO | 10 - 40 min | ~95% (quantitative) | Anhydrous acetonitrile, RT | Dimethyl sulfide, cyanuric acid derivatives | Rapid and highly selective for benzylic alcohols under neutral conditions.[6][7][8] |
Note: The data presented is a synthesis from multiple sources and may not represent head-to-head comparisons under identical conditions. Yields and reaction times are highly substrate and condition dependent.
Experimental Protocols for Monitoring Reaction Completion
Accurate validation of reaction completion is paramount. The following are detailed protocols for commonly employed analytical techniques.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.
Protocol for Monitoring the Chlorination of Benzyl Alcohol:
-
Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of benzyl alcohol.
-
In the "RXN" lane, spot a sample taken directly from the reaction mixture.
-
In the "CO" lane, first spot the starting material, and then spot the reaction mixture on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The solvent level should be below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and visualize the spots under a UV lamp. Circle the visible spots with a pencil. Further visualization can be achieved using a potassium permanganate (B83412) stain.
-
Analysis: The reaction is considered complete when the spot corresponding to the starting material (benzyl alcohol, lower Rf) is no longer visible in the "RXN" lane, and a new spot corresponding to the product (benzyl chloride, higher Rf) is prominent. The co-spot helps to differentiate between the starting material and the product if their Rf values are close.
-
Expected Rf values (9:1 Hexanes:Ethyl Acetate):
-
Benzyl Alcohol: ~0.2-0.3
-
Benzyl Chloride: ~0.7-0.8
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful quantitative tool for monitoring reactions involving phosphorus-containing reagents like this compound. The disappearance of the reactant's signal and the appearance of the byproduct's signal can be precisely tracked.
Protocol for Monitoring a Reaction with this compound:
-
Sample Preparation: At various time points, withdraw a small aliquot from the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire a ³¹P{¹H} NMR spectrum.
-
Analysis: Monitor the signal of this compound (δ ≈ 47 ppm) and the appearance of the triphenylphosphine oxide byproduct (δ ≈ 25-30 ppm). The reaction is complete when the signal for this compound is no longer observed.
-
Key ³¹P Chemical Shifts (in CDCl₃):
-
This compound (Ph₃PCl₂): ~47 ppm
-
Triphenylphosphine Oxide (Ph₃PO): ~25-30 ppm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides both separation and identification of volatile compounds, making it an excellent method for quantitative analysis of reaction completion.
Protocol for the Analysis of Benzyl Alcohol Chlorination:
-
Sample Preparation: At desired time intervals, quench a small aliquot of the reaction mixture (e.g., with NaHCO₃ solution) and extract the organic components with a suitable solvent (e.g., dichloromethane). Dry the organic layer over anhydrous Na₂SO₄. Dilute the sample to an appropriate concentration for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Typical GC Conditions:
-
Column: DB-5MS (or equivalent)
-
Injection Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
-
-
Data Analysis: Integrate the peak areas for the starting material (benzyl alcohol) and the product (benzyl chloride). The reaction is complete when the peak for benzyl alcohol is absent or has reached a minimum, constant area. The mass spectrometer can be used to confirm the identity of the peaks based on their mass spectra.[9][10][11]
Visualizing the Workflow and Decision-Making Process
To further aid in the selection and implementation of validation methods, the following diagrams illustrate the experimental workflow and a decision-making process.
Caption: Experimental workflow for a chlorination reaction from setup and monitoring to final product isolation.
Caption: Decision tree for selecting an appropriate analytical method for monitoring chlorination reaction completion.
References
- 1. An environmentally benign and high-rate Appel type reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00071G [pubs.rsc.org]
- 2. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 3. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Chlorinating Agents for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The conversion of carboxylic acids to acyl chlorides is a cornerstone transformation in organic synthesis, yielding highly reactive intermediates essential for the production of esters, amides, and other acyl derivatives. The choice of chlorinating agent is critical and depends on factors such as substrate sensitivity, reaction scale, and desired purity. This guide provides an objective comparison of common chlorinating agents, supported by experimental data and detailed protocols, to facilitate informed reagent selection.
Comparative Performance of Chlorinating Agents
The efficacy of various chlorinating agents can be compared based on several key parameters, including reaction conditions, byproducts, and typical yields. While yields are often substrate-dependent, the following table summarizes the general performance of commonly used reagents.
| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages | Typical Yield (%) |
| Thionyl Chloride (SOCl₂) ** | Neat or in an inert solvent (e.g., DCM, toluene), often requires heating/reflux. Catalytic DMF can accelerate the reaction.[1] | SO₂(g), HCl(g)[1] | Gaseous byproducts are easily removed, simplifying workup.[1] Relatively inexpensive.[2] | May require elevated temperatures, which can be problematic for thermally sensitive substrates. Excess reagent can be difficult to remove from high-boiling products.[1] | >90[1] |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM, THF) at or below room temperature. Catalytic DMF is often used.[1][3] | CO(g), CO₂(g), HCl(g)[1] | Reactions are typically fast and occur under mild conditions.[1][2] All byproducts are gaseous, simplifying purification.[1][2] | More expensive than thionyl chloride.[2] The catalyst (DMF) can sometimes lead to side reactions.[1] | >95[4] |
| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent. Stoichiometry is 1:1.[1][5] | POCl₃(l), HCl(g)[1][5] | A powerful chlorinating agent, effective for less reactive carboxylic acids.[1][5] | The byproduct, phosphoryl chloride (POCl₃), has a high boiling point (106 °C), which can complicate its separation from the desired product.[1][6] | >90[7] |
| Phosphorus Trichloride (PCl₃) | Neat or in an inert solvent. Stoichiometry is 1 equivalent of PCl₃ for 3 equivalents of carboxylic acid.[1] | H₃PO₃(s)[1] | Effective for a range of carboxylic acids.[1] | The solid byproduct, phosphorous acid, can complicate product isolation and purification.[1] | Variable, generally good |
| Cyanuric Chloride (TCT) | Acetone (B3395972) or other inert solvents, often with a tertiary amine base (e.g., triethylamine).[8] | Dichlorohydroxy- or chlorodihydroxy-s-triazine (solid precipitates).[8] | Mild reaction conditions. Avoids the formation of HCl.[9] Cost-effective reagent.[9] | Solid byproducts require filtration. May require stoichiometric amounts of base. | 79-90 (for isolated acid chlorides)[9] |
| Appel Reaction (PPh₃/CCl₄) ** | Inert solvent (e.g., CH₂Cl₂), room temperature.[10] | Triphenylphosphine (B44618) oxide (Ph₃PO), Chloroform (CHCl₃) | Very mild and neutral conditions, suitable for acid-sensitive substrates.[10] | Stoichiometric amounts of triphenylphosphine are required, and the removal of the triphenylphosphine oxide byproduct can be challenging.[11][12] Use of CCl₄ is restricted.[11][12] | High, often >80[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. Below are representative protocols for the chlorination of a generic carboxylic acid using some of the most common reagents.
Protocol 1: Using Thionyl Chloride (SOCl₂)
This protocol describes the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride, often with catalytic N,N-dimethylformamide (DMF).
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (B109758) (DCM) or toluene, add thionyl chloride (1.2-2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
A catalytic amount of DMF (~1 drop) is often added to accelerate the reaction.[1]
-
The reaction mixture is then stirred at room temperature or heated to reflux until the evolution of gas (SO₂ and HCl) ceases, which typically takes 1-4 hours.[1]
-
Workup: The excess thionyl chloride and solvent are removed by distillation or under reduced pressure.[1]
-
The crude acyl chloride can then be purified by vacuum distillation.
Protocol 2: Using Oxalyl Chloride ((COCl)₂)
This method is favored for its mild reaction conditions and is particularly suitable for sensitive substrates.
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., DCM) at 0 °C under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).[1]
-
Add oxalyl chloride (1.2-1.5 eq) dropwise to the solution.[1]
-
Stir the reaction mixture at room temperature for 1-3 hours, during which the evolution of CO, CO₂, and HCl gas is observed.[1]
-
Workup: The solvent and excess reagents are removed under reduced pressure to yield the crude acyl chloride.[1]
-
Purification can be achieved by vacuum distillation.
Protocol 3: Using Cyanuric Chloride (TCT)
This protocol offers a mild alternative that avoids the generation of acidic byproducts.
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and cyanuric chloride (0.4 eq) in acetone, add triethylamine (B128534) (1.0 eq) at room temperature.
-
Stir the mixture for approximately 3 hours.
-
Workup: The precipitated triazine byproduct is removed by filtration.
-
The acetone is removed under reduced pressure, and the crude acid chloride is taken up in a solvent like carbon tetrachloride for further use or purification.
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate chlorinating agent is a critical step in the synthesis of acyl chlorides. The following diagrams illustrate the general experimental workflow and a logical decision-making process for choosing a suitable reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. prepchem.com [prepchem.com]
- 8. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02126D [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. Appel Reaction [chemistrynewlight.blogspot.com]
- 13. grokipedia.com [grokipedia.com]
Navigating Chlorination Reactions: A Comparative Guide to Dichlorotriphenylphosphorane and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated compounds, the choice of chlorinating agent is a critical decision that influences reaction efficiency, substrate compatibility, and purification strategies. Dichlorotriphenylphosphorane (PPh3Cl2), often generated in situ, is a widely employed reagent for the conversion of alcohols to alkyl chlorides and other related transformations. However, the formation of stoichiometric byproducts necessitates a careful evaluation of its performance against alternative methods. This guide provides an objective comparison of this compound-mediated reactions with key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthetic route.
Performance Comparison: Byproduct Profile and Yield
The primary drawback of using this compound, typically generated from triphenylphosphine (B44618) (PPh₃) and a chlorine source like carbon tetrachloride (CCl₄) in the Appel reaction, is the stoichiometric formation of triphenylphosphine oxide (Ph₃PO).[1][2] This byproduct can often complicate product isolation due to its high polarity and tendency to co-crystallize.
In contrast, a prominent alternative involves a catalytic cycle using triphenylphosphine oxide (Ph₃PO) and a stoichiometric amount of oxalyl chloride.[3] This approach regenerates the active chlorophosphonium species, thereby reducing the amount of phosphine-related byproduct. However, this method can introduce its own set of byproducts derived from oxalyl chloride, such as chlorooxalates and bisesters, particularly if the reaction is not carefully controlled.
Another alternative for the conversion of alcohols to alkyl chlorides is the Vilsmeier-Haack reagent, generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF).[4] This method avoids the use of phosphines altogether, but can lead to the formation of alkyl formates as byproducts, depending on the reaction conditions.
The following table summarizes the key byproducts and typical yields for the chlorination of a generic primary alcohol using these different methodologies.
| Reagent/System | Main Product | Typical Yield (%) | Primary Byproduct(s) | Typical Byproduct Yield (%) | Secondary Byproduct(s) |
| PPh₃/CCl₄ (Appel) | R-Cl | 80-95 | Triphenylphosphine oxide (Ph₃PO) | Stoichiometric ( >95%) | Chloroform (B151607) (CHCl₃) |
| cat. Ph₃PO / (COCl)₂ | R-Cl | 75-90 | Triphenylphosphine oxide (Ph₃PO) | Catalytic amount (e.g., 15 mol%) | Chlorooxalates, Bisesters |
| Vilsmeier-Haack | R-Cl | 70-85 | N,N-Dimethylformamide (DMF) | Solvent/Stoichiometric | Alkyl formates |
Note: Yields are approximate and can vary significantly based on the substrate and specific reaction conditions.
Experimental Protocols
Chlorination of a Primary Alcohol using Triphenylphosphine and Carbon Tetrachloride (Appel Reaction)
Materials:
-
Primary Alcohol (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Carbon Tetrachloride (as solvent and reagent)
-
Anhydrous acetonitrile (B52724) (optional, as co-solvent)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the primary alcohol and carbon tetrachloride.
-
Add triphenylphosphine in one portion.
-
Stir the reaction mixture at room temperature or gentle reflux and monitor by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is then purified, typically by column chromatography or crystallization, to separate the alkyl chloride from the stoichiometric triphenylphosphine oxide.
Catalytic Chlorination of a Primary Alcohol using Triphenylphosphine Oxide and Oxalyl Chloride
Materials:
-
Primary Alcohol (1.0 eq)
-
Triphenylphosphine Oxide (0.15 eq)
-
Oxalyl Chloride (1.0 eq)
-
Anhydrous chloroform
Procedure:
-
To a solution of the primary alcohol and triphenylphosphine oxide in anhydrous chloroform, slowly add a solution of oxalyl chloride in chloroform over several hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is carefully quenched with water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to remove the catalytic amount of triphenylphosphine oxide and any other side products.
Chlorination of a Primary Alcohol using the Vilsmeier-Haack Reagent
Materials:
-
Primary Alcohol (1.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (as solvent and reagent)
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide to form the Vilsmeier reagent.
-
To this pre-formed reagent, add the primary alcohol dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is quenched by pouring it onto ice-water and then neutralized with a base (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by distillation or column chromatography.
Visualizing the Reaction Pathways
To better understand the logical flow of these chlorination methods and the generation of their respective byproducts, the following diagrams are provided.
Caption: Stoichiometric Appel Reaction Workflow.
Caption: Catalytic Appel Reaction Workflow.
Caption: Vilsmeier-Haack Reaction Workflow.
Conclusion
The choice between this compound-based chlorination and its alternatives is a nuanced decision that depends on the specific requirements of a synthesis. The classical Appel reaction offers high yields and reliability but is burdened by the generation of a stoichiometric amount of triphenylphosphine oxide. The catalytic version significantly reduces the phosphine-related waste stream, though it may introduce other byproducts and require careful control of reaction conditions. The Vilsmeier-Haack reaction provides a phosphine-free alternative, which can be advantageous in terms of cost and byproduct profile, but may offer a different reactivity and selectivity profile. By understanding the byproduct formation and having access to detailed experimental protocols, researchers can make an informed choice to optimize their synthetic strategies for efficiency and ease of purification.
References
Comparative Guide to the Chlorination of Sterically Hindered Alcohols: Dichlorotriphenylphosphorane vs. Alternatives
For researchers, scientists, and drug development professionals, the selective conversion of sterically hindered alcohols to their corresponding chlorides is a critical transformation in the synthesis of complex molecules. This guide provides an objective comparison of the efficacy of dichlorotriphenylphosphorane (Ph3PCl2) with other common chlorinating agents for sterically demanding substrates. The choice of reagent is paramount to achieving high yields while avoiding undesirable side reactions such as rearrangements and eliminations.
Performance Comparison of Chlorinating Agents
The following table summarizes the performance of various chlorinating agents in the conversion of representative sterically hindered alcohols. It is important to note that the data has been collated from different sources, and reaction conditions may vary, affecting direct comparability.
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Neopentyl Alcohol | Ph3P / Hexachloroacetone (B130050) | - | Ice-bath to RT | 2 | 77 | In situ generation of Ph3PCl2. Avoids rearrangement.[1] |
| Neopentyl Alcohol | SOCl2 / Quinoline (B57606) HCl | - | Reflux (103-115) | 23 | 60 | Rearrangement is a known issue with SOCl2, but this method aims to minimize it. |
| Neopentyl Alcohol | PPh3 / Oxalyl Chloride | Chloroform (B151607)/EtOAc | Not specified | Not specified | Poor | Described as a poor substrate for this catalytic Appel-type reaction.[2] |
| 1-Adamantanol (B105290) | SOCl2 / TiCl4 (cat.) | Dichloromethane (B109758) | 0 | 0.25 | 88 | Catalytic TiCl4 enhances reactivity and provides the chloride product exclusively.[3] |
| 1-Adamantanol | PPh3 / CCl4 (Appel) | Not specified | Not specified | Not specified | High | The Appel reaction is reported to be effective for tertiary alcohols like adamantanol.[4] |
| 1-Adamantanol | Fe-Ti polymer catalyst / CHCl3 | - | Room Temp | 0.5 | 92-95 | A catalytic system using chloroform as the chlorine source. |
| Terpinen-4-ol | Data Not Available | - | - | - | - | Specific comparative data for this substrate was not readily found in the searched literature. |
Discussion of Reagent Efficacy
This compound (Ph3PCl2) and Appel-type Reactions:
This compound, often generated in situ from triphenylphosphine (B44618) (PPh3) and a chlorine source like carbon tetrachloride (CCl4) or hexachloroacetone (HCA) in what is known as the Appel reaction, is a highly effective reagent for the chlorination of sterically hindered alcohols.[5][6] The primary advantage of this methodology lies in its mild, typically neutral reaction conditions, which are compatible with a wide range of functional groups.[4]
The reaction mechanism proceeds through an alkoxyphosphonium salt, which then undergoes an SN2 displacement by the chloride ion.[5][6] This SN2 pathway leads to a predictable inversion of stereochemistry at chiral centers and, crucially for sterically hindered substrates like neopentyl alcohol, avoids the formation of carbocationic intermediates that are prone to rearrangement.[1] The high-yielding conversion of neopentyl alcohol to neopentyl chloride (77%) without rearrangement products underscores the utility of this approach for substrates with a high propensity for Wagner-Meerwein shifts.[1] While effective, a notable drawback of stoichiometric phosphine-based reagents is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove from the reaction mixture.[4]
Thionyl Chloride (SOCl2):
Thionyl chloride is a widely used and powerful chlorinating agent. However, its application to sterically hindered secondary and tertiary alcohols can be problematic. The reaction of SOCl2 with alcohols can proceed through different mechanisms (SN1, SN2, or SNi), and with substrates that can form relatively stable carbocations, rearrangements are a significant concern. For instance, the direct reaction of neopentyl alcohol with SOCl2 would be expected to yield rearranged products. However, specific conditions, such as the use of a quinoline hydrochloride catalyst, have been developed to afford neopentyl chloride in a 60% yield, presumably by modulating the reaction mechanism to suppress rearrangement.
For less rearrangement-prone but still hindered substrates like 1-adamantanol, SOCl2 can be effective, especially with the addition of a Lewis acid catalyst. The use of catalytic titanium tetrachloride (TiCl4) with SOCl2 has been shown to provide 1-chloro-adamantane in a high yield of 88%.[3]
Oxalyl Chloride ((COCl)2):
Oxalyl chloride is another common reagent for converting alcohols to chlorides, often in the context of the Swern oxidation. In a catalytic version of the Appel reaction, where triphenylphosphine oxide is catalytically regenerated using oxalyl chloride, it was found that sterically demanding alcohols like neopentyl alcohol are poor substrates.[2] This suggests that for highly hindered systems, the reactivity of the in situ generated chlorinating species may be insufficient to effect efficient conversion.
Experimental Protocols
Chlorination of Neopentyl Alcohol using Triphenylphosphine and Hexachloroacetone (in situ Ph3PCl2 generation)
-
Materials: Neopentyl alcohol, hexachloroacetone (HCA), triphenylphosphine (Ph3P), ice bath.
-
Procedure:
-
Combine neopentyl alcohol and a significant excess of hexachloroacetone (which acts as both the solvent and chlorine source) in a round-bottom flask.
-
Stir the mixture and cool it in an ice bath.
-
Slowly add a slight molar excess of triphenylphosphine to the cooled mixture.
-
Allow the reaction to stir for 2 hours, during which the phosphine (B1218219) will dissolve.
-
Upon completion, the reaction mixture can be worked up by partitioning between a non-polar solvent and water to remove water-soluble byproducts. The product can be further purified by distillation.
-
Chlorination of 1-Adamantanol using Thionyl Chloride and Catalytic Titanium Tetrachloride
-
Materials: 1-Adamantanol, thionyl chloride (SOCl2), titanium tetrachloride (TiCl4), dichloromethane (CH2Cl2), ice bath.
-
Procedure:
-
Dissolve 1-adamantanol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride to the solution and stir for a short period to form the intermediate chlorosulfite.
-
Add a catalytic amount of titanium tetrachloride (e.g., 10 mol%) to the reaction mixture.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically rapid (e.g., 15 minutes).
-
Upon completion, quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product. The product can be purified by column chromatography or recrystallization.
-
Experimental Workflow Diagram
Caption: Workflow for selecting a chlorinating agent for sterically hindered alcohols.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Selectivity of Dichlorotriphenylphosphorane and Phosphorus Pentachloride in Chlorination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, the conversion of alcohols and carboxylic acids to their corresponding chlorides is a fundamental transformation. Two common reagents employed for this purpose are dichlorotriphenylphosphorane (Ph3PCl2) and phosphorus pentachloride (PCl5). While both effectively replace a hydroxyl group with a chlorine atom, their selectivity profiles can differ significantly, influencing the outcome of reactions, particularly in the context of complex, polyfunctional molecules. This guide provides an objective comparison of the selectivity of these two reagents, supported by available data and detailed experimental protocols.
General Reactivity and Mechanism
This compound (Ph3PCl2) is often generated in situ from triphenylphosphine (B44618) (PPh3) and a chlorine source like hexachloroacetone (B130050) or N-chlorosuccinimide. It is a key intermediate in the Appel reaction.[1][2] The reaction with an alcohol generally proceeds through an oxyphosphonium salt intermediate. This is followed by a backside attack of the chloride ion in an SN2-type mechanism, leading to inversion of stereochemistry at a chiral center.[2] This mechanism contributes to the high selectivity observed with this reagent. The strong P=O bond formed in the triphenylphosphine oxide byproduct is a major driving force for the reaction.[2]
Phosphorus pentachloride (PCl5) is a more aggressive chlorinating agent.[3] Its reaction with alcohols also involves the formation of an intermediate, which then breaks down to the alkyl chloride, phosphoryl chloride (POCl3), and hydrogen chloride (HCl).[4][5] The mechanism of substitution can vary depending on the substrate and reaction conditions, with possibilities of both SN2 (leading to inversion) and SNi-like (leading to retention of configuration) pathways.[3] With tertiary alcohols, PCl5 reactions can be complex unless carried out under very mild conditions.[3] For carboxylic acids, PCl5 readily produces acyl chlorides, with the formation of POCl3 and HCl as byproducts.[6][7]
Comparative Selectivity: A Data-Driven Analysis
Chemoselectivity:
This compound is generally considered a milder and more chemoselective reagent compared to phosphorus pentachloride. This is particularly evident in molecules with multiple functional groups. For instance, in the presence of more sensitive functionalities, Ph3PCl2 can often selectively chlorinate a primary alcohol without affecting other groups. In contrast, the higher reactivity and the generation of HCl as a byproduct with PCl5 can lead to undesired side reactions with other functional groups present in the molecule.[1]
Regioselectivity:
In the chlorination of diols, the inherent steric bulk of the triphenylphosphine group in the Ph3PCl2 reagent system can play a significant role in regioselectivity, often favoring the less sterically hindered hydroxyl group. While specific comparative data on diols is scarce, the principles of the Appel reaction suggest a higher degree of regioselectivity for Ph3PCl2 over PCl5.
Stereoselectivity:
For chiral secondary alcohols, this compound (via the Appel reaction) is well-regarded for proceeding with a clean inversion of stereochemistry due to its predominantly SN2 mechanism.[2] The stereochemical outcome with phosphorus pentachloride can be less predictable. While SN2-type inversion is often observed with secondary alcohols, SNi-like mechanisms leading to retention of configuration have also been reported, particularly with tertiary alcohols under mild conditions.[3]
Due to the lack of a single source with direct quantitative comparison, a summary table with experimental data from various sources is presented below. Readers should be mindful that reaction conditions may vary between experiments.
| Substrate Type | Reagent | Product(s) | Yield (%) | Observations |
| Primary Alcohols | Ph3PCl2/CCl4 (Appel) | Alkyl Chloride | Generally high | Mild conditions, good for sensitive substrates. |
| PCl5 | Alkyl Chloride | Variable | Can be vigorous, potential for side reactions.[3] | |
| Secondary Alcohols | Ph3PCl2/CCl4 (Appel) | Alkyl Chloride | High | Typically proceeds with inversion of stereochemistry.[2] |
| PCl5 | Alkyl Chloride | Variable | Stereochemical outcome can depend on conditions.[3] | |
| Tertiary Alcohols | Ph3PCl2/CCl4 (Appel) | Alkyl Chloride | Moderate to Good | SN1 mechanism. |
| PCl5 | Alkyl Chloride | Variable | Prone to elimination and rearrangement side reactions.[1] | |
| Carboxylic Acids | Ph3PCl2/CCl4 (Appel) | Acyl Chloride | Good | Mild conditions. |
| PCl5 | Acyl Chloride | Generally high | Vigorous reaction, produces HCl.[6][7] |
Experimental Protocols
General Procedure for Chlorination of a Primary Alcohol using this compound (Appel Reaction Conditions) [8]
Materials:
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Carbon tetrachloride (CCl4) (1.5 eq)
-
Dichloromethane (B109758) (DCM) as solvent
Procedure:
-
Dissolve the alcohol and triphenylphosphine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrachloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically filtered to remove the precipitated triphenylphosphine oxide.
-
The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Procedure for Chlorination of a Carboxylic Acid using Phosphorus Pentachloride [6][7]
Materials:
-
Carboxylic acid (1.0 eq)
-
Phosphorus pentachloride (PCl5) (1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
Procedure:
-
In a fume hood, place the carboxylic acid in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap (to neutralize the evolved HCl gas).
-
Add the anhydrous solvent to dissolve or suspend the carboxylic acid.
-
Carefully add phosphorus pentachloride portion-wise to the stirred mixture. The reaction is often exothermic and produces steamy fumes of hydrogen chloride.[6]
-
After the initial vigorous reaction subsides, the mixture may be gently warmed (e.g., to 40-50 °C) for a period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction by observing the cessation of HCl evolution.
-
After cooling to room temperature, the phosphoryl chloride (POCl3) and the solvent can be removed by distillation.
-
The resulting crude acyl chloride can be purified by fractional distillation under reduced pressure.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized reaction pathways for the chlorination of an alcohol using both this compound and phosphorus pentachloride.
Caption: Generalized reaction pathways for alcohol chlorination.
Conclusion
The choice between this compound and phosphorus pentachloride for a chlorination reaction depends critically on the substrate's nature and the desired outcome. For complex molecules where high selectivity is paramount, the milder conditions and the SN2-dominant mechanism of the Appel reaction (utilizing Ph3PCl2) make it the superior choice. It offers excellent control over stereochemistry and minimizes side reactions.
Phosphorus pentachloride, on the other hand, is a powerful and often more economical reagent suitable for robust substrates where potential side reactions are less of a concern. Its high reactivity makes it effective for the conversion of both alcohols and carboxylic acids. However, for sensitive substrates, the harshness of the reagent and the generation of acidic byproducts necessitate careful consideration and control of reaction conditions. Ultimately, a thorough understanding of the reactivity and selectivity of each reagent is crucial for the successful design and execution of synthetic strategies in research and development.
References
- 1. youtube.com [youtube.com]
- 2. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Phosphorus pentachloride (PCl5) reacts with alcohols to give alkyl chlori.. [askfilo.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. organic-synthesis.com [organic-synthesis.com]
Dichlorotriphenylphosphorane: A Superior Alternative to Classical Appel Reaction Conditions for Alcohol Chlorination
For decades, the Appel reaction has been a cornerstone in organic synthesis for the conversion of alcohols to alkyl chlorides, valued for its mild conditions and broad substrate scope. However, the classical Appel conditions, which utilize a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), suffer from significant drawbacks, primarily the toxicity and environmental hazards associated with CCl₄. An increasingly favored alternative is the use of pre-formed dichlorotriphenylphosphorane (Ph₃PCl₂), the key reactive intermediate of the Appel reaction. This guide provides a detailed comparison of Ph₃PCl₂ and traditional Appel conditions, supported by mechanistic insights and experimental protocols, to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound offers distinct advantages over the in-situ generation of the reactive species from triphenylphosphine and carbon tetrachloride as in the classical Appel reaction. The primary benefit of using Ph₃PCl₂ is the complete avoidance of the hazardous and ozone-depleting carbon tetrachloride. While both methods generally proceed via a similar mechanistic pathway with inversion of stereochemistry, the use of the pre-formed reagent can lead to cleaner reactions and simpler workup procedures by eliminating the formation of chloroform (B151607) as a byproduct.
Comparative Analysis
The following table summarizes the key differences between using this compound and standard Appel reaction conditions for the chlorination of alcohols.
| Feature | This compound (Ph₃PCl₂) | Appel Reaction (PPh₃/CCl₄) |
| Chlorinating Agent | Pre-formed Ph₃PCl₂ | Ph₃P and CCl₄ (generates Ph₃PCl₂ in situ) |
| Reaction Conditions | Typically mild, often at or below room temperature. | Generally mild, ranging from 0 °C to reflux, depending on the substrate.[1] |
| Stereochemistry | Predominantly Sₙ2-type inversion of configuration for primary and secondary alcohols. | Sₙ2-type inversion of configuration for primary and secondary alcohols.[1][2] |
| Substrate Scope | Broad applicability for primary and secondary alcohols. | Excellent for primary and good for secondary alcohols; tertiary alcohols may undergo elimination.[1] |
| Key Byproducts | Triphenylphosphine oxide (Ph₃PO) | Triphenylphosphine oxide (Ph₃PO) and Chloroform (CHCl₃).[1] |
| Workup & Purification | Typically involves filtration to remove Ph₃PO followed by standard extractive workup and chromatography. | Can be complicated by the need to remove both Ph₃PO and residual CCl₄/CHCl₃.[3] |
| Safety & Handling | Ph₃PCl₂ is a flammable and corrosive solid that is moisture-sensitive.[4] | Involves the use of carbon tetrachloride, a toxic, carcinogenic, and ozone-depleting substance restricted by the Montreal Protocol.[2][5] |
| Environmental Impact | Avoids the use of ozone-depleting substances. | Significant negative environmental impact due to the use of CCl₄. |
Reaction Mechanisms and Stereochemistry
The conversion of alcohols to alkyl chlorides by both this compound and the Appel reaction proceeds through a common intermediate, an alkoxyphosphonium salt. The subsequent nucleophilic attack by the chloride ion dictates the stereochemical outcome.
For primary and secondary alcohols, the reaction predominantly follows an Sₙ2 pathway, resulting in a clean inversion of the stereocenter at the carbon bearing the hydroxyl group.[1][2][6] This stereospecificity is a significant advantage in the synthesis of chiral molecules.
Caption: General mechanism for alcohol chlorination.
The key difference lies in the generation of the active chlorinating agent. In the Appel reaction, this compound is formed in situ from the reaction of triphenylphosphine and carbon tetrachloride.[2][5]
References
Spectroscopic Analysis of Dichlorotriphenylphosphorane Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic signatures of products formed from the reaction of dichlorotriphenylphosphorane (Ph₃PCl₂) with alcohols and carboxylic acids. We present a comparative analysis with alternative and commonly employed synthetic methods, supported by experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document aims to serve as a practical resource for the identification and characterization of reaction products in synthetic chemistry, particularly in the context of drug development and materials science.
Introduction to this compound in Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. These transformations are fundamental steps in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs). The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is subsequently displaced by a chloride ion. A common byproduct of these reactions is triphenylphosphine (B44618) oxide (Ph₃PO). Understanding the spectroscopic characteristics of the desired products, as well as the major byproduct, is crucial for reaction monitoring, purification, and final product characterization.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopic data for the products of reactions involving this compound and its alternatives. For this guide, we will use the conversion of benzyl (B1604629) alcohol to benzyl chloride and benzoic acid to benzoyl chloride as model reactions.
Table 1: Spectroscopic Data for the Chlorination of Benzyl Alcohol
| Reagent/Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Benzyl Alcohol | 7.46-7.22 (m, 5H, Ar-H), 4.56 (s, 2H, CH₂), variable OH peak[1][2] | 140.9, 128.4, 127.4, 127.0, 64.7 (CH₂)[3] | ~3350 (br, O-H), 3090-3030 (Ar C-H), 1050-1000 (C-O)[4] |
| Benzyl Chloride (from Ph₃PCl₂) | Data not available in literature | Data not available in literature | Data not available in literature |
| Benzyl Chloride (from SOCl₂) | 7.35-7.25 (m, 5H, Ar-H), 4.57 (s, 2H, CH₂)[5] | 137.9, 128.8, 128.6, 128.5, 46.4 (CH₂)[5] | 3090-3030 (Ar C-H), 1265 (CH₂ wag), 700-600 (C-Cl)[6] |
| Triphenylphosphine Oxide (Byproduct) | 7.75-7.45 (m) | 132.1 (d, J=103 Hz), 131.9 (d, J=10 Hz), 128.6 (d, J=12 Hz), 130.5 | ~1190 (P=O), 1438 (P-Ph), 725, 695 (Ph) |
Table 2: Spectroscopic Data for the Chlorination of Benzoic Acid
| Reagent/Product | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| Benzoic Acid | 11.67 (s, 1H, COOH), 8.20 (d, 2H, Ar-H), 7.68 (t, 1H, Ar-H), 7.58 (t, 2H, Ar-H)[7][8][9] | 172.6, 133.9, 130.3, 129.4, 128.5[7][10][11] | 3300-2500 (br, O-H), 1700-1680 (C=O), 1320-1210 (C-O)[12][13] |
| Benzoyl Chloride (from Ph₃PCl₂) | Data not available in literature | Data not available in literature | Data not available in literature |
| Benzoyl Chloride (from Oxalyl Chloride) | 8.12-8.10 (m, 2H, Ar-H), 7.70-7.66 (m, 1H, Ar-H), 7.53-7.49 (m, 2H, Ar-H)[10] | 168.5, 135.5, 133.3, 131.5, 129.1[10] | ~1775 (C=O), ~1200 (C-O), 900-650 (Ar C-H bend)[4][14][15] |
| Benzoyl Chloride (from PCl₃) | 8.12–8.10 (m, 2H), 7.70–7.66 (m, 1H), 7.53–7.49 (m, 2H)[10] | 168.47, 135.47, 133.30, 131.50, 129.08[10] | Consistent with other methods |
| Triphenylphosphine Oxide (Byproduct) | 7.75-7.45 (m) | 132.1 (d, J=103 Hz), 131.9 (d, J=10 Hz), 128.6 (d, J=12 Hz), 130.5 | ~1190 (P=O), 1438 (P-Ph), 725, 695 (Ph) |
Table 3: ³¹P NMR Data
| Compound | ³¹P NMR (CDCl₃, δ ppm) |
| This compound (Ph₃PCl₂) | ~58.6 (ionic form) |
| Triphenylphosphine Oxide (Ph₃PO) | ~29.4[16] |
| Reaction of Ph₃PCl₂ with Benzoic Acid (intermediate) | ~43.6 (Acylphosphonium salt) |
Reaction Pathways and Experimental Workflows
The conversion of alcohols and carboxylic acids using this compound involves distinct reaction pathways, which can be visualized to understand the transformation and the generation of byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5- | Chegg.com [chegg.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 9. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dichlorotriphenylphosphorane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment. Dichlorotriphenylphosphorane, a versatile reagent in organic synthesis, requires careful management due to its hazardous properties. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulations.
This compound is a flammable solid that is highly sensitive to moisture and reacts with water.[1] It is crucial to prevent its contact with atmospheric moisture to avoid uncontrolled reactions. The primary disposal route for significant quantities of this reagent is through a licensed chemical waste disposal facility.[2] However, for incidental amounts or for quenching residual reagent in laboratory apparatus, a controlled hydrolysis procedure can be employed to convert it into less hazardous substances before final disposal.
Quantitative Hazard Data
For a quick reference, the following table summarizes the key quantitative hazard information for this compound.
| Hazard Classification | GHS Code | Signal Word | Flash Point | Melting Point |
| Flammable Solid | H228 | Danger | 20 °C (68 °F) - closed cup[3] | 85 °C (decomposes)[1][3] |
| Skin Corrosion/Irritation | H314 | Danger | ||
| Carcinogenicity (Suspected) | H350 | Danger |
Laboratory-Scale Disposal Protocol: Controlled Hydrolysis
This protocol details the safe conversion of small quantities of this compound into triphenylphosphine (B44618) oxide (TPPO) and hydrochloric acid (HCl), followed by neutralization. This procedure should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials:
-
This compound waste
-
An inert solvent (e.g., dry toluene (B28343) or tetrahydrofuran)
-
A solution of sodium bicarbonate (5-10% in water)
-
A separate container for aqueous waste
-
pH indicator paper or a pH meter
-
Stirring apparatus
Procedure:
-
Inert Atmosphere: If quenching a reaction, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled reaction with ambient moisture.
-
Dilution: Dilute the this compound residue with a dry, inert solvent like toluene. This helps to moderate the reaction rate during hydrolysis.
-
Controlled Addition: Slowly and carefully add the diluted this compound solution to a stirred, aqueous solution of sodium bicarbonate. The addition should be done dropwise or in small portions to control the rate of gas evolution (carbon dioxide) and heat generation.
-
Neutralization: Continue the addition of the sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (pH 7-8), as confirmed by pH paper or a pH meter. This step is crucial to neutralize the hydrochloric acid produced during hydrolysis.
-
Separation: Allow the mixture to separate into organic and aqueous layers.
-
Aqueous Waste: The aqueous layer, containing sodium chloride and excess sodium bicarbonate, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Organic Waste: The organic layer contains triphenylphosphine oxide dissolved in the solvent. This should be collected in a designated non-halogenated organic waste container for subsequent incineration by a licensed waste disposal service.
-
Contaminated Materials: Any equipment or materials that have come into contact with this compound should be decontaminated by rinsing with a suitable solvent, and the rinsate should be treated and disposed of as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Dichlorotriphenylphosphorane
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Dichlorotriphenylphosphorane. Adherence to these guidelines is essential for ensuring personal safety and proper experimental conduct.
This compound is a flammable solid that is highly sensitive to moisture and can cause severe skin burns and eye damage.[1][2][3][4] Proper handling and disposal are crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This equipment should be worn at all times in the laboratory when this chemical is in use.
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield is also required when there is a risk of explosion or significant splashing.[5] |
| Skin | Chemical-resistant and fire/flame-retardant lab coat | Should be worn over cotton clothing and fully buttoned.[5] |
| Chemical impermeable gloves | Gloves must be inspected before each use. Consult the manufacturer's guidelines for specific material compatibility.[1][5] | |
| Respiratory | Full-face respirator | Required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] |
| Footwear | Closed-toe, closed-heel shoes | Shoes should be made of a non-porous material. |
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
| Procedure | Key Steps and Precautions |
| Handling | - Work in a well-ventilated area, preferably under a chemical fume hood.[7] - Avoid the formation of dust and aerosols.[1] - Avoid contact with skin and eyes.[1] - Use non-sparking tools and explosion-proof equipment.[1] - Ground and bond containers and receiving equipment to prevent static discharge.[1] - Keep away from heat, sparks, open flames, and other ignition sources.[1] |
| Storage | - Store in a tightly closed container in a dry, well-ventilated place.[7] - The product is moisture-sensitive and should be stored under anhydrous conditions.[4] - Recommended storage temperature is between 2-8°C.[3] - Store in a locked-up and secure area.[1] |
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency | First-Aid and Response Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[8] Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical help.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6] |
| Spill | Evacuate the area. Remove all ignition sources. Use spark-proof tools for cleanup. Collect the spilled material in a suitable, closed container for disposal.[1] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
| Waste Type | Disposal Method |
| Unused Product | Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] |
| Contaminated Material | Collect and place in a suitable, closed container for disposal according to local, state, and federal regulations.[1][9] |
| Empty Containers | Triple rinse containers (or equivalent) before offering for recycling or reconditioning. Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[1] |
Operational Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Standard operating procedure for this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound 95 2526-64-9 [sigmaaldrich.com]
- 3. This compound | 2526-64-9 [chemicalbook.com]
- 4. CAS 2526-64-9: this compound | CymitQuimica [cymitquimica.com]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
